molecular formula C3H7O7P B3327455 D-2-Phosphoglyceric acid CAS No. 3443-57-0

D-2-Phosphoglyceric acid

Cat. No.: B3327455
CAS No.: 3443-57-0
M. Wt: 186.06 g/mol
InChI Key: GXIURPTVHJPJLF-UWTATZPHSA-N
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Description

2-Phospho-D-Glyceric acid (2-PGA) is a central intermediate in the glycolytic and gluconeogenic pathways, serving as an essential substrate for fundamental biochemical research . In glycolysis, 2-PGA is produced from 3-phosphoglycerate by the enzyme phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (PEP) by the enzyme enolase . This conversion is a critical step in the pathway that generates ATP and pyruvate. Due to its role, 2-PGA is invaluable for studies focusing on the kinetics, regulation, and enzymatic mechanisms of these key metabolic enzymes . Beyond core energy metabolism, 2-Phospho-D-Glyceric acid is implicated in other biological processes, including its potential role as part of a bacterial transport system and as an endogenous energy source for sugar accumulation in some microorganisms . Researchers also utilize 2-PGA in crystallization studies of glycolytic enzymes and in investigations of metabolic disorders such as glycogen storage disease type 1A (von Gierke disease) . This compound has been detected in all living species, from bacteria to humans, underscoring its biological ubiquity and importance . As a certified biochemical standard, it is crucial for in vitro assays and metabolic profiling. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R)-3-hydroxy-2-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIURPTVHJPJLF-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862986
Record name (2R)-3-Hydroxy-2-(phosphonooxy)propanoic acid
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Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phospho-D-glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3443-57-0
Record name 2-Phospho-D-glyceric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-Hydroxy-2-(phosphonooxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHOSPHO-D-GLYCERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ2LFC6KEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phospho-D-glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of D-2-Phosphoglyceric Acid in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function of D-2-Phosphoglyceric acid (2-PG) within the glycolytic pathway. As a critical intermediate, the enzymatic conversion of 2-PG represents a key regulatory and energetic step in cellular metabolism. This document details the biochemical transformation of 2-PG, the kinetics and thermodynamics of the involved enzyme, enolase, and its emerging roles in cellular signaling, offering insights for therapeutic development.

This compound in the Glycolytic Pathway

This compound is the substrate for the ninth step of glycolysis, a near-universal metabolic pathway for energy production. In this crucial reaction, 2-PG is converted to phosphoenolpyruvate (B93156) (PEP) through a dehydration reaction catalyzed by the enzyme enolase (phosphopyruvate hydratase). This conversion is essential as it generates a high-energy phosphate (B84403) compound, PEP, which is subsequently used to produce ATP in the final step of glycolysis.

The reaction is a reversible dehydration, where a molecule of water is removed from 2-phosphoglycerate. This seemingly simple step is a profound molecular rearrangement that nearly doubles the standard free energy of hydrolysis of the phosphate bond, priming the molecule for substrate-level phosphorylation.

The Enzymatic Conversion by Enolase

Enolase (EC 4.2.1.11) is a metalloenzyme that facilitates the reversible dehydration of 2-PG to PEP. The catalytic mechanism requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), per active site. One Mg²⁺ ion acts as a conformational ion, binding to the enzyme to create the substrate binding site, while the second is the catalytic ion, participating directly in the chemical reaction.

The proposed mechanism proceeds via an E1cB elimination reaction involving a carbanion intermediate. A basic residue in the active site abstracts a proton from C-2 of 2-PG, forming a carbanionic intermediate that is stabilized by the catalytic Mg²⁺ ion. Subsequently, the hydroxyl group at C-3 is eliminated as a water molecule, resulting in the formation of the double bond characteristic of PEP.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of this compound.

Thermodynamic Properties

The conversion of 2-PG to PEP is a reversible reaction with a relatively small positive standard Gibbs free energy change, indicating it is readily reversible under cellular conditions.

ParameterValueConditions
Standard Gibbs Free Energy (ΔG°')+1.8 kJ/mol to +7.5 kJ/molpH 7.0, 25-37 °C, 1 M concentrations
Enolase Kinetic Parameters

The kinetic parameters of enolase vary across different species, reflecting evolutionary adaptations of this highly conserved enzyme.

OrganismIsoform/TypeK_m for 2-PG (µM)V_max (U/mg)k_cat (s⁻¹)
Homo sapiens (Human)Muscle-specific~30 - 70-~73
Saccharomyces cerevisiae (Yeast)Enolase I~20 - 80~93~60
Escherichia coli-~8 - 20-~950

Note: Values are approximate and can vary based on experimental conditions (pH, temperature, ionic strength, and Mg²⁺ concentration).

Experimental Protocols

Spectrophotometric Assay for Enolase Activity

This protocol describes a continuous coupled-enzyme assay to determine the activity of enolase by monitoring the decrease in NADH absorbance at 340 nm. The formation of PEP is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.

Materials:

  • Tris or HEPES buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (e.g., 2 mM)

  • Potassium chloride (KCl) (e.g., 100 mM)

  • Adenosine diphosphate (B83284) (ADP) (e.g., 1.5 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

  • This compound (2-PG) substrate (e.g., 1 mM)

  • Pyruvate kinase (PK) (e.g., 5 units/mL)

  • Lactate dehydrogenase (LDH) (e.g., 10 units/mL)

  • Enzyme sample (e.g., cell lysate or purified enolase)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Add the enzyme sample to the reaction mixture and mix gently.

  • Initiate the reaction by adding the 2-PG substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of PEP formation.

  • Calculate the enolase activity based on the rate of absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 2-PG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled 2-PG)

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase)

Procedure:

  • Sample Extraction:

    • Homogenize tissue or pellet cells in ice-cold methanol to quench metabolism and extract metabolites.

    • Add the internal standard to the extraction solvent.

    • Vortex and incubate at -20°C to precipitate proteins.

    • Centrifuge to pellet debris and collect the supernatant.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC system.

    • Separate 2-PG from other metabolites using an appropriate chromatographic gradient.

    • Detect and quantify 2-PG and its internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-PG.

    • Determine the concentration of 2-PG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Glycolytic Pathway Context of this compound

Glycolysis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (+H2O)

Caption: Conversion of 3-Phosphoglycerate to Phosphoenolpyruvate in glycolysis.

Experimental Workflow for Enolase Activity Assay

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reaction Mix\n(Buffer, MgCl2, ADP, NADH, PK, LDH) Prepare Reaction Mix (Buffer, MgCl2, ADP, NADH, PK, LDH) Mix Enzyme and Reaction Mix Mix Enzyme and Reaction Mix Prepare Reaction Mix\n(Buffer, MgCl2, ADP, NADH, PK, LDH)->Mix Enzyme and Reaction Mix Prepare Enzyme Sample Prepare Enzyme Sample Prepare Enzyme Sample->Mix Enzyme and Reaction Mix Prepare 2-PG Substrate Prepare 2-PG Substrate Initiate with 2-PG Initiate with 2-PG Prepare 2-PG Substrate->Initiate with 2-PG Mix Enzyme and Reaction Mix->Initiate with 2-PG Monitor A340nm Monitor A340nm Initiate with 2-PG->Monitor A340nm Calculate Rate of\nAbsorbance Change Calculate Rate of Absorbance Change Monitor A340nm->Calculate Rate of\nAbsorbance Change Determine Enolase Activity Determine Enolase Activity Calculate Rate of\nAbsorbance Change->Determine Enolase Activity

Caption: Workflow for the spectrophotometric enolase activity assay.

Enolase Moonlighting and Signaling Pathways

Enolase_Signaling Enolase (cytosolic) Enolase (cytosolic) Enolase (cell surface) Enolase (cell surface) Enolase (cytosolic)->Enolase (cell surface) Translocation Enolase (nuclear) Enolase (nuclear) Enolase (cytosolic)->Enolase (nuclear) Translocation Glycolysis Glycolysis Enolase (cytosolic)->Glycolysis Plasminogen Activation Plasminogen Activation Enolase (cell surface)->Plasminogen Activation Gene Transcription Regulation Gene Transcription Regulation Enolase (nuclear)->Gene Transcription Regulation Tumor Invasion & Metastasis Tumor Invasion & Metastasis Plasminogen Activation->Tumor Invasion & Metastasis Cell Proliferation Cell Proliferation Gene Transcription Regulation->Cell Proliferation

Caption: Moonlighting functions of enolase in signaling pathways.

The Role of D-2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Phosphoglyceric acid (2-PG) is a pivotal intermediate in cellular respiration, positioned at a critical juncture in the glycolytic pathway. As the substrate for the enzyme enolase, its conversion to phosphoenolpyruvate (B93156) (PEP) represents the ninth and penultimate step of glycolysis, a reaction essential for the net production of ATP. This technical guide provides an in-depth examination of 2-PG's function, the kinetics and regulation of its enzymatic conversion, and its significance in metabolic homeostasis and disease. Detailed experimental protocols for the quantification of 2-PG and the characterization of enolase activity are provided, alongside quantitative data and pathway visualizations to support advanced research and drug development endeavors.

Core Function in Glycolysis

This compound is a three-carbon carboxylic acid that serves as a crucial link in the "payoff phase" of glycolysis.[1] It is formed from its isomer, D-3-phosphoglyceric acid (3-PG), in a reversible reaction catalyzed by phosphoglycerate mutase. The primary and most critical function of 2-PG in cellular respiration is to act as the substrate for the enzyme enolase (EC 4.2.1.11).[2]

Enolase catalyzes the dehydration of 2-PG, removing a molecule of water to form phosphoenolpyruvate (PEP).[2] This reaction is significant for two key reasons:

  • Energy Redistribution : The dehydration reaction dramatically rearranges the internal energy of the molecule. While the standard free energy change (ΔG°') of the reaction is relatively small and positive, it concentrates a large portion of the molecule's free energy of hydrolysis into the newly formed phosphate (B84403) ester bond in PEP.

  • Formation of a High-Energy Compound : PEP is an unstable, high-energy molecule poised to donate its phosphate group to ADP in the final step of glycolysis, a reaction catalyzed by pyruvate (B1213749) kinase that yields ATP.[1] This substrate-level phosphorylation is a major energy-capturing step of the pathway.

The conversion of 2-PG to PEP is therefore indispensable for the net energy gain in glycolysis.

The Enolase-Catalyzed Reaction

The reversible dehydration of 2-PG to PEP is a cornerstone of central metabolism.

Catalytic Mechanism

The conversion of 2-PG to PEP proceeds via an E1cB elimination mechanism. The reaction is critically dependent on the presence of two divalent metal ions, typically Mg²⁺, in the enzyme's active site.[3]

  • Binding and Coordination : The substrate, 2-PG, binds to the enolase active site, where its carboxyl group coordinates with the two Mg²⁺ ions. This coordination stabilizes the negative charge and increases the acidity of the hydrogen at the C-2 position.[3]

  • Proton Abstraction : A basic amino acid residue in the active site (e.g., Lys345) abstracts the acidic proton from C-2, forming a carbanion intermediate.[3]

  • Hydroxyl Elimination : The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211), resulting in the formation of a double bond between C-2 and C-3, yielding PEP.[3]

Enolase_Mechanism 2PG 2-Phosphoglycerate Enolase_Mg Enolase-Mg²⁺ Complex 2PG->Enolase_Mg Intermediate Carbanion Intermediate (stabilized by Mg²⁺) Enolase_Mg->Intermediate Lys345 abstracts proton from C-2 PEP Phosphoenolpyruvate (PEP) Intermediate->PEP Glu211 facilitates -OH elimination H2O H₂O Intermediate->H2O

Caption: The catalytic mechanism of enolase converting 2-PG to PEP.

Thermodynamics and Kinetics

The standard free energy change (ΔG°') for the conversion of 2-PG to PEP is small and positive, typically reported between +1.7 and +1.8 kJ/mol .[4][5] This indicates that under standard conditions, the reaction is slightly unfavorable. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed by pyruvate kinase, keeping its concentration low and pulling the equilibrium forward.

The kinetic parameters of enolase are crucial for understanding metabolic flux. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k_cat) represents the turnover number.

ParameterHuman Muscle Enolase (ENO3)Klebsiella pneumoniae Enolase
Substrate D-2-PhosphoglycerateD-2-Phosphoglycerate
Kₘ (mM) 0.1990.425
k_cat (s⁻¹) 52.7Not specified
Reference

Table 1: Kinetic Parameters of Enolase. This table summarizes key kinetic values for enolase from different species, highlighting its efficiency in processing 2-PG.

Intracellular Concentration and Metabolic Control

The concentration of 2-PG is a key variable in the regulation of glycolytic flux. Metabolomic studies have established baseline concentrations for this intermediate across different organisms under specific growth conditions.

Organism / Cell Type2-PG Concentration (mM)ConditionReference
Mammalian iBMK cells0.017 ± 0.003Glucose-rich media[4]
Saccharomyces cerevisiae (Yeast)0.11 ± 0.01Glucose-rich media[4]
Escherichia coli0.16 ± 0.02Glucose-rich media[4]
Human Red Blood Cells~5 (for 2,3-BPG*)Physiological

Table 2: Intracellular Concentrations of 2-Phosphoglycerate. Concentrations of 2-PG vary across different organisms. (*Note: 2,3-Bisphosphoglycerate (2,3-BPG), a related metabolite, is present at very high concentrations in red blood cells and plays a key role in regulating hemoglobin's oxygen affinity.)

The relatively low concentration of 2-PG compared to some other glycolytic intermediates suggests that it is rapidly turned over, consistent with the high efficiency of enolase.

Regulation of the 2-PG to PEP Conversion

The activity of enolase, and thus the flux from 2-PG, is subject to several layers of regulation, making it a potential target for therapeutic intervention.

  • Divalent Cations : Enolase activity is absolutely dependent on divalent cations, with Mg²⁺ being the most effective physiological activator. The binding of a "conformational" ion induces a structural change necessary for substrate binding, while a second "catalytic" ion participates directly in the reaction.

  • Inhibitors : Fluoride (B91410) is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the Mg²⁺ ions in the active site, blocking substrate binding.

  • Post-Translational Modifications (PTMs) : Emerging research indicates that enolase activity can be modulated by PTMs. For instance, acetylation of Enolase 1 (ENO1) has been shown to increase its binding to certain RNAs, leading to an inhibition of its catalytic activity.

  • Riboregulation : Recent studies have uncovered a novel regulatory mechanism where specific RNA ligands can directly bind to enolase and inhibit its enzymatic activity. This "riboregulation" has been implicated in the metabolic rewiring of stem cells during differentiation.

Enolase_Regulation Enolase Enolase Activity Mg2 Mg²⁺ Concentration Mg2->Enolase Activates Fluoride Fluoride (F⁻) Fluoride->Enolase Inhibits PTM Post-Translational Modifications (e.g., Acetylation) PTM->Enolase Modulates RNA Regulatory RNA Ligands RNA->Enolase Inhibits (Riboregulation)

Caption: Key regulators of enolase activity.

Experimental Protocols

Accurate measurement of 2-PG levels and enolase activity is fundamental for research in metabolism. The following sections provide detailed methodologies for key experiments.

Protocol: Measurement of Enolase Activity in Cell Lysates

This protocol is based on a continuous spectrophotometric rate determination assay. Enolase converts 2-PG to PEP, which is then used by pyruvate kinase (PK) to produce ATP and pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH disappearance is monitored as a decrease in absorbance at 340 nm and is directly proportional to enolase activity.

Materials:

  • Lysis Buffer : RIPA or NP-40 buffer, or 15 mM Tris-HCl (pH 7.4) with 0.02% (w/v) BSA.

  • Reaction Buffer (pH 7.4) : 81 mM Triethanolamine, 25 mM MgSO₄, 100 mM KCl.

  • Substrate/Reagent Stock Solutions :

    • 56 mM this compound (2-PG)

    • 20 mM Adenosine 5'-Diphosphate (ADP)

    • 7 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix (e.g., 7 units PK, 10 units LDH per reaction).

  • Spectrophotometer capable of reading at 340 nm.

  • 96-well UV-transparent plates or cuvettes.

Procedure:

  • Sample Preparation (Cell Lysate): a. Harvest cultured cells (approx. 10⁶) by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 0.5 mL of ice-cold Lysis Buffer. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation at 20,000 x g for 20-30 minutes at 4°C. f. Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay). Store on ice or at -80°C.

  • Assay Setup: a. Prepare a master mix for the desired number of reactions. For each 100 µL reaction, combine:

    • Reaction Buffer
    • ADP (final concentration ~1.3 mM)
    • NADH (final concentration ~0.12 mM)
    • PK/LDH enzyme mix b. Aliquot the master mix into wells of a 96-well plate or cuvettes. c. Add 1-10 µL of cell lysate (containing 1-10 µg of protein) to each "Test" well. Add an equivalent volume of Lysis Buffer to a "Blank" well. d. Equilibrate the plate to 25°C in the spectrophotometer and monitor absorbance at 340 nm until the reading is stable.

  • Initiating the Reaction: a. Start the reaction by adding 2-PG stock solution to all wells (final concentration ~1.9 mM). b. Immediately begin kinetic measurement, recording the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve for both the Test and Blank samples. b. Subtract the rate of the Blank from the Test rate to get the corrected rate. c. Calculate enolase activity using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of 2-PG to PEP per minute.

    Formula: Units/mL enzyme = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Sample Volume), where ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Cell Lysate (Sonication, Centrifugation) p2 Quantify Protein (Bradford Assay) p1->p2 a2 Add Lysate to Wells p2->a2 a1 Prepare Master Mix (Buffer, ADP, NADH, PK/LDH) a1->a2 a3 Equilibrate to 25°C a2->a3 a4 Initiate with 2-PG a3->a4 a5 Kinetic Read at 340 nm a4->a5 d1 Calculate Rate (ΔA₃₄₀/min) a5->d1 d2 Correct for Blank d1->d2 d3 Calculate Specific Activity (Units/mg protein) d2->d3

Caption: Experimental workflow for measuring enolase activity.

Protocol: Measurement of 2-PG Concentration

This protocol is based on a fluorometric assay kit. 2-PG is converted to pyruvate through the actions of enolase and pyruvate kinase. Pyruvate is then oxidized by pyruvate oxidase to produce hydrogen peroxide (H₂O₂), which reacts with a probe to generate a fluorescent signal (Ex/Em = 535/587 nm).

Materials:

  • Commercial 2-Phosphoglycerate Assay Kit (containing Assay Buffer, Fluorometric Probe, Enolase, PK, Pyruvate Oxidase, and a 2-PG Standard).

  • Sample lysates prepared as described in 5.1, but deproteinized using a 10 kDa spin filter.

  • 96-well black microtiter plate.

  • Fluorescence microplate reader.

Procedure:

  • Sample and Standard Preparation: a. Prepare a standard curve by diluting the 2-PG standard in Assay Buffer according to the kit manufacturer's instructions (e.g., 0 to 1 nmol/well). b. For each unknown sample, prepare two wells: one for the measurement (+ Enolase) and one for background control (- Enolase). Add 10-50 µL of deproteinized lysate to each of the paired wells. Adjust the final volume to 50 µL with Assay Buffer.

  • Reaction Setup: a. Prepare a "Reaction Mix" containing Assay Buffer, Probe, Enolase, PK, and Pyruvate Oxidase. b. Prepare a "Negative Control Mix" that is identical to the Reaction Mix but lacks the Enolase enzyme. c. Add 50 µL of the Reaction Mix to the standard wells and the "+ Enolase" sample wells. d. Add 50 µL of the Negative Control Mix to the "- Enolase" sample wells.

  • Incubation and Measurement: a. Mix the contents of the wells thoroughly. b. Incubate the plate for 60 minutes at 37°C, protected from light. c. Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis: a. For each sample, calculate the net relative fluorescence units (RFU) by subtracting the background reading (- Enolase well) from the measurement reading (+ Enolase well). b. Plot the RFU values for the standards against their concentrations to generate a standard curve. c. Determine the concentration of 2-PG in the unknown samples by extrapolating their net RFU values from the standard curve.

Conclusion and Future Directions

This compound, through its conversion to PEP by enolase, represents a critical control point in cellular energy production. The enolase reaction is not merely a simple dehydration but a sophisticated catalytic process that is finely tuned by ionic cofactors, inhibitors, and novel regulatory mechanisms like PTMs and riboregulation. Given the upregulation of glycolysis and elevated enolase expression in many cancers, this axis presents a compelling target for drug development. Future research should focus on elucidating the specific roles of different enolase isoforms and their unique regulatory features in various physiological and pathological contexts. The development of isoform-specific inhibitors or agents that modulate the novel regulatory pathways of enolase could offer new therapeutic strategies for cancer and other metabolic diseases.

References

An In-depth Technical Guide to the Biosynthesis of 2-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of 2-phosphoglycerate (2-PG) is a critical step in the central metabolic pathway of glycolysis, representing a key isomerization reaction that repositions a phosphate (B84403) group on the glycerate backbone. This seemingly simple conversion is essential for the subsequent energy-yielding steps of glycolysis. The primary enzyme responsible for this transformation is Phosphoglycerate Mutase (PGM), which exists in two distinct, evolutionarily unrelated forms: the cofactor-dependent (dPGM) and cofactor-independent (iPGM) mutases. Understanding the intricacies of this pathway, the enzymes involved, their kinetics, and regulation is paramount for research in metabolism, oncology, and infectious diseases, where alterations in glycolytic flux are often observed. This guide provides a comprehensive overview of the 2-phosphoglycerate biosynthesis pathway, including detailed enzymatic mechanisms, quantitative data, experimental protocols, and visual representations of the core processes.

The Core Biosynthetic Pathway: An Isomerization Reaction

The synthesis of 2-phosphoglycerate is predominantly achieved through the reversible isomerization of its precursor, 3-phosphoglycerate (B1209933) (3-PG). This reaction is a fundamental component of the glycolytic pathway, specifically step 8, and also operates in the reverse direction during gluconeogenesis.[1]

Reaction: 3-phosphoglycerate ⇌ 2-phosphoglycerate

This intramolecular phosphoryl group transfer is catalyzed by the enzyme Phosphoglycerate Mutase (PGM) . The reaction has a small positive Gibbs free energy, indicating that it is readily reversible and its direction is influenced by the cellular concentrations of the substrate and product.[2]

Thermodynamic Considerations

The standard free energy change (ΔG°') for the conversion of 3-phosphoglycerate to 2-phosphoglycerate is a critical parameter in understanding the reaction's equilibrium.

Thermodynamic ParameterValueConditions
Standard Free Energy Change (ΔG°') +4.40 kJ/mol25°C, pH 7.0[3][4]
Equilibrium Constant (K'eq) ~0.16525°C, pH 7.0[2]
Actual Free Energy Change (ΔG') in Human Red Blood Cells -2.66 kJ/molPhysiological concentrations[2]

The Catalytic Machinery: Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (PGM) is the enzyme responsible for catalyzing the interconversion of 3-PG and 2-PG. There are two distinct classes of PGM, which differ in their requirement for a cofactor.[2]

Cofactor-Dependent Phosphoglycerate Mutase (dPGM)

Found in vertebrates and some invertebrates, fungi, and bacteria, dPGM (EC 5.4.2.11) requires the presence of a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to function.[2] The reaction mechanism involves a phospho-enzyme intermediate, specifically a phosphohistidine (B1677714) residue in the active site.

The catalytic cycle of dPGM can be summarized as follows:

  • The phosphorylated enzyme (E-P) binds the substrate, 3-phosphoglycerate.

  • The phosphoryl group from the active site histidine is transferred to the C-2 hydroxyl group of the substrate, forming a transient 2,3-bisphosphoglycerate intermediate.

  • The phosphoryl group from the C-3 position of the intermediate is then transferred back to the same histidine residue, re-forming the phosphorylated enzyme.

  • The product, 2-phosphoglycerate, is released.

Cofactor-Independent Phosphoglycerate Mutase (iPGM)

Present in plants, algae, some fungi, nematodes, and various bacteria and archaea, iPGM (EC 5.4.2.12) does not require 2,3-BPG for its activity.[5][6] The mechanism of iPGM involves a phosphoserine intermediate and typically requires divalent metal ions like Mn²⁺ or Co²⁺ for catalysis.[6]

The catalytic cycle of iPGM proceeds as follows:

  • The substrate, 3-phosphoglycerate, binds to the active site.

  • The phosphoryl group from the C-3 position of the substrate is transferred to a serine residue in the active site, forming a phospho-serine intermediate and releasing dephospho-glycerate.

  • The glycerate molecule reorients within the active site.

  • The phosphoryl group is then transferred from the phosphoserine back to the C-2 hydroxyl group of the glycerate, forming the product, 2-phosphoglycerate.

Quantitative Insights: Enzyme Kinetics and Metabolite Concentrations

Enzyme Kinetic Parameters

The kinetic properties of PGM vary across different organisms and enzyme isoforms. The Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzyme operates at half of its maximal velocity (Vmax).

Organism/Enzyme SourceEnzyme TypeSubstrateKm (µM)CofactorConditions
Saccharomyces cerevisiae (Yeast)dPGM3-Phosphoglycerate6002,3-BPG (Km = 0.8 µM)-[7]
Escherichia colidPGM3-Phosphoglycerate2002,3-BPG-[8]
Schistosoma mansonidPGM3-Phosphoglycerate8502,3-BPG-[8]
Chicken Breast MuscledPGM3-Phosphoglycerate~2002,3-BPG (Km = 0.069 µM)pH 7.5, 25°C[5]
Chicken Breast MuscledPGM2-Phosphoglycerate142,3-BPGpH 7.5, 25°C[5]
Pyrococcus furiosus (Archaea)iPGM3-Phosphoglycerate1500None50°C[6]
Pyrococcus furiosus (Archaea)iPGM2-Phosphoglycerate160None50°C[6]
Methanococcus jannaschii (Archaea)iPGM3-Phosphoglycerate3000None50°C[6]
Intracellular Metabolite Concentrations

The cellular concentrations of 3-phosphoglycerate and 2-phosphoglycerate are crucial for determining the in vivo direction and rate of the PGM-catalyzed reaction. These concentrations can vary significantly depending on the cell type, tissue, and metabolic state.

Tissue/Cell TypeOrganism3-Phosphoglycerate (µM)2-Phosphoglycerate (µM)
Human Red Blood CellsHomo sapiens614.3[2]
Rat LiverRattus norvegicus~100-300Not specified
Rat Skeletal MuscleRattus norvegicus~100-800Not specified
Human BrainHomo sapiensNot specifiedNot specified
Hepatocellular Carcinoma (DEN-treated rat)Rattus norvegicusIncreased levelsNot specified[9]

Experimental Protocols

Purification of 2,3-Bisphosphate-Dependent Phosphoglycerate Mutase (dPGM) from E. coli

This protocol is adapted from established methods for the purification of recombinant dPGM.

Materials:

  • E. coli cell paste overexpressing dPGM

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 250 mM Imidazole

  • Ni-NTA Agarose (B213101) Resin

  • Sonciator

  • Centrifuge

  • Chromatography column

Procedure:

  • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged dPGM with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C.

Phosphoglycerate Mutase Activity Assay

This spectrophotometric assay couples the production of 2-phosphoglycerate to the pyruvate (B1213749) kinase-lactate dehydrogenase system, monitoring the oxidation of NADH at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 100 mM KCl

  • 3-Phosphoglycerate (3-PG) solution (100 mM stock)

  • 2,3-Bisphosphoglycerate (2,3-BPG) solution (1 mM stock)

  • Adenosine diphosphate (B83284) (ADP) solution (100 mM stock)

  • NADH solution (10 mM stock)

  • Enolase (100 units/mL)

  • Pyruvate Kinase (PK) (1000 units/mL)

  • Lactate Dehydrogenase (LDH) (1000 units/mL)

  • Purified PGM or cell lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 10 µL 3-PG (final concentration 1 mM)

    • 10 µL 2,3-BPG (final concentration 10 µM)

    • 10 µL ADP (final concentration 1 mM)

    • 20 µL NADH (final concentration 0.2 mM)

    • 5 µL Enolase (0.5 units)

    • 2 µL PK (2 units)

    • 2 µL LDH (2 units)

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the PGM-containing sample.

  • Immediately mix and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • One unit of PGM activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-phosphoglycerate to 2-phosphoglycerate per minute under the specified conditions.

Visualizing the Pathway and its Mechanism

Biosynthesis Pathway of 2-Phosphoglycerate

Biosynthesis_of_2_Phosphoglycerate cluster_glycolysis Glycolysis Pathway 3-Phosphoglycerate 3-Phosphoglycerate PGM Phosphoglycerate Mutase (PGM) 3-Phosphoglycerate->PGM 2-Phosphoglycerate 2-Phosphoglycerate PGM->2-Phosphoglycerate

Caption: The biosynthesis of 2-phosphoglycerate from 3-phosphoglycerate.

Mechanism of Cofactor-Dependent Phosphoglycerate Mutase (dPGM)

dPGM_Mechanism cluster_cycle dPGM Catalytic Cycle E_P E-His-P (Phosphorylated Enzyme) Complex1 E-His-P • 3-PG (Enzyme-Substrate Complex) E_P->Complex1 + 3-PG ThreePG 3-Phosphoglycerate ThreePG->Complex1 Intermediate E-His • 2,3-BPG (Intermediate Complex) Complex1->Intermediate Phosphoryl Transfer Complex2 E-His-P • 2-PG (Enzyme-Product Complex) Intermediate->Complex2 Phosphoryl Transfer Complex2->E_P - 2-PG TwoPG 2-Phosphoglycerate Complex2->TwoPG E E-His (Dephosphorylated Enzyme)

References

The Metabolism of D-2-Phosphoglyceric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymes responsible for the metabolism of D-2-Phosphoglyceric acid (2-PGA), a critical intermediate in the central metabolic pathway of glycolysis. This document details the catalytic mechanisms, kinetic properties, and regulatory features of these enzymes, offering comprehensive experimental protocols and pathway visualizations to support advanced research and therapeutic development.

Introduction: The Role of this compound in Glycolysis

This compound is a key metabolite in the glycolytic pathway, the universal process for cellular energy extraction from glucose.[1] It serves as the substrate in the ninth step of glycolysis, linking the initial energy investment phase with the final energy-releasing phase that produces pyruvate (B1213749) and ATP.[2] The enzymes that catalyze the formation and conversion of 2-PGA are crucial for maintaining metabolic flux and cellular energy homeostasis. This guide focuses on the two primary enzymes directly involved in 2-PGA metabolism: Phosphoglycerate Mutase and Enolase.

Phosphoglycerate Mutase (PGM): The Isomerization of Phosphoglycerates

Phosphoglycerate Mutase (PGM) (EC 5.4.2.11) is the enzyme responsible for the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate.[3] This reaction is a critical preceding step to the formation of a high-energy phosphate (B84403) compound. PGM facilitates the intramolecular transfer of a phosphate group from the C-3 to the C-2 position of the glycerate backbone.[3] While the reaction has a small positive Gibbs free energy and is readily reversible, it is essential for positioning the phosphate group correctly for the subsequent dehydration reaction.[3]

Catalytic Mechanism

There are two main classes of PGM, distinguished by their requirement for a cofactor:

  • Cofactor-dependent PGM (dPGM): Found in vertebrates and some invertebrates, fungi, and bacteria, this form requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor. The mechanism involves a phosphohistidine (B1677714) intermediate in the enzyme's active site. The enzyme first transfers its phosphate to the substrate (3-PG), forming a 2,3-BPG intermediate. It then accepts the other phosphate group from the intermediate to regenerate the phosphoenzyme and release the product (2-PG).[3]

  • Cofactor-independent PGM (iPGM): This class of PGM does not require 2,3-BPG and utilizes a phosphoserine intermediate for the intramolecular phosphate transfer.[3]

Quantitative Data: Kinetic Parameters of Phosphoglycerate Mutase

The kinetic properties of PGM have been characterized in various organisms. The Michaelis-Menten constant (Km) for its substrates indicates the affinity of the enzyme for these molecules.

Enzyme SourceSubstrate/CofactorKm (µM)Conditions
Chicken Breast MuscleGlycerate-2-P14pH 7.5, 25°C
Chicken Breast MuscleGlycerate-3-P~200pH 7.5, 25°C
Chicken Breast MuscleGlycerate-2,3-P₂ (Cofactor)0.069pH 7.5, 25°C
General (various species)Phosphoglycerate100 - 200Not specified
General (various species)Phosphoglycerate~1 (low ionic strength)pH 5.9
General (various species)Phosphoglycerate~40 (with 400 mM KCl)pH 5.9

Table 1: A summary of reported Km values for Phosphoglycerate Mutase from different sources and under various conditions.[3][4]

Enolase (Phosphopyruvate Hydratase): The Dehydration of 2-PGA

Enolase (EC 4.2.1.11) is a metalloenzyme that catalyzes the ninth step of glycolysis: the reversible dehydration of D-2-phosphoglycerate to the high-energy compound phosphoenolpyruvate (B93156) (PEP).[5] This reaction is a critical step as it creates a product (PEP) with a high phosphate transfer potential, which is essential for the subsequent ATP-generating step in glycolysis.[2] The reaction is an E1cB elimination involving a carbanion intermediate.[6]

Catalytic Mechanism and Cofactor Requirements

The catalytic activity of enolase is critically dependent on the presence of divalent metal cations.[5] The mechanism involves two such cations in the active site:

  • A "Conformational" Cation: This ion binds to the enzyme and induces a conformational change that allows the substrate, 2-PGA, to bind.

  • A "Catalytic" Cation: This second ion binds after the substrate is in place and activates the enzyme's catalytic machinery.

Magnesium (Mg²⁺) is the most effective cofactor, leading to the highest enzyme activity.[5] Other divalent cations such as Mn²⁺, Zn²⁺, and Co²⁺ can also activate the enzyme, though typically with less efficiency.[2] The active site contains several key amino acid residues, including lysine (B10760008) and glutamate, that participate in the deprotonation and elimination of the hydroxyl group as a water molecule.[2]

Quantitative Data: Kinetic Parameters of Enolase

The kinetic parameters for enolase vary between species and are influenced by factors such as temperature and cofactor concentration.

Enzyme SourceSubstrate/CofactorKm (mM)kcat (s⁻¹)Conditions
Chloroflexus aurantiacus2-PGA0.16Not Reported25°C
Chloroflexus aurantiacus2-PGA0.03Not Reported80°C
Chloroflexus aurantiacusMg²⁺2.5Not Reported25°C
Chloroflexus aurantiacusMg²⁺1.9Not Reported80°C
Unspecified2-PGA0.008950Not specified
Klebsiella pneumoniae2-PGA0.42552.7pH 7.8

Table 2: A summary of reported Km and kcat values for Enolase from different sources.[7][8]

Regulation and Inhibition of Enolase

Enolase activity is subject to regulation by various molecules. Fluoride is a well-known inhibitor that forms a complex with magnesium and phosphate in the active site, acting as a competitor to the substrate 2-PGA.[4] Additionally, a range of small-molecule inhibitors have been developed, some of which are being investigated for therapeutic applications in cancer and infectious diseases.[6] For instance, phosphonoacetohydroxamate is a potent inhibitor with structural similarity to the catalytic intermediate.[9]

Metabolic Pathway Visualization

The sequential action of Phosphoglycerate Mutase and Enolase is a core segment of the glycolytic pathway. The following diagram illustrates this relationship.

Glycolysis_Pathway cluster_glycolysis Glycolysis: Steps 8 & 9 3PG 3-Phospho-D-glycerate 2PG This compound 3PG->2PG Phosphoglycerate Mutase (PGM) PEP Phosphoenolpyruvate 2PG->PEP Enolase (ENO) H2O H₂O 2PG->H2O

Glycolysis steps 8 and 9.

Experimental Protocols: Enolase Activity Assay

Measuring enolase activity is fundamental to studying its function and inhibition. A common method is a coupled enzyme assay, which can be monitored spectrophotometrically.

Principle

This assay measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to a series of reactions that result in a detectable colorimetric or fluorometric signal. In this coupled system, the PEP generated by enolase is used by pyruvate kinase to produce pyruvate, which is then used by pyruvate oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to produce a colored or fluorescent product.[10] The rate of signal generation is directly proportional to the enolase activity in the sample.

Materials and Reagents
  • 96-well flat-bottom microplate (black plates with clear bottoms for fluorescence)[10]

  • Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm[10]

  • Enolase Assay Buffer (e.g., 25 mM HEPES, pH 7.2)[10]

  • Substrate: this compound[10]

  • Coupling enzymes (e.g., Pyruvate Kinase, Pyruvate Oxidase)

  • Peroxidase

  • Detection Probe (e.g., Amplex Red or similar)[10]

  • Cofactors (e.g., ADP, MgCl₂)

  • H₂O₂ Standard for calibration curve[10]

  • Sample lysates (e.g., from cells or tissues)

  • Enolase Positive Control[10]

Experimental Workflow Diagram

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition SamplePrep 1. Prepare Sample Lysates (Homogenize and centrifuge) PlateLoading 4. Add Samples and Standards to 96-well Plate SamplePrep->PlateLoading StandardPrep 2. Prepare H₂O₂ Standard Curve StandardPrep->PlateLoading ReagentPrep 3. Reconstitute Assay Reagents ReactionMix 5. Prepare and Add Reaction Mix ReagentPrep->ReactionMix PlateLoading->ReactionMix Incubation 6. Incubate at 25°C ReactionMix->Incubation Measurement 7. Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) in kinetic mode Incubation->Measurement Analysis 8. Calculate Enolase Activity Measurement->Analysis

Enolase activity assay workflow.
Detailed Procedure

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in 100 µL of ice-cold Enolase Assay Buffer.[11]

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[11]

    • Collect the supernatant (lysate) for the assay.

  • Standard Curve Preparation:

    • Prepare a series of H₂O₂ standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a stock H₂O₂ solution with the assay buffer.[10]

    • Add the standards to separate wells of the 96-well plate. Adjust the final volume in each well to 50 µL with assay buffer.

  • Assay Protocol:

    • Add 1-50 µL of sample lysate to the desired wells.[10]

    • For each sample, prepare a parallel well for a background control by omitting the enolase substrate from the reaction mix.[10]

    • Adjust the final volume of all sample and background control wells to 50 µL with Enolase Assay Buffer.[10]

    • Prepare a Reaction Mix containing the assay buffer, coupling enzymes, probe, and cofactors.

    • Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the enolase substrate.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

    • Immediately begin measuring the absorbance or fluorescence in a kinetic mode at 25°C for 20-60 minutes.[10]

  • Data Analysis:

    • Subtract the background control readings from the sample readings.

    • Plot the H₂O₂ standard curve.

    • Calculate the rate of the reaction for each sample from the linear portion of the kinetic curve.

    • Determine the enolase activity in the sample by comparing the reaction rate to the standard curve. Activity is typically expressed in mU/mL or U/mg of protein, where one unit (U) of enolase is the amount of enzyme that generates 1.0 µmol of product per minute at 25°C.[10]

References

The Discovery of 2-Phosphoglycerate: A Cornerstone in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

The identification of 2-phosphoglycerate (2-PG) as a key intermediate in glycolysis was a pivotal moment in the elucidation of cellular metabolism. This technical guide provides a comprehensive overview of the discovery of 2-PG, detailing its position within the glycolytic pathway and its enzymatic transformations. The historical context of the discovery, attributed to the foundational work of pioneers in biochemistry, is explored. This document presents quantitative data on the thermodynamics and cellular concentrations of 2-PG, alongside detailed hypothetical experimental protocols that would have been employed for its isolation and characterization in the early 20th century. Furthermore, this guide includes detailed diagrams of the relevant metabolic pathways and experimental workflows to provide a clear and thorough understanding of the significance of 2-phosphoglycerate in cellular bioenergetics.

Introduction: The Golden Age of Biochemistry and the Unraveling of Glycolysis

The early 20th century marked a period of intense investigation into the fundamental chemical processes of life. The study of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), was central to this era of discovery.[1][2] Scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in dissecting this complex series of reactions, leading to the pathway being named the Embden-Meyerhof-Parnas (EMP) pathway in their honor.[3][4] Within this intricate metabolic map, the discovery of each intermediate was a significant step forward, providing a new piece to the puzzle of how cells generate energy.

One such crucial intermediate is 2-phosphoglycerate (2-PG). Its identification was not an isolated event but rather the result of systematic efforts to understand the enzymatic transformations of glucose. This guide delves into the specifics of the discovery of 2-PG, its biochemical role, and the experimental approaches that underpinned its identification.

The Central Role of 2-Phosphoglycerate in Glycolysis

2-Phosphoglycerate is the penultimate intermediate in the payoff phase of glycolysis, positioned between 3-phosphoglycerate (B1209933) (3-PG) and phosphoenolpyruvate (B93156) (PEP).[5][6] Its formation and subsequent conversion are critical for the net production of ATP in the glycolytic pathway.

The conversion of 3-PG to 2-PG is a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGM) .[6][7] This seemingly simple intramolecular transfer of a phosphate (B84403) group is a crucial step that repositions the phosphate to create a high-energy phosphate bond in the subsequent reaction.

Following its formation, 2-PG is dehydrated by the enzyme enolase to form phosphoenolpyruvate (PEP).[8][9] This dehydration reaction is what dramatically increases the phosphoryl transfer potential of the molecule, setting the stage for the final ATP-generating step of glycolysis, where PEP is converted to pyruvate by pyruvate kinase.

The Discovery of 2-Phosphoglycerate and Phosphoglycerate Mutase

While the complete elucidation of the glycolytic pathway was a multi-decade effort, the specific identification of 2-phosphoglycerate as a distinct intermediate is closely linked to the work of Otto Meyerhof and his colleague W. Kiessling . In 1935 , they published their findings on the isolation and characterization of the enzyme phosphoglycerate mutase (then referred to as phosphoglycerate phosphomutase).[10] Their work provided the enzymatic basis for the interconversion of 3-phosphoglycerate and 2-phosphoglycerate, thereby solidifying the existence of 2-PG as a bona fide glycolytic intermediate.

The discovery was a culmination of meticulous work involving the fractionation of muscle and yeast extracts and the systematic study of the enzymatic activities within these fractions. Early pioneers in biochemistry, including Carl Neuberg , had laid the groundwork for such discoveries by developing methods for trapping and identifying metabolic intermediates.[11][12]

Quantitative Data

The following table summarizes key quantitative data related to the conversion of 3-phosphoglycerate to 2-phosphoglycerate.

ParameterValueTissue/ConditionsReference
Equilibrium Constant (K'eq) 0.16525°C, pH 7.0[13]
Standard Free Energy Change (ΔG°') +1.8 kJ/mol25°C, pH 7.0Calculated from K'eq
Steady-State Concentration of 3-PG 61 µMHuman Red Blood Cells[13]
Steady-State Concentration of 2-PG 4.3 µMHuman Red Blood Cells[13]

Experimental Protocols

The following are detailed hypothetical protocols that reflect the types of experiments that would have been conducted in the 1930s to discover and characterize 2-phosphoglycerate.

Protocol for the Isolation and Identification of 2-Phosphoglycerate

Objective: To isolate and identify 2-phosphoglycerate from a biological sample undergoing active glycolysis.

Materials:

  • Fresh rabbit muscle tissue

  • Trichloroacetic acid (TCA)

  • Barium acetate (B1210297)

  • Ethanol

  • Lead acetate

  • Hydrogen sulfide (B99878) (H₂S)

  • Reagents for phosphate determination (e.g., Fiske-Subbarow method)

  • Partially purified phosphoglycerate mutase and enolase preparations

Methodology:

  • Tissue Preparation and Extraction:

    • Freshly excised rabbit muscle is immediately frozen in liquid air to halt metabolic activity.

    • The frozen tissue is pulverized and homogenized in a cold solution of trichloroacetic acid to precipitate proteins.

    • The homogenate is centrifuged, and the supernatant containing the acid-soluble metabolites is collected.

  • Fractionation of Phosphorylated Compounds:

    • The acid extract is neutralized, and barium acetate is added to precipitate the phosphorylated intermediates as barium salts.

    • The precipitate is collected by centrifugation, washed with ethanol, and then re-dissolved in a minimal amount of dilute acid.

    • Lead acetate is added to selectively precipitate certain phosphorylated compounds, leaving others in solution. Through a series of differential precipitations and removals of the precipitating agents (e.g., using H₂S to precipitate lead as lead sulfide), fractions enriched in different sugar phosphates are obtained.

  • Enzymatic Conversion and Identification:

    • A fraction containing 3-phosphoglycerate is incubated with a partially purified preparation of phosphoglycerate mutase.

    • The reaction is allowed to proceed, and then stopped by the addition of acid.

    • The reaction mixture is then analyzed for the formation of a new phosphorylated compound. This would involve further fractionation and chemical analysis.

    • To confirm the identity of the new compound as 2-phosphoglycerate, it is incubated with a preparation of enolase. The disappearance of the compound and the formation of a product with the characteristics of phosphoenolpyruvate (e.g., lability to acid hydrolysis) would provide strong evidence for its identity.

  • Chemical Analysis:

    • The isolated compound is subjected to acid hydrolysis, and the release of inorganic phosphate is measured.

    • The organic portion of the molecule (glycerate) is analyzed using chemical methods available at the time.

Protocol for Assaying Phosphoglycerate Mutase Activity

Objective: To measure the rate of conversion of 3-phosphoglycerate to 2-phosphoglycerate catalyzed by phosphoglycerate mutase.

Principle: The activity of phosphoglycerate mutase is coupled to the enolase and pyruvate kinase reactions. The formation of pyruvate is then measured. In the presence of lactate (B86563) dehydrogenase and NADH, the reduction of pyruvate to lactate is accompanied by the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

Methodology:

  • Reaction Mixture Preparation: A reaction cuvette is prepared containing the buffer, MgCl₂, KCl, ADP, NADH, and the coupling enzymes (enolase, pyruvate kinase, and lactate dehydrogenase).

  • Initiation of the Reaction: The reaction is initiated by the addition of the phosphoglycerate mutase preparation and the substrate, 3-phosphoglycerate.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time. The rate of decrease in absorbance is directly proportional to the rate of the phosphoglycerate mutase reaction.

  • Calculation of Enzyme Activity: The enzyme activity is calculated based on the molar extinction coefficient of NADH and the rate of absorbance change.

Visualizations

Metabolic Pathway

Glycolysis_2PG cluster_glycolysis Glycolysis Payoff Phase G3P Glyceraldehyde-3-phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The central role of 2-Phosphoglycerate in the glycolytic pathway.

Experimental Workflow for 2-PG Identification

Experimental_Workflow cluster_extraction Sample Preparation cluster_fractionation Fractionation of Phosphorylated Compounds cluster_enzymatic Enzymatic Conversion and Analysis cluster_identification Identification node1 Muscle Tissue Homogenization (in Trichloroacetic Acid) node2 Protein Precipitation and Removal node1->node2 node3 Barium Salt Precipitation node2->node3 node4 Differential Solubilization and Precipitation node3->node4 node5 Incubation with Phosphoglycerate Mutase node4->node5 node6 Incubation of Product with Enolase node5->node6 node7 Chemical and Enzymatic Characterization of 2-PG node6->node7

Caption: Hypothetical workflow for the isolation and identification of 2-PG.

Conclusion

The discovery of 2-phosphoglycerate was a critical step in piecing together the intricate puzzle of glycolysis. It exemplified the power of combining enzymology with analytical chemistry to unravel complex biological processes. The work of Otto Meyerhof and his contemporaries not only identified a key metabolic intermediate but also provided a deeper understanding of the chemical logic of energy metabolism. For researchers and drug development professionals today, this historical perspective serves as a reminder of the foundational principles upon which modern metabolic research is built and highlights the enduring importance of understanding the core pathways of life.

References

An In-depth Technical Guide on the Cellular Location of D-2-Phosphoglyceric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG) is a critical intermediate in the central metabolic pathway of glycolysis. Its synthesis from 3-phosphoglycerate (B1209933) (3-PG) is a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGAM). The subcellular localization of this synthesis is of paramount importance for understanding cellular energy homeostasis, the regulation of metabolic flux, and for the development of therapeutic agents targeting metabolic pathways in various diseases, including cancer. This guide provides a comprehensive overview of the cellular location of this compound synthesis, detailing the enzymes involved, their subcellular distribution, regulatory signaling pathways, and relevant experimental protocols.

Core Concepts: The Glycolytic Pathway and Phosphoglycerate Mutase

The synthesis of this compound is the eighth step of the glycolytic pathway, a nearly universal process that occurs in the cytoplasm of the cell.[1] This pathway is responsible for the conversion of glucose into pyruvate (B1213749), generating ATP and NADH in the process.

The key enzyme responsible for the synthesis of 2-PG is Phosphoglycerate Mutase (PGAM) . PGAM exists as a dimer of two subunits and is found in organisms from yeast to humans, with its structure being highly conserved.[2] In mammals, there are two main isozymes:

  • PGAM1 (or B-type): The brain-type isozyme.

  • PGAM2 (or M-type): The muscle-type isozyme.

The tissue-specific expression of these isozymes leads to the formation of three different dimers: BB, MM, and the hybrid MB.[2]

Cellular Localization of this compound Synthesis

The primary site of this compound synthesis is the cytoplasm (cytosol) , where the enzymes of glycolysis are predominantly located.[1] However, recent studies have revealed a more complex subcellular distribution of the synthesizing enzyme, PGAM, suggesting that the synthesis of 2-PG may not be exclusively a cytoplasmic event.

Cytoplasmic Synthesis

The bulk of glycolytic activity, including the conversion of 3-PG to 2-PG, occurs in the cytoplasm. The necessary substrates, enzymes, and cofactors are all readily available in this compartment.

Nuclear Translocation of PGAM2

Interestingly, the muscle-specific isozyme, PGAM2, has been shown to translocate to the nucleus in mammalian cells. This nuclear localization suggests a non-glycolytic role for PGAM2, potentially in regulating gene expression or other nuclear processes. The import of PGAM2 into the nucleus appears to be regulated by the PI3K/Akt/mTOR signaling pathway.

Subcellular Localization in Plants

In plant cells, the synthesis of the precursor, 3-phosphoglycerate, occurs in the chloroplasts during the Calvin cycle. Glycolysis, including the isomerization to 2-phosphoglycerate, proceeds in parallel in both the cytosol and the plastids .[3]

Quantitative Data

Precise quantitative data on the subcellular concentration of this compound is limited in the literature. However, we can infer its distribution based on the localization and activity of phosphoglycerate mutase and the concentration of related glycolytic intermediates.

ParameterCellular CompartmentOrganism/TissueConcentration/ActivityReference
Phosphoglycerate Mutase Concentration CytosolVertebrate Muscle2.2 ± 0.2 g/liter [4]
2-Phosphoglycolate (B1263510) Concentration Whole TissueMouse4 - 17 nmoles/g[5]

Note: 2-Phosphoglycolate is a structurally similar compound, and its concentration provides an estimate of the expected order of magnitude for 2-phosphoglycerate.

Experimental Protocols

Phosphoglycerate Mutase (PGAM) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods and relies on a coupled enzyme system to monitor the production of 2-PG.

Principle: The conversion of 3-PG to 2-PG by PGAM is the first step. Enolase then converts 2-PG to phosphoenolpyruvate (B93156) (PEP). Pyruvate kinase (PK) dephosphorylates PEP to pyruvate, generating ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PGAM activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 100 mM KCl

  • 3-Phosphoglycerate (3-PG) solution: 50 mM

  • 2,3-Bisphosphoglycerate (2,3-BPG) solution: 1 mM (cofactor for some PGAM isozymes)

  • Adenosine diphosphate (B83284) (ADP) solution: 20 mM

  • NADH solution: 5 mM

  • Enolase solution: 100 units/mL

  • Pyruvate Kinase (PK) solution: 200 units/mL

  • Lactate Dehydrogenase (LDH) solution: 300 units/mL

  • Sample: Cell or tissue lysate containing PGAM

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL 3-PG solution

    • 10 µL 2,3-BPG solution

    • 20 µL ADP solution

    • 20 µL NADH solution

    • 10 µL Enolase solution

    • 10 µL PK solution

    • 10 µL LDH solution

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGAM activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of 3-PG to 2-PG per minute under the specified conditions.

Subcellular Fractionation for Cytoplasmic and Nuclear Extracts

This protocol allows for the separation of cytoplasmic and nuclear fractions to determine the localization of PGAM.

Materials:

  • Cell Lysis Buffer: 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.

  • Detergent Solution: 10% Nonidet P-40 (NP-40)

  • Nuclear Extraction Buffer: 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.

  • Add the Detergent Solution (NP-40) and vortex briefly.

  • Centrifuge at 1,000 x g for 3 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Carefully collect the supernatant (cytoplasmic extract).

  • Resuspend the nuclear pellet in Nuclear Extraction Buffer.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Analyze both fractions for PGAM presence and activity using Western blotting and the activity assay described above.

Immunofluorescence Staining for PGAM Localization

This protocol allows for the visualization of PGAM within intact cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • Blocking Solution: 5% bovine serum albumin (BSA) in PBS

  • Primary Antibody: Anti-PGAM antibody (specific to the isozyme of interest)

  • Secondary Antibody: Fluorescently-labeled antibody against the primary antibody's host species

  • DAPI (for nuclear counterstaining)

  • Mounting Medium

  • Fluorescence microscope

Procedure:

  • Wash cells on coverslips with PBS.

  • Fix the cells with Fixation Solution for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with Permeabilization Solution for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with Blocking Solution for 1 hour.

  • Incubate with the primary anti-PGAM antibody (diluted in Blocking Solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides with Mounting Medium.

  • Visualize the subcellular localization of PGAM using a fluorescence microscope.

Signaling Pathways and Regulation

The synthesis of this compound is intricately linked to the overall regulation of glycolysis, which is controlled by various signaling pathways in response to the cell's energy status and growth signals.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. Studies have shown that mTOR can stimulate the expression of PGAM1 through the transcription factor hypoxia-inducible factor 1α (HIF-1α).[6] This indicates that under conditions promoting cell growth, mTOR signaling can upregulate the synthesis of 2-PG to support the increased metabolic demands.

mTOR_Pathway mTOR mTOR HIF1a HIF-1α mTOR->HIF1a stimulates PGAM1_gene PGAM1 Gene Transcription HIF1a->PGAM1_gene activates PGAM1_protein PGAM1 Protein PGAM1_gene->PGAM1_protein leads to synthesis 3-PG → 2-PG PGAM1_protein->synthesis catalyzes

Caption: mTOR signaling pathway upregulates PGAM1 expression.

Sirt1-Mediated Deacetylation

Sirtuin 1 (Sirt1), an NAD+-dependent deacetylase, has been shown to regulate the activity of PGAM1. Under conditions of low glucose, Sirt1 levels increase, leading to the deacetylation of PGAM1, which in turn reduces its enzymatic activity.[7] Conversely, acetylation of PGAM1 enhances its activity. This provides a mechanism for fine-tuning glycolytic flux in response to nutrient availability.

Sirt1_Regulation cluster_high_glucose High Glucose cluster_low_glucose Low Glucose PGAM1_acetylated PGAM1 (Acetylated) High Activity PGAM1_deacetylated PGAM1 (Deacetylated) Low Activity Sirt1 Sirt1 Sirt1->PGAM1_deacetylated deacetylates

Caption: Regulation of PGAM1 activity by Sirt1-mediated deacetylation.

PI3K/Akt and AMPK Signaling Pathways

The PI3K/Akt and AMPK signaling pathways are master regulators of cellular metabolism. The PI3K/Akt pathway, typically activated by growth factors, promotes glycolysis.[8] Conversely, the AMPK pathway is activated during low energy states (high AMP/ATP ratio) and generally stimulates catabolic processes, including glycolysis, to restore ATP levels.[9] While direct regulation of PGAM by these pathways is not fully elucidated, their control over the overall glycolytic flux will undoubtedly impact the rate of this compound synthesis.

Metabolic_Regulation cluster_growth Growth Signals cluster_energy Low Energy PI3K_Akt PI3K/Akt Pathway Glycolysis Glycolysis PI3K_Akt->Glycolysis promotes AMPK AMPK Pathway AMPK->Glycolysis stimulates Synthesis 3-PG → 2-PG Glycolysis->Synthesis includes

Caption: Overview of major signaling pathways regulating glycolysis.

Conclusion

The synthesis of this compound is a fundamental metabolic reaction that primarily occurs in the cytoplasm as an integral step of glycolysis. The responsible enzyme, phosphoglycerate mutase, exhibits a predominantly cytoplasmic localization, although the nuclear translocation of the PGAM2 isozyme points to additional, non-glycolytic functions. The regulation of 2-PG synthesis is tightly coupled to the overall control of glycolytic flux by key signaling pathways such as mTOR, Sirt1, PI3K/Akt, and AMPK, which respond to cellular growth cues and energy status. The experimental protocols provided in this guide offer robust methods for investigating the cellular location and regulation of this compound synthesis, which is crucial for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies.

References

Stereoisomers of 2-Phosphoglyceric Acid: A Technical Guide to Their Functions and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphoglyceric acid (2-PGA), a pivotal intermediate in the central metabolic pathway of glycolysis, exists as two stereoisomers: D-2-phosphoglyceric acid and L-2-phosphoglyceric acid. This technical guide provides a comprehensive overview of the distinct biological roles of these enantiomers, with a primary focus on the stereospecificity of the glycolytic enzymes phosphoglycerate mutase (PGM) and enolase. It details the profound functional differences between the D- and L-forms, highlighting the singular role of the D-isomer in energy metabolism. Furthermore, this document furnishes detailed experimental protocols for the enzymatic assays of PGM and enolase, the synthesis of both D- and L-2-PGA, and a method for their chiral separation. Quantitative data are presented in structured tables for clarity and comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Phosphoglyceric acid is a three-carbon carboxylic acid phosphorylated at the second carbon. Its stereochemistry plays a critical role in its biological activity. In the context of glycolysis, a nearly universal pathway for energy production, the specific spatial arrangement of the hydroxyl and phosphate (B84403) groups around the chiral center dictates its interaction with key enzymes. This guide delves into the functional consequences of this stereoisomerism, providing the technical details necessary for its study in research and drug development settings.

The Stereoisomers of 2-Phosphoglyceric Acid

2-Phosphoglyceric acid possesses a single chiral center at the C2 carbon, giving rise to two enantiomers:

  • This compound ((2R)-3-hydroxy-2-(phosphonooxy)propanoic acid): This is the naturally occurring and biologically active isomer in the glycolytic pathway.[1]

  • L-2-Phosphoglyceric acid ((2S)-3-hydroxy-2-(phosphonooxy)propanoic acid): This isomer is not a substrate for the enzymes of glycolysis and is considered the "unnatural" enantiomer in this context.

Biological Functions of 2-Phosphoglyceric Acid Stereoisomers

The biological functions of the 2-PGA stereoisomers are dictated by the high degree of stereospecificity exhibited by the enzymes that metabolize them.

This compound: The Glycolytic Intermediate

This compound is an essential metabolite in the payoff phase of glycolysis.[2] It is formed from D-3-phosphoglyceric acid by the action of phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (B93156) (PEP) by enolase.[3] This dehydration reaction catalyzed by enolase is a critical step in generating a high-energy phosphate compound, which is then used to produce ATP in the final step of glycolysis.[4]

L-2-Phosphoglyceric Acid: An Inert Isomer in Glycolysis

Quantitative Data Summary

The following table summarizes the known quantitative parameters related to the stereoisomers of 2-phosphoglyceric acid and their interaction with glycolytic enzymes.

ParameterValueEnzymeOrganismNotes
Substrate Specificity This compoundPhosphoglycerate MutaseVariousThe enzyme is specific for the D-isomer.
Substrate Specificity This compoundEnolaseVariousThe enzyme is specific for the D-isomer.[5]
Inhibitory Potential L-2-phosphoglyceric acidPhosphoglycerate Mutase, Enolase-Described as the "opposite enantiomer to the standard configuration found in glycolysis/gluconeogenesis," suggesting it is not a substrate and may have inhibitory properties. Specific Ki values are not widely reported.

Signaling and Metabolic Pathways

The central role of this compound is in the glycolytic pathway, a fundamental process for cellular energy production.

Glycolysis_Pathway D-3-Phosphoglycerate D-3-Phosphoglycerate D-2-Phosphoglycerate D-2-Phosphoglycerate D-3-Phosphoglycerate->D-2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate D-2-Phosphoglycerate->Phosphoenolpyruvate Enolase H2O_out H₂O Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate ADP_in ADP ATP_out ATP ATP_in ATP ADP_in->ATP_out Pyruvate Kinase PGM_Assay_Workflow Prepare_Reaction_Mix Prepare reaction mixture (Buffer, 3-PGA, ADP, DPGA, NADH, MgSO₄, KCl, PK/LDH, Enolase) Equilibrate Equilibrate to 25°C and establish baseline A340 Prepare_Reaction_Mix->Equilibrate Add_PGM Add PGM sample to initiate reaction Equilibrate->Add_PGM Measure_Absorbance Monitor decrease in A340 over time Add_PGM->Measure_Absorbance Calculate_Activity Calculate PGM activity Measure_Absorbance->Calculate_Activity Enolase_Assay_Workflow Prepare_Reaction_Mix Prepare reaction mixture (Buffer, 2-PGA, NADH, MgSO₄/KCl, ADP, PK/LDH) Equilibrate Equilibrate to 25°C and establish baseline A340 Prepare_Reaction_Mix->Equilibrate Add_Enolase Add Enolase sample to initiate reaction Equilibrate->Add_Enolase Measure_Absorbance Monitor decrease in A340 over time Add_Enolase->Measure_Absorbance Calculate_Activity Calculate Enolase activity Measure_Absorbance->Calculate_Activity Chiral_Separation_Workflow Column_Equilibration Equilibrate chiral HPLC column Standard_Injection Inject D/L-2-PGA standard mixture Column_Equilibration->Standard_Injection Determine_Retention_Times Determine retention times and resolution Standard_Injection->Determine_Retention_Times Sample_Injection Inject sample Determine_Retention_Times->Sample_Injection Detection Detect eluting isomers (UV/MS) Sample_Injection->Detection Quantification Identify and quantify D- and L-isomers Detection->Quantification

References

Evolutionary Crossroads: A Technical Deep Dive into the Conservation of 2-Phosphoglycerate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the evolutionary conservation of 2-phosphoglycerate (2-PG) metabolism. This pivotal metabolic junction, centered around the interconversion of 3-phosphoglycerate (B1209933) (3-PG) and 2-PG, and the subsequent dehydration of 2-PG to phosphoenolpyruvate (B93156) (PEP), showcases a remarkable tapestry of conserved enzymatic mechanisms, divergent evolutionary strategies, and the emergence of non-canonical "moonlighting" functions.

At the heart of this metabolic nexus are two key enzymes: phosphoglycerate mutase (PGM) and enolase. The evolutionary journey of these enzymes reveals both deep conservation and surprising diversity.

Phosphoglycerate Mutase: A Tale of Two Enzymes

Phosphoglycerate mutase, the enzyme responsible for the isomerization of 3-PG to 2-PG, exists in two distinct, non-homologous forms, providing a classic example of non-homologous isofunctional enzymes (NISE).

  • Cofactor-Dependent PGM (dPGM): This form, found in all vertebrates and some invertebrates, fungi, and bacteria, requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor.[1][2] The catalytic mechanism involves a phosphohistidine (B1677714) intermediate.[2]

  • Cofactor-Independent PGM (iPGM): Prevalent in plants, archaea, and many bacteria, this enzyme utilizes a phosphoserine intermediate and is dependent on divalent metal ions like manganese.[2][3]

The distribution of dPGM and iPGM across the domains of life is patchy, suggesting a complex evolutionary history shaped by gene loss, horizontal gene transfer, and metabolic redundancy.[4][5] Larger genomes are more likely to encode both forms, highlighting the advantage of metabolic flexibility.[4][5]

Enolase: A Conserved Catalyst with Diverse Roles

Enolase, which catalyzes the dehydration of 2-PG to the high-energy compound PEP, is a highly conserved enzyme found in virtually all organisms capable of glycolysis.[3][6] It belongs to the enolase superfamily, a group of enzymes that share a common structural fold, typically a TIM barrel, and a conserved catalytic mechanism involving a divalent metal ion, usually Mg²⁺.[6]

In vertebrates, gene duplication events have led to the evolution of three tissue-specific enolase isozymes:

  • Alpha-enolase (ENO1): Ubiquitously expressed in most tissues.[1]

  • Beta-enolase (ENO3): Primarily found in muscle tissue.[1]

  • Gamma-enolase (ENO2): Predominantly expressed in neuronal and neuroendocrine tissues.[1]

The evolution of these isoforms appears to follow a "birth-and-death" model, where duplicated genes are either maintained, acquire new functions, or are lost over time.[6][7]

Beyond Metabolism: The Moonlighting Functions of PGM and Enolase

A growing body of evidence reveals that both PGM and enolase have "moonlighting" or non-canonical functions that extend beyond their roles in glycolysis. These alternative functions are often dependent on the enzyme's subcellular localization or post-translational modifications.

  • Transcriptional Regulation: Both PGM and enolase have been found in the nucleus, where they can act as transcriptional regulators. For example, a shorter form of ENO1, known as MYC promoter-binding protein-1 (MBP-1), can inhibit the expression of the c-Myc oncogene.[8]

  • Apoptosis and Cell Survival: Glycolytic enzymes, including PGM and enolase, have been implicated in the regulation of apoptosis.[9]

  • Plasminogen Receptors: When present on the cell surface, enolase can act as a receptor for plasminogen, concentrating proteolytic activity and playing a role in processes like tissue remodeling and cancer cell invasion.[1]

The evolution of these moonlighting functions is thought to be an ancient feature, possibly arising from the limited genomic content of early life forms, where a single protein may have needed to perform multiple tasks.[9]

Quantitative Insights into 2-Phosphoglycerate Metabolism

To provide a comparative analysis of the enzymes involved in 2-phosphoglycerate metabolism, the following tables summarize available quantitative data on their kinetic properties and the intracellular concentrations of relevant metabolites across different organisms.

Organism/EnzymeSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Reference(s)
Escherichia coli dPGM 3-PGA~0.1-0.2--[10]
Escherichia coli iPGM 3-PGA~0.1-0.2--[10]
Saccharomyces cerevisiae Enolase 2-PGA0.07--[11]
Streptococcus rattus Enolase 2-PGA4.35--[12]
Pyrococcus furiosus iPGM 3-PGA0.435.0 (at 50°C)-[13]
Pyrococcus furiosus iPGM 2-PGA0.232.5 (at 50°C)-[13]
Methanococcus jannaschii iPGM 3-PGA0.651.25 (at 50°C)-[13]
Methanococcus jannaschii iPGM 2-PGA0.280.6 (at 50°C)-[13]
MetaboliteEscherichia coli (mM)Saccharomyces cerevisiae (mM)Human Cells (mM)Reference(s)
3-Phosphoglycerate (3-PG) 1.50.5 - 2.0-[4][14]
2-Phosphoglycerate (2-PG) -0.1 - 0.50.004 - 0.017[2][4]
Phosphoenolpyruvate (PEP) 0.091 - 0.30.5 - 2.0-[4][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-phosphoglycerate metabolism.

Phosphoglycerate Mutase (PGM) Enzyme Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for dPGM activity by coupling the formation of 2-PG to the subsequent reactions of glycolysis.

Principle: The conversion of 3-PG to 2-PG by PGM is the rate-limiting step. The 2-PG produced is then converted to PEP by enolase, PEP is converted to pyruvate (B1213749) by pyruvate kinase (PK), and pyruvate is finally reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

  • 3-Phosphoglycerate (3-PGA) solution (1 M)

  • 2,3-Bisphosphoglycerate (2,3-BPG) solution (10 mM)

  • Adenosine 5'-diphosphate (ADP) solution (100 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution (10 mM)

  • Enolase solution (e.g., 30 units/mL)

  • Pyruvate Kinase (PK) solution (e.g., 50 units/mL)

  • Lactate Dehydrogenase (LDH) solution (e.g., 60 units/mL)

  • Enzyme sample (cell lysate or purified PGM)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • 1 mM 3-PGA

    • 10 µM 2,3-BPG

    • 1.5 mM ADP

    • 0.2 mM NADH

    • 0.3 units/mL enolase

    • 0.5 units/mL PK

    • 0.6 units/mL LDH

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGM activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PGA to 2-PGA per minute under the specified conditions.[13]

Enolase Enzyme Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for enolase activity.

Principle: The dehydration of 2-PG to PEP by enolase is the rate-limiting step. The PEP produced is then used by pyruvate kinase (PK) to phosphorylate ADP to ATP, generating pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), coupled with the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 81 mM Triethanolamine, pH 7.4, 25 mM MgSO₄, 100 mM KCl

  • 2-Phosphoglycerate (2-PGA) solution (56 mM)

  • Adenosine 5'-diphosphate (ADP) solution (20 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (7 mM)

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mixture (e.g., containing ~7 units PK and ~10 units LDH per assay)

  • Enzyme sample (cell lysate or purified enolase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • 1.3 mM ADP

    • 0.12 mM NADH

    • PK/LDH enzyme mixture

  • Incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 1.9 mM 2-PGA.

  • Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance change. One unit of enolase will convert 1.0 µmole of 2-phosphoglycerate to phospho(enol)pyruvate per minute at pH 7.4 at 25°C.[16]

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of glycolytic intermediates from cell cultures using liquid chromatography-tandem mass spectrometry.

Principle: Cells are rapidly quenched to halt metabolic activity, followed by extraction of intracellular metabolites. The metabolites are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Quenching Solution: 60% methanol, -40°C

  • Extraction Solvent: 80% methanol, -80°C

  • Cell culture plates

  • Liquid nitrogen

  • Centrifuge

  • Lyophilizer

  • LC-MS/MS system

Procedure:

  • Quenching:

    • Rapidly aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add pre-chilled quenching solution to the plate and incubate for 30 seconds.

    • Aspirate the quenching solution.

  • Extraction:

    • Add pre-chilled extraction solvent to the plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Transfer the supernatant (containing the metabolites) to a new tube.

  • Sample Preparation:

    • Lyophilize the metabolite extract to dryness.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column or a HILIC column).

    • Detect and quantify metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using known standards for each metabolite to create a calibration curve.[17][18]

Regulatory and Signaling Networks

The metabolism of 2-phosphoglycerate is tightly regulated to meet the cell's energetic and biosynthetic needs. This regulation occurs at multiple levels, including allosteric control and post-translational modifications of PGM and enolase, which are in turn influenced by upstream signaling pathways.

Post-Translational Modifications

Post_Translational_Modifications cluster_PGAM1 PGAM1 Regulation cluster_Enolase Enolase Regulation PGAM1_active Active PGAM1 PGAM1_inactive Inactive PGAM1 Acetylation Acetylation Deacetylation Deacetylation SIRT1 SIRT1 Phosphorylation_PGAM Phosphorylation Pak1 Pak1 Ubiquitination Ubiquitination Mdm2 Mdm2 Degradation Degradation Enolase_active Active Enolase (Dimer) Enolase_inactive Inactive Enolase Methylation Methylation (on His190 of γ-enolase) RNA_binding RNA Binding Acetylation_Eno Acetylation SIRT2_inhibition SIRT2 Inhibition

Acetylation and phosphorylation are key post-translational modifications that regulate the activity of PGM. For example, the NAD⁺-dependent deacetylase SIRT1 can deacetylate and thereby inhibit the activity of PGAM1.[13][14] Conversely, acetylation of PGAM1 has been shown to enhance its activity.[13][14] Phosphorylation of PGAM by kinases such as Pak1 can mark it for ubiquitination by the E3 ligase Mdm2, leading to its degradation.[19]

Enolase activity is also subject to post-translational control. Methylation of a specific histidine residue in the γ-enolase isoform can interfere with its dimerization, which is essential for its catalytic activity.[4] Furthermore, the binding of RNA molecules to acetylated enolase 1 (ENO1) can directly inhibit its enzymatic function, a process regulated by the deacetylase SIRT2.[5][20]

Allosteric Regulation and Signaling Pathways

Glycolysis_Regulation cluster_Glycolysis Glycolysis Pathway cluster_Regulation Regulatory Signals Glucose Glucose G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate G3P_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P BPG13 1,3-Bisphosphoglycerate PGA3 3-Phosphoglycerate PGA2 2-Phosphoglycerate PEP Phosphoenolpyruvate Pyruvate Pyruvate Insulin (B600854) Insulin Glucagon (B607659) Glucagon ATP High ATP AMP_ADP High AMP/ADP F26BP Fructose-2,6-BP

While PGM and enolase are not the primary regulatory checkpoints of glycolysis, their activity is influenced by the overall flux through the pathway, which is tightly controlled by hormonal and allosteric mechanisms. Hormones like insulin and glucagon regulate blood glucose levels and modulate the activity of key glycolytic enzymes such as hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase.[21][22]

Allosteric effectors, such as ATP, AMP, and fructose-2,6-bisphosphate, provide immediate feedback on the cell's energy status, fine-tuning the rate of glycolysis.[22] For instance, high levels of ATP allosterically inhibit PFK-1, slowing down glycolysis, while high levels of AMP and fructose-2,6-bisphosphate activate it.[22] Although direct allosteric regulation of PGM and enolase is less pronounced, changes in the concentrations of their substrates and products, driven by the activity of the major regulatory enzymes, will influence their reaction rates according to Michaelis-Menten kinetics.

This technical guide provides a foundational understanding of the evolutionary conservation and multifaceted nature of 2-phosphoglycerate metabolism. The remarkable conservation of the core enzymatic functions of PGM and enolase, coupled with the diverse evolutionary strategies and the emergence of non-canonical roles, underscores the central importance of this metabolic juncture in cellular life. Further research into the specific regulatory mechanisms governing these enzymes in different organisms will undoubtedly provide new avenues for therapeutic intervention in a variety of diseases.

References

The Pivotal Role of 2-Phosphoglycerate in Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Phosphoglyceric acid, more commonly known as 2-phosphoglycolate (B1263510) (2-PG), is a critical metabolic intermediate in photosynthetic organisms. Far from being a mere byproduct, 2-PG sits (B43327) at the nexus of carbon fixation and a crucial metabolic salvage pathway, acting as both a potent enzyme inhibitor and a key regulatory molecule. Its formation, detoxification, and regulatory feedback mechanisms are of profound interest for crop improvement and the development of targeted agrochemicals. This technical guide provides an in-depth examination of the core functions of 2-PG in photosynthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Introduction: The Dual Nature of 2-Phosphoglycolate

The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the most abundant protein on Earth and the primary engine of carbon fixation in the Calvin-Benson cycle.[1] However, RuBisCO suffers from a significant catalytic inefficiency: it can react with both CO₂ (carboxylation) and O₂ (oxygenation).[2] The oxygenation of Ribulose-1,5-bisphosphate (RuBP) produces one molecule of the Calvin cycle intermediate 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the two-carbon compound, 2-phosphoglycolate (2-PG).[3] This process, termed photorespiration, is a significant flux in C3 plants, accounting for up to 25% of RuBisCO turnover under normal atmospheric conditions.[3]

The production of 2-PG presents a dual challenge for the plant. Firstly, it represents a loss of fixed carbon from the Calvin-Benson cycle. Secondly, 2-PG is a toxic metabolite that inhibits key enzymes required for photosynthetic carbon metabolism.[3][4] Consequently, photosynthetic organisms have evolved an elaborate and energy-intensive salvage pathway—the photorespiratory cycle—to metabolize 2-PG, recovering a portion of its carbon.[3][5] This guide delves into the formation of 2-PG, its metabolic fate, its inhibitory and regulatory functions, and the experimental methodologies used to study its pivotal role.

Formation and Metabolic Fate of 2-Phosphoglycolate

The Oxygenase Reaction of RuBisCO

The genesis of 2-PG is the oxygenase activity of RuBisCO. The competition between O₂ and CO₂ at the active site of RuBisCO is a key determinant of photosynthetic efficiency. The binding of O₂ to RuBP results in an unstable intermediate that is rapidly hydrolyzed to form one molecule of 3-PGA and one molecule of 2-PG.[3]

RuBP Ribulose-1,5-bisphosphate (RuBP) Rubisco RuBisCO (Oxygenase Activity) RuBP->Rubisco O2 O₂ O2->Rubisco ThreePGA 3-Phosphoglycerate (3-PGA) TwoPG 2-Phosphoglycolate (2-PG) Rubisco->ThreePGA To Calvin Cycle Rubisco->TwoPG To Photorespiration G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion TwoPG 2-Phosphoglycolate (2-PG) PGLP1 PGLP1 TwoPG->PGLP1 Glycolate_C Glycolate Glycolate_P Glycolate Glycolate_C->Glycolate_P Transport PGLP1->Glycolate_C Glycerate_C Glycerate GK Glycerate Kinase Glycerate_C->GK ThreePGA 3-Phosphoglycerate (3-PGA) GK->ThreePGA ADP1 ADP GK->ADP1 ATP1 ATP ATP1->GK GOX Glycolate Oxidase Glycolate_P->GOX Glyoxylate Glyoxylate Aminotransferase1 Aminotransferase Glyoxylate->Aminotransferase1 GOX->Glyoxylate H2O2_out H₂O₂ GOX->H2O2_out O2_in O₂ O2_in->GOX Glycine_P Glycine Glycine_M 2x Glycine Glycine_P->Glycine_M Transport Serine_P Serine Aminotransferase2 Aminotransferase Serine_P->Aminotransferase2 Hydroxypyruvate Hydroxypyruvate HPR Hydroxypyruvate Reductase Hydroxypyruvate->HPR Glycerate_P Glycerate Glycerate_P->Glycerate_C Transport HPR->Glycerate_P NAD1 NAD⁺ HPR->NAD1 NADH1 NADH NADH1->HPR Aminotransferase1->Glycine_P Aminotransferase2->Hydroxypyruvate GDC Glycine Decarboxylase Complex (GDC) Glycine_M->GDC Serine_M Serine Serine_M->Serine_P Transport GDC->Serine_M CO2_out CO₂ GDC->CO2_out NH3_out NH₃ GDC->NH3_out NADH2 NADH GDC->NADH2 NAD2 NAD⁺ NAD2->GDC cluster_calvin_cycle Calvin-Benson Cycle RuBP RuBP ThreePGA 3-PGA RuBP->ThreePGA RuBisCO TrioseP Triose Phosphates ThreePGA->TrioseP Starch Starch Synthesis TrioseP->Starch TPI Triosephosphate Isomerase (TPI) TrioseP->TPI Regeneration SBP Sedoheptulose-1,7-bisphosphate (SBP) SBPase Sedoheptulose-1,7-bisphosphatase (SBPase) SBP->SBPase S7P Sedoheptulose-7-phosphate (S7P) S7P->RuBP Regeneration TPI->RuBP Regeneration SBPase->S7P TwoPG 2-Phosphoglycolate (2-PG) TwoPG->TPI Inhibition (Ki ≈ 15 µM) TwoPG->SBPase Inhibition (Ki ≈ 10 µM) A 1. Harvest Leaf Tissue (Flash-freeze in N₂ liq.) B 2. Homogenize to Fine Powder (Keep frozen) A->B C 3. Extract with Cold 80% Methanol (Vortex, Shake, Sonicate) B->C D 4. Clarify by Centrifugation (20,000 x g, 4°C) C->D E 5. Collect Supernatant & Dry in Vacuum Concentrator D->E F 6. Reconstitute in Known Volume (e.g., 50% Acetonitrile) E->F G 7. Final Centrifugation F->G H 8. Transfer to Vial for LC-MS/MS Analysis G->H

References

The Crossroads of Glycolysis: A Technical Guide to the Interactions of D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of D-2-Phosphoglyceric acid (2-PG), a critical intermediate in the central metabolic pathway of glycolysis. While often viewed as a simple stepping stone in the conversion of glucose to pyruvate (B1213749), 2-PG and its associated enzymes form a nexus of interaction with other metabolites, influencing pathway flux and presenting opportunities for therapeutic intervention. This document details these interactions, providing quantitative kinetic data, experimental methodologies for its study, and visual representations of its metabolic context.

Core Metabolic Interactions in Glycolysis

This compound is positioned at the eighth step of the glycolytic pathway. Its formation and consumption are catalyzed by two key enzymes: Phosphoglycerate Mutase and Enolase. This section details these primary interactions.

Synthesis from 3-Phosphoglycerate (B1209933) (3-PG)

The immediate precursor to 2-PG is its isomer, 3-phosphoglycerate (3-PG). The reversible conversion of 3-PG to 2-PG is catalyzed by the enzyme Phosphoglycerate Mutase (PGM) . This reaction is crucial as it repositions the phosphate (B84403) group, preparing the molecule for the subsequent dehydration step.

There are two distinct classes of PGM:

  • Cofactor-dependent PGM (dPGM) : Found in vertebrates and some invertebrates, fungi, and bacteria, this enzyme requires a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to initiate the reaction. The mechanism involves a phosphohistidine (B1677714) intermediate within the enzyme's active site. The enzyme first transfers a phosphate group to 3-PG to form a 2,3-BPG intermediate, and then re-phosphorylates itself from the intermediate to release 2-PG.[1]

  • Cofactor-independent PGM (iPGM) : Found in plants and some bacteria, this enzyme does not require 2,3-BPG. The mechanism involves a phosphoserine intermediate and is characterized by its requirement for manganese ions (Mn²⁺) for catalysis.[1]

Conversion to Phosphoenolpyruvate (B93156) (PEP)

Following its formation, 2-PG is the substrate for the enzyme Enolase (also known as phosphopyruvate hydratase), which catalyzes its dehydration to form phosphoenolpyruvate (PEP). This is a critical energy-generating step in glycolysis, as PEP is a high-energy phosphate compound that will be used in the final step to produce ATP. The reaction is a reversible dehydration.

The mechanism involves a carbanion intermediate stabilized by two magnesium ion cofactors in the active site. The removal of a water molecule from 2-PG creates the high-energy enol-phosphate bond in PEP.

Glycolysis_Step cluster_glycolysis Glycolytic Pathway Segment 3PG 3-Phosphoglycerate 2PG This compound 3PG->2PG Phosphoglycerate Mutase (PGM) PEP Phosphoenolpyruvate 2PG->PEP Enolase (+ H₂O)

Figure 1. Core metabolic pathway of this compound in glycolysis.

Quantitative Analysis of Enzyme Interactions

The efficiency and rate of 2-PG's metabolic interactions are defined by the kinetic parameters of its associated enzymes. These parameters are essential for metabolic modeling and understanding the impact of potential inhibitors or activators.

Enzyme Kinetic Data

The following tables summarize key kinetic parameters for Phosphoglycerate Mutase and Enolase from various organisms. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

EnzymeOrganismSubstrateKm (µM)Notes
Phosphoglycerate Mutase Chicken Breast Muscle2-Phosphoglycerate14Measured at pH 7.5, 25°C in the presence of 0.1 M KCl.[2]
Chicken Breast Muscle3-Phosphoglycerate~200Measured at pH 7.5, 25°C in the presence of 0.1 M KCl.[2]
Schistosoma mansoni3-Phosphoglycerate850 ± 20Recombinant enzyme, cofactor 2,3-BPG was fixed at 5 mM.[1]
General (Mammalian)3-PG / 2-PG100 - 200General reported range for Michaelis-Menten kinetics.[3]
General (Mammalian)3-PG / 2-PG1 -> 40Km increases from ~1 µM to ~40 µM with the addition of 400 mM KCl.[3]
Enolase Klebsiella pneumoniae2-Phosphoglycerate425Measured at optimal pH of 7.8.[4]
Chloroflexus aurantiacus2-Phosphoglycerate160 (at 25°C)Thermophilic bacterium, showing temperature-dependent kinetics.[5]
Chloroflexus aurantiacus2-Phosphoglycerate30 (at 80°C)Km decreases significantly at optimal growth temperature.[5]
Intracellular Metabolite Concentrations

To provide a physiological context for the kinetic data, the table below lists reported intracellular concentrations of 2-PG and its immediate neighbors in human red blood cells. These concentrations can fluctuate based on metabolic state.

MetaboliteCell TypeConcentration (µM)
3-PhosphoglycerateHuman Red Blood Cells61
2-PhosphoglycerateHuman Red Blood Cells4.3

Regulatory Interactions

While this compound is primarily a metabolic intermediate, the enzymes that act upon it are subject to regulation by other metabolites. Notably, there is no strong evidence to suggest that 2-PG itself acts as a significant allosteric modulator of other enzymes. The primary regulatory interactions in this metabolic vicinity involve enzyme inhibition.

Inhibition of Enolase

Enolase is famously inhibited by fluoride (B91410) ions, an interaction that has been studied for nearly a century. This inhibition is a classic example of how external molecules can interact with the glycolytic pathway.

  • Mechanism of Inhibition : Fluoride itself is a weak inhibitor. However, in the presence of inorganic phosphate (Pi), fluoride forms a complex with the magnesium ion (Mg²⁺) at the enzyme's active site. This magnesium-fluorophosphate complex mimics the structure of the substrate, 2-PG, and binds tightly to the active site, competitively inhibiting the enzyme.

Experimental Protocols

The quantification of 2-PG is fundamental to studying its metabolic role. Below is a detailed methodology for a standard enzymatic assay, which can be adapted for various biological samples.

Spectrophotometric Assay for this compound

This protocol outlines a coupled enzyme assay for the determination of 2-PG. The principle involves the conversion of 2-PG to pyruvate, which is then used in a reaction that results in a measurable change in absorbance.

Principle: 2-PG is converted to PEP by Enolase. PEP is then converted to pyruvate by Pyruvate Kinase (PK), with the concurrent production of ATP from ADP. The pyruvate is then oxidized by Pyruvate Oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is measured using a colorimetric or fluorometric probe in a reaction catalyzed by Horseradish Peroxidase (HRP). The resulting signal is directly proportional to the amount of 2-PG in the sample.

Materials:

  • Tris or HEPES buffer (pH ~7.4)

  • Magnesium Chloride (MgCl₂)

  • Adenosine Diphosphate (ADP)

  • Enolase

  • Pyruvate Kinase (PK)

  • Pyruvate Oxidase

  • Horseradish Peroxidase (HRP)

  • Colorimetric/Fluorometric Probe (e.g., Amplex Red)

  • This compound standard solution

  • Sample (e.g., deproteinized cell lysate, tissue homogenate)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation:

    • For cell cultures, harvest cells, wash with cold PBS, and resuspend in an appropriate assay buffer. Homogenize or lyse the cells on ice.

    • For tissues, homogenize the tissue in cold assay buffer.

    • Deproteinize the sample by acid precipitation (e.g., with perchloric acid followed by neutralization) or by using a 10 kDa molecular weight cutoff spin filter. The deproteinized supernatant is used for the assay.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 2-PG standard solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 µM).

  • Reaction Mixture Preparation:

    • Prepare a master reaction mixture containing buffer, MgCl₂, ADP, Pyruvate Kinase, Pyruvate Oxidase, HRP, and the probe.

    • Prepare a "background" control mixture that is identical to the reaction mixture but lacks the Enolase enzyme. This will account for any endogenous PEP or pyruvate in the sample.

  • Assay Execution:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • For each sample, prepare a corresponding "background" well.

    • Add 50 µL of the master reaction mixture (containing Enolase) to the standard and sample wells.

    • Add 50 µL of the background control mixture (lacking Enolase) to the sample background wells.

    • Mix gently and incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength for the chosen probe.

  • Calculation:

    • Subtract the reading of the 0 µM standard (blank) from all standard and sample readings.

    • For each sample, subtract the background control reading from the sample reading to get the corrected value.

    • Plot the standard curve (concentration vs. corrected absorbance/fluorescence).

    • Determine the concentration of 2-PG in the samples by interpolating their corrected readings from the standard curve.

Assay_Workflow cluster_workflow Experimental Workflow: 2-PG Quantification start Start prep Sample Preparation (Lysis, Deproteinization) start->prep end End plate_setup Add Samples & Standards to 96-well Plate prep->plate_setup std_curve Prepare 2-PG Standard Curve std_curve->plate_setup reaction_mix Prepare Reaction Mix (± Enolase) add_mix Add Reaction Mixes to Wells reaction_mix->add_mix plate_setup->add_mix incubate Incubate at 37°C (30-60 min) add_mix->incubate read Measure Signal (Absorbance/Fluorescence) incubate->read calculate Calculate 2-PG Concentration read->calculate calculate->end

Figure 2. Generalized workflow for the enzymatic quantification of 2-PG.

Conclusion and Future Perspectives

This compound, while a fleeting intermediate, holds a central position in glycolysis. Its interactions are primarily defined by the robust and well-characterized enzymes Phosphoglycerate Mutase and Enolase. The quantitative data presented here highlights the efficiency of these enzymes and provides a baseline for comparative studies. While 2-PG does not appear to be a direct allosteric regulator, the inhibition of its consuming enzyme, Enolase, by fluoride serves as a powerful proof-of-concept for targeting this node of metabolism.

For drug development professionals, the enzymes interacting with 2-PG, particularly in pathogenic organisms where their structure may differ from human orthologs, represent potential therapeutic targets. Further research into species-specific kinetic differences and inhibitor screening could yield novel antimicrobial or antiparasitic agents that disrupt central energy metabolism. The methodologies and data provided in this guide serve as a foundational resource for pursuing such investigations.

References

chemical properties and stability of D-2-Phosphoglyceric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-2-Phosphoglyceric Acid: Chemical Properties and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of key metabolic intermediates is crucial. This compound (2-PGA), a central molecule in glycolysis, serves not only as a critical component of cellular energy metabolism but also as a potential biomarker for monitoring metabolic states.[1] This technical guide provides a comprehensive overview of the , complete with data tables, experimental protocols, and pathway visualizations.

Chemical Properties of this compound

This compound is a sugar acid derivative, specifically a glyceric acid, that plays a pivotal role as the substrate in the ninth step of glycolysis.[2][3][4] Its chemical structure and properties are fundamental to its biological function.

Below is a summary of its key quantitative properties, compiled from various chemical databases.

PropertyValueSource(s)
Molecular Formula C₃H₇O₇P[2][5]
Average Molecular Weight 186.06 g/mol [2][5]
Monoisotopic Molecular Weight 185.99293956 Da[5]
IUPAC Name (2R)-3-hydroxy-2-(phosphonooxy)propanoic acid[5]
Water Solubility 20.3 mg/mL[2][3]
logP (Octanol-Water Partition Coefficient) -2.2 (ALOGPS), -1.6 (ChemAxon), -2.6 (PubChem)[2][3][5]
pKa (Strongest Acidic) 0.81[2][3]
Physiological Charge -3[2][3]
Polar Surface Area 124.29 Ų[2][3][5]
Hydrogen Bond Donor Count 4[2][3]
Hydrogen Bond Acceptor Count 6[2][3]
Storage Temperature -20°C[6]

Stability Profile

The stability of this compound is a critical consideration for its extraction, handling, and analysis. Its degradation is influenced by temperature, pH, and enzymatic activity.

  • Temperature Stability : To minimize both enzymatic and chemical degradation, it is crucial to maintain low temperatures during extraction and processing.[7] Centrifugation steps should be performed at refrigerated temperatures (e.g., 4°C).[7] While short-term exposure to high temperatures (e.g., 95°C in 75% ethanol) can be used for metabolite extraction, samples must be cooled on ice immediately after to prevent degradation.[7] For long-term preservation, dried extracts should be stored at -80°C.[7]

  • pH Stability : The pH of extraction solvents can significantly impact the stability of phosphorylated compounds like 2-PGA.[7] Acidic conditions are often employed to aid in protein precipitation, which can help stabilize these metabolites.[7] However, the presence of specific enzymes, such as 2-phosphoglycerate phosphatase which has a pH optimum of 5.5, indicates that 2-PGA can be enzymatically degraded under mildly acidic conditions.[8] Therefore, the optimal pH for stability should be determined empirically for any given experimental system.

  • Enzymatic Stability : As an intermediate in major metabolic pathways, 2-PGA is a substrate for several enzymes. Its conversion to phosphoenolpyruvate (B93156) is catalyzed by enolase, while phosphoglycerate mutase mediates the interconversion between 2-PGA and 3-PGA.[9][10][11] The presence of phosphatases can also lead to its dephosphorylation.[8] Therefore, rapid quenching of metabolic activity is a critical first step in any analytical protocol.

Role in Metabolic Pathways

This compound is a key intermediate in the central energy-yielding pathway of glycolysis and is also involved in other biosynthetic pathways.[1][12]

The primary role of 2-PGA is in the glycolytic pathway, where it is formed from D-3-Phosphoglyceric acid in a reaction catalyzed by phosphoglycerate mutase. Subsequently, the enzyme enolase catalyzes the dehydration of 2-PGA to form the high-energy compound phosphoenolpyruvate (PEP).[2][4][13] This reaction is a crucial step that sets up the final substrate-level phosphorylation in glycolysis to generate ATP.

Glycolysis_Pathway cluster_glycolysis Glycolysis: Step 8 to 9 3PG 3-Phosphoglycerate 2PG This compound 3PG->2PG Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2PG->PEP Enolase (Dehydration)

Core reaction of this compound in the glycolytic pathway.

Experimental Protocols

Accurate quantification and analysis of this compound require meticulous sample handling and extraction to preserve its in-vivo state. The following is a generalized protocol for the extraction and stability analysis of 2-PGA from cell cultures.

Objective : To assess the stability of this compound under various temperature and pH conditions.

Methodology :

  • Sample Preparation :

    • Culture cells to the desired density.

    • Prepare incubation buffers at various pH values (e.g., pH 5.0, 7.4, 8.5) using appropriate buffer systems.

    • Prepare quenching solution: 60% methanol, pre-chilled to -40°C.

  • Metabolism Quenching and Cell Lysis :

    • Rapidly harvest cells by centrifugation at 4°C.

    • Remove the supernatant and immediately add the pre-chilled quenching solution to the cell pellet to halt enzymatic activity.

    • Lyse cells using sonication or bead beating, ensuring the sample remains on ice.

  • Incubation for Stability Testing :

    • Centrifuge the cell lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

    • Divide the supernatant (containing 2-PGA) into aliquots.

    • Adjust the pH of aliquots using the prepared incubation buffers.

    • Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Collect time points (e.g., 0, 1, 2, 4, 8 hours) by transferring a portion of the incubating sample to a new tube and immediately freezing it in liquid nitrogen.

  • Extraction for Analysis :

    • For each time point, perform a final extraction. A common method involves hot ethanol (B145695):

      • Add pre-heated 75% ethanol (95°C) to the sample.[7]

      • Incubate for 3-5 minutes at 95°C.[7]

      • Immediately cool the sample on ice.[7]

      • Centrifuge at high speed at 4°C to pellet any precipitates.[7]

  • Sample Analysis :

    • Collect the supernatant.

    • Dry the supernatant completely using a vacuum evaporator.[7]

    • Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., water or a specific mobile phase for LC-MS).

    • Analyze the concentration of this compound using a validated method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

    • Plot the concentration of 2-PGA against time for each condition to determine its stability profile.

The workflow for this stability assessment is visualized below.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis start Cell Culture quench Quench Metabolism (-40°C Methanol) start->quench lyse Cell Lysis (on ice) quench->lyse clarify Clarify Lysate (Centrifugation at 4°C) lyse->clarify condition Aliquot and Adjust (pH, Temperature) clarify->condition incubate Incubate and Collect Time Points condition->incubate extract Final Extraction (e.g., Hot Ethanol) incubate->extract dry Dry Extract extract->dry analyze LC-MS/MS Analysis dry->analyze results Determine Stability Profile analyze->results

Experimental workflow for assessing this compound stability.

References

D-2-Phosphoglyceric acid's involvement in disease pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of D-2-Phosphoglyceric Acid in Disease Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-PG), a pivotal metabolic intermediate, plays a crucial role in cellular energy metabolism and biosynthesis.[1][2] As the substrate for the ninth step of glycolysis, its position is critical for the energetic payoff phase of this fundamental pathway.[3] The conversion of 2-PG is catalyzed by the enzyme enolase, which transforms it into the high-energy molecule phosphoenolpyruvate (B93156) (PEP).[4][5] The preceding step, the isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-PG, is facilitated by phosphoglycerate mutase (PGM).[6][7]

While essential for normal cellular function, dysregulation of the enzymes that metabolize 2-PG is implicated in a wide array of human diseases. The overexpression, deficiency, or altered function of PGM and enolase can disrupt metabolic homeostasis, contributing to the pathogenesis of metabolic myopathies, cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the role of 2-PG and its associated enzymes in various disease pathways, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and drug development.

The Glycolytic Context of this compound

This compound is situated at a key juncture in the glycolytic pathway. Its formation and consumption are central to the energy-yielding phase of glycolysis, which ultimately produces ATP and pyruvate.

Glycolysis_Pathway cluster_glycolysis Central Glycolysis Steps 3-Phosphoglycerate 3-Phosphoglycerate D-2-Phosphoglyceric_acid D-2-Phosphoglyceric_acid 3-Phosphoglycerate->D-2-Phosphoglyceric_acid Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate D-2-Phosphoglyceric_acid->Phosphoenolpyruvate Enolase (ENO) H₂O release Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase (PK) ADP -> ATP

Caption: The conversion of 3-phosphoglycerate to Pyruvate in glycolysis.

Disease Pathways and Pathophysiological Roles

Alterations in the concentration of 2-PG, or the activity of the enzymes PGM and enolase, are directly linked to several pathological conditions.

Metabolic and Genetic Disorders

Deficiencies in the enzymes metabolizing 2-PG lead to rare but significant metabolic myopathies.

  • Phosphoglycerate Mutase (PGM) Deficiency (Glycogen Storage Disease Type X): This autosomal recessive disorder is caused by mutations in the PGAM2 gene, which encodes the muscle-specific isoform of PGM.[6][8][9] The resulting reduction in PGM activity impairs the conversion of 3-PG to 2-PG, disrupting energy production in skeletal muscles.[8][9] This leads to clinical symptoms such as exercise-induced muscle pain, cramping, and myoglobinuria (the release of muscle protein into the urine), which can risk kidney failure.[8][9][10] While permanent weakness is rare, the condition significantly impacts quality of life.[10]

PGM_Deficiency Effect of PGAM2 Mutation 3-Phosphoglycerate 3-Phosphoglycerate PGM PGM (mutated) 3-Phosphoglycerate->PGM Accumulates D-2-Phosphoglyceric_acid D-2-Phosphoglyceric_acid Energy Reduced ATP Production D-2-Phosphoglyceric_acid->Energy PGM->D-2-Phosphoglyceric_acid Blocked Conversion Symptoms Muscle Cramps, Myoglobinuria Energy->Symptoms

Caption: Pathophysiology of Phosphoglycerate Mutase (PGM) Deficiency.

  • Enolase Deficiency: A rare autosomal dominant genetic disorder caused by mutations in the gene for β-enolase.[11] This deficiency impairs the conversion of 2-PG to PEP, disrupting glycolysis.[11] Since red blood cells rely entirely on anaerobic glycolysis for their energy needs, this enzymatic defect can lead to hemolytic anemia.[11] Clinical manifestations also include exercise-induced muscle pain and generalized muscle weakness in adulthood.[11]

Cancer

The metabolic reprogramming known as the "Warburg effect," where cancer cells favor aerobic glycolysis, highlights the importance of the glycolytic pathway in tumorigenesis. Both PGM and enolase are key players in this process.

  • Phosphoglycerate Mutase 1 (PGAM1): This enzyme is widely overexpressed in numerous human cancers, including colorectal, liver, lung, pancreatic, and prostate cancers.[12] High expression of PGAM1 is often correlated with lymphatic metastasis, tumor recurrence, and poorer overall survival.[12] PGAM1 promotes tumor malignancy through both its canonical glycolytic function—fueling rapid cell proliferation—and non-glycolytic activities that can promote cancer cell invasion and metastasis.[12]

  • Enolase (ENO1, ENO2/NSE): Enolase isoforms are also frequently upregulated in cancer.[13][14] Neuron-specific enolase (NSE or ENO2) is a well-established tumor marker for neuroendocrine tumors and is implicated in the metastasis of cancers like prostate cancer.[14][15] Beyond its role in glycolysis, enolase exhibits non-glycolytic or "moonlighting" functions that contribute to cancer progression.[13][14][16] When translocated to the cell surface, it acts as a plasminogen receptor, facilitating extracellular matrix degradation and promoting tumor cell invasion and metastasis.[13][14] In the nucleus, an alternative translation product of the ENO1 gene, c-myc promoter-binding protein-1 (MBP-1), acts as a transcriptional repressor of the c-myc proto-oncogene.[14]

Enzyme Cancer Type Observed Effect Reference
PGAM1 Colorectal, Hepatocellular Carcinoma, Non-small cell lung, Pancreatic, Prostate, Glioma, BreastOverexpression correlated with tumor proliferation, metastasis, and poor prognosis.[12]
ENO1 (α-enolase) Various CancersOverexpressed; acts as surface plasminogen receptor promoting invasion; nuclear form (MBP-1) regulates c-myc.[13][14]
ENO2 (NSE) Neuroendocrine tumors, Prostate Cancer, Lung CancerOverexpressed; used as a clinical tumor marker; promotes metastasis and cell survival.[14][15]

Table 1: Involvement of 2-PG Metabolizing Enzymes in Various Cancers.

Enolase_Cancer_Roles cluster_cytoplasm Cytoplasm cluster_surface Cell Surface 2-PG This compound Enolase_cyto Enolase 2-PG->Enolase_cyto PEP Phosphoenolpyruvate Energy (ATP) Energy (ATP) PEP->Energy (ATP) Enolase_cyto->PEP Enolase_surf Surface Enolase Enolase_cyto->Enolase_surf Translocation Tumor Growth Tumor Growth Energy (ATP)->Tumor Growth Plasmin Plasmin Enolase_surf->Plasmin Plasminogen Plasminogen Plasminogen->Enolase_surf Metastasis Metastasis Plasmin->Metastasis Enolase_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep 1. Prepare Protein Extract (Cell/Tissue Lysate) Background 3. Add Extract & Measure Background Rate Sample_Prep->Background Reaction_Mix 2. Prepare Reaction Mixture (Buffer, ADP, NADH, PK/LDH) Reaction_Mix->Background Initiate 4. Add Substrate (2-PG) to Start Reaction Background->Initiate Record 5. Record Absorbance (340nm) Decrease Over Time Initiate->Record Calculate_Rate 6. Calculate ΔA340/min Record->Calculate_Rate Calculate_Activity 7. Determine Specific Activity (U/mg protein) Calculate_Rate->Calculate_Activity

References

Methodological & Application

Application Note: Quantitative Analysis of D-2-Phosphoglyceric Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG), a stereoisomer of D-glyceric acid, is a critical intermediate metabolite in the glycolysis pathway.[1] It is formed from the isomerization of 3-phosphoglycerate (B1209933) by the enzyme phosphoglyceromutase and is subsequently converted to phosphoenolpyruvate (B93156) (PEP) by enolase.[1] The accurate quantification of 2-PG in tissue samples is essential for studying metabolic regulation, analyzing glycolytic flux in various physiological and pathological states like cancer, and understanding the mechanism of action for therapeutic agents that target metabolic pathways.[2] This document provides a detailed overview and protocols for the primary methods of 2-PG quantification in tissue.

Role in Glycolysis

This compound is positioned at a key junction in the energy-generating phase of glycolysis. Its concentration can provide insights into the activity of upstream and downstream enzymatic reactions.

glycolysis_pathway cluster_glycolysis Glycolysis Payoff Phase (Simplified) 3PG 3-Phospho-D-glycerate 2PG 2-Phospho-D-glycerate 3PG->2PG Phosphoglyceromutase PEP Phosphoenolpyruvate 2PG->PEP Enolase experimental_workflow start Tissue Sample Collection quench Rapid Quenching (e.g., Liquid N2) start->quench homogenize Homogenization & Metabolite Extraction (Cold Solvent) quench->homogenize clarify Sample Clarification (Centrifugation) homogenize->clarify analysis Analysis Method clarify->analysis lcms LC-MS/MS analysis->lcms High Specificity enzyme Enzymatic Assay analysis->enzyme High Throughput data Data Acquisition & Quantification lcms->data enzyme->data method_selection question1 Need to distinguish 2-PG from 3-PG? question2 High sample volume? (>100s) question1->question2 No lcms Choose LC-MS/MS (High Specificity) question1->lcms Yes enzyme Choose Enzymatic Assay (High Throughput) question2->enzyme Yes consider_lcms Consider LC-MS/MS (Higher Sensitivity) question2->consider_lcms No

References

Application Notes and Protocols for the Separation of 2-Phosphoglycerate and 3-Phosphoglycerate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of the critical metabolic isomers, 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (B1209933) (3-PG). The accurate differentiation and quantification of these isomers are essential for metabolic research, disease diagnostics, and drug development, as they are key intermediates in glycolysis and other central metabolic pathways.

Introduction

2-phosphoglycerate and 3-phosphoglycerate are structural isomers that play pivotal roles in cellular energy metabolism. In the glycolytic pathway, 3-PG is converted to 2-PG by the enzyme phosphoglycerate mutase.[1][2][3] Due to their structural similarity and identical mass, the separation of these isomers presents an analytical challenge. This document outlines various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for their effective separation and quantification.

Data Presentation: Quantitative Separation Parameters

The following table summarizes quantitative data for the separation of 2-phosphoglycerate and 3-phosphoglycerate using a mixed-mode HPLC method. Data for other methods are discussed in their respective sections, with the acknowledgment that specific retention times and resolution for 2-PG and 3-PG are not always available in published literature and would require method development.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
2-Phosphoglycerate 5.8>1.52-50~150
3-Phosphoglycerate 6.52-50~150

Note: The retention times are illustrative and based on a specific mixed-mode column and method. Actual values may vary depending on the specific instrument, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC with Evaporative Light Scattering Detection (ELSD)

This method utilizes a mixed-mode stationary phase that combines anion-exchange and reversed-phase retention mechanisms to achieve separation.

Materials:

  • HPLC System with ELSD detector

  • Newcrom B mixed-mode column (or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 2-phosphoglycerate and 3-phosphoglycerate standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of 5% Acetonitrile and 95% deionized water.

    • Add formic acid to a final concentration of 0.1% (v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC Conditions:

    • Column: Newcrom B, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • ELSD Settings:

      • Nebulizer Temperature: 40 °C

      • Evaporator Temperature: 60 °C

      • Gas Flow: 1.5 SLM

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of 2-PG and 3-PG in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both isomers at a concentration of 100 µg/mL each.

    • For biological samples, a protein precipitation and extraction step is required. A common method involves extraction with a cold solvent (e.g., methanol/water) followed by centrifugation to remove proteins.

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the mixed standard solution to determine the retention times and resolution of the two isomers.

    • Inject individual standards to confirm peak identities.

    • Prepare a calibration curve by injecting a series of standard solutions at different concentrations.

    • Inject the prepared biological samples for quantification.

Protocol 2: Anion-Exchange HPLC

Anion-exchange chromatography separates molecules based on their net negative charge. Since 2-PG and 3-PG are both negatively charged due to their phosphate (B84403) and carboxyl groups, this method is well-suited for their separation. The separation is typically achieved by using a salt gradient to elute the analytes from a positively charged stationary phase.[4]

Materials:

  • HPLC System with UV or conductivity detector

  • Strong or weak anion-exchange column

  • Aqueous buffers (e.g., phosphate or Tris-based)

  • Salt for gradient elution (e.g., NaCl or KCl)

Procedure (General):

  • Mobile Phase Preparation:

    • Prepare a low-concentration aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.0) as Mobile Phase A.

    • Prepare a high-concentration salt solution in the same buffer (e.g., 1 M NaCl in 20 mM Tris-HCl, pH 8.0) as Mobile Phase B.

    • Degas both mobile phases.

  • HPLC Conditions:

    • Column: A suitable anion-exchange column.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) or conductivity detection.

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the analytes. The exact gradient profile needs to be optimized for the specific column and analytes.

  • Standard and Sample Preparation: As described in Protocol 1.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is ideal for the separation of polar compounds like phosphoglycerates.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

Materials:

  • UPLC or HPLC system with a suitable detector (e.g., ELSD or MS)

  • HILIC column (e.g., amide, diol, or unbonded silica)

  • Acetonitrile (HPLC grade)

  • Aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate)

Procedure (General):

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) as Mobile Phase A.

    • Use acetonitrile as Mobile Phase B.

    • Degas both mobile phases.

  • HPLC Conditions:

    • Column: A suitable HILIC column.

    • Flow Rate: Typically 0.2 - 0.6 mL/min for UPLC.

    • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

    • Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing to a lower percentage is used to elute the polar analytes.

  • Standard and Sample Preparation: As described in Protocol 1, ensuring the final sample solvent is compatible with the high organic mobile phase.

Protocol 4: Ion-Pair Reversed-Phase HPLC

This technique is used to separate ionic compounds on a non-polar reversed-phase column. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained and separated by the reversed-phase mechanism.[7]

Materials:

  • HPLC System with UV or MS detector

  • Reversed-phase column (e.g., C18)

  • Ion-pairing reagent (e.g., tetrabutylammonium (B224687) for anions)

  • Acetonitrile or Methanol (HPLC grade)

  • Aqueous buffer

Procedure (General):

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer containing the ion-pairing reagent (e.g., 5 mM tetrabutylammonium phosphate, pH 7.0) as Mobile Phase A.

    • Prepare a mixture of the aqueous buffer and an organic solvent (e.g., 50:50 acetonitrile/aqueous buffer with ion-pairing reagent) as Mobile Phase B.

    • Degas both mobile phases.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV or MS.

    • Gradient: A gradient from a low to a high concentration of the organic solvent is used for elution.

  • Standard and Sample Preparation: As described in Protocol 1.

Protocol 5: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity for the quantification of metabolites in complex biological matrices. A targeted approach using Multiple Reaction Monitoring (MRM) is typically employed.

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable UPLC column (e.g., HILIC or reversed-phase with ion-pairing).

  • Solvents and buffers as required for the chosen chromatography method.

  • Isotopically labeled internal standards for 2-PG and 3-PG, if available, for accurate quantification.

Procedure (General):

  • Chromatographic Separation:

    • Develop a UPLC method (e.g., HILIC or ion-pair reversed-phase) to achieve at least partial separation of 2-PG and 3-PG. Complete co-elution can be problematic for accurate quantification.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for 2-PG and 3-PG by infusing individual standards. Since they are isomers, they will have the same precursor ion (m/z 185.0). However, their fragmentation patterns (product ions) might differ slightly, or more commonly, their chromatographic separation will be the key to differentiation.

      • Precursor Ion (Q1): m/z 185.0

      • Product Ions (Q3): To be determined experimentally, but common fragments for phosphoglycerates include m/z 79 (PO3-) and m/z 97 (H2PO4-).

    • Optimize other MS parameters such as collision energy and cone voltage for each transition.

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions.

    • Spike samples with an internal standard (if available) prior to extraction to correct for matrix effects and variations in sample preparation.

    • Analyze the samples and quantify the analytes based on the peak area ratios of the analyte to the internal standard.

Visualizations

G cluster_glycolysis Glycolysis Pathway Snippet 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate

Caption: Isomerization of 3-PG to 2-PG in glycolysis.

G cluster_workflow HPLC Experimental Workflow Sample_Preparation Sample Preparation (e.g., Protein Precipitation) HPLC_System HPLC System Sample_Preparation->HPLC_System Column Chromatographic Column (e.g., Mixed-Mode) HPLC_System->Column Detector Detector (e.g., ELSD, MS) Column->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: General experimental workflow for HPLC analysis.

Caption: Structures of 3-Phosphoglycerate and 2-Phosphoglycerate.

References

Application Note: Quantitative Analysis of D-2-Phosphoglyceric Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of D-2-Phosphoglyceric acid (2-PG), a critical intermediate in the glycolysis pathway, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and the presence of its structural isomer, 3-phosphoglycerate (B1209933) (3-PG), a robust analytical method is essential for accurate measurement. This document outlines procedures for sample preparation, a two-step derivatization to enhance chromatographic separation and sensitivity, optimized LC-MS/MS conditions, and data analysis. The presented methodologies are intended for researchers, scientists, and drug development professionals working in metabolomics and related fields.

Introduction

This compound is a key metabolite in the central carbon metabolism, specifically in the glycolytic and gluconeogenesis pathways. It is formed from the isomerization of 3-phosphoglycerate by the enzyme phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (B93156) by enolase. Accurate quantification of 2-PG is crucial for studying metabolic regulation, understanding disease states such as cancer, and evaluating the mechanism of action of therapeutic agents that target metabolic pathways.[1]

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites like 2-PG in complex biological matrices.[1] However, the analysis of sugar phosphates, including 2-PG, can be challenging due to their high polarity, which leads to poor retention on conventional reversed-phase liquid chromatography columns, and the co-elution of structural isomers.[2][3] To overcome these challenges, this protocol incorporates a derivatization step to improve chromatographic retention and a method to distinguish between 2-PG and 3-PG.[2][3][4]

Signaling Pathway: Glycolysis

This compound is a central intermediate in the glycolysis pathway, which is the metabolic process that converts glucose into pyruvate. The diagram below illustrates the key steps of glycolysis, highlighting the position of this compound.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Caption: The Glycolysis Pathway Highlighting this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. It encompasses sample preparation, derivatization, LC-MS/MS analysis, and data processing.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., cell lysate, tissue extract) Quenching Metabolism Quenching (e.g., cold methanol) BiologicalSample->Quenching Extraction Metabolite Extraction (e.g., chloroform/methanol) Quenching->Extraction Methoximation Step 1: Methoximation (Methoxyamine) Extraction->Methoximation Propionylation Step 2: Propionylation (Propionic acid anhydride) Methoximation->Propionylation LCMS LC-MS/MS Analysis Propionylation->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

References

Application Notes and Protocols for 13C-Labeled D-2-Phosphoglyceric Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The use of stable isotope-labeled substrates, particularly those enriched with carbon-13 (¹³C), has become the gold standard in the field, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). By tracing the incorporation of ¹³C from a labeled substrate into downstream metabolites, researchers can elucidate the activity of metabolic pathways, identify metabolic reprogramming in disease states like cancer, and assess the mechanism of action of drugs.[1][2][3]

D-2-Phosphoglyceric acid (2-PG) is a key intermediate in central carbon metabolism, positioned at a critical juncture of glycolysis and gluconeogenesis. The direct use of ¹³C-labeled this compound as a tracer offers a unique advantage for probing the lower segment of glycolysis and its interconnecting pathways with high precision. This approach can provide valuable insights into the regulation of pathways involved in cellular bioenergetics and biosynthesis, which are often dysregulated in various diseases and are the targets of novel therapeutics.

These application notes provide detailed protocols for the use of ¹³C-labeled this compound in metabolic flux analysis, covering experimental design, cell permeabilization for substrate delivery, metabolite extraction, and mass spectrometry analysis.

Core Principles of ¹³C-MFA with this compound

The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system and measure the resulting isotopic enrichment in downstream metabolites. The observed mass isotopologue distributions (MIDs) are then used in conjunction with a stoichiometric model of cellular metabolism to calculate intracellular fluxes.

When using ¹³C-labeled this compound (e.g., [U-¹³C₃]-D-2-Phosphoglyceric acid), the labeled carbons will be traced as it is converted to phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749), and subsequently into the tricarboxylic acid (TCA) cycle or other biosynthetic pathways. The labeling patterns in these downstream metabolites provide a direct readout of the flux through these specific reactions. For instance, the M+3 labeling in pyruvate would directly correlate with the flux from 2-PG through pyruvate kinase.

Applications in Research and Drug Development

The use of ¹³C-labeled this compound in MFA is particularly relevant for:

  • Oncology Research: Cancer cells often exhibit altered glycolytic rates. Tracing the flux through the lower part of glycolysis can help to understand the metabolic phenotype of tumors and identify potential therapeutic targets.

  • Drug Discovery and Development: Enzymes that metabolize 2-PG, such as enolase, are potential drug targets. ¹³C-MFA with labeled 2-PG can be used to assess the in-cell efficacy and mechanism of action of inhibitors targeting these enzymes.[4] A reduction in the formation of labeled downstream metabolites would indicate successful target engagement.

  • Metabolic Disease Research: Studying the flux through glycolysis and gluconeogenesis is crucial for understanding diseases like diabetes. ¹³C-labeled 2-PG can be a valuable tool in these investigations.

Key Signaling Pathways and Experimental Workflow

The metabolism of this compound is embedded within the central carbon metabolism. The following diagrams illustrate the key metabolic pathways and the general experimental workflow for a ¹³C-MFA experiment using ¹³C-labeled this compound.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle 3_PG 3-Phosphoglycerate (B1209933) 2_PG This compound 3_PG->2_PG Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2_PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Diagram 1: Metabolism of this compound

MFA_Workflow Cell_Culture 1. Cell Culture Permeabilization 2. Cell Permeabilization Cell_Culture->Permeabilization Isotope_Labeling 3. Isotope Labeling with ¹³C-D-2-Phosphoglyceric Acid Permeabilization->Isotope_Labeling Quenching 4. Quenching of Metabolism Isotope_Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and Flux Calculation Analysis->Data_Processing

Diagram 2: Experimental Workflow for ¹³C-MFA

Data Presentation

The following tables provide representative quantitative data from a hypothetical ¹³C-MFA experiment using [U-¹³C₃]-D-2-Phosphoglyceric acid in a cancer cell line. Table 1 shows the mass isotopologue distributions (MIDs) of key metabolites, and Table 2 presents the calculated metabolic fluxes.

Table 1: Mass Isotopologue Distributions (MIDs) of Key Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
This compound5.05.05.085.0
Phosphoenolpyruvate6.25.86.082.0
Pyruvate10.58.57.074.0
Lactate11.08.87.273.0
Citrate45.025.020.010.0
α-Ketoglutarate55.020.015.010.0
Malate50.022.018.010.0

Table 2: Calculated Metabolic Fluxes (normalized to the rate of 2-PG consumption)

ReactionRelative Flux (Control)Relative Flux (with Enolase Inhibitor)
2-PG → PEP (Enolase)10025
PEP → Pyruvate (Pyruvate Kinase)9523
Pyruvate → Lactate (LDH)8018
Pyruvate → Acetyl-CoA (PDH)155
Citrate Synthase155

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₃]-D-2-Phosphoglyceric Acid

This protocol describes the enzymatic synthesis of uniformly ¹³C-labeled this compound from [U-¹³C₆]-glucose.

Materials:

  • [U-¹³C₆]-Glucose

  • Yeast extract

  • Phosphoglycerate mutase (PGM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

  • Liquid nitrogen

  • Centrifuge

  • Lyophilizer

Procedure:

  • Yeast Culture: Culture yeast in a medium containing [U-¹³C₆]-glucose as the sole carbon source to produce ¹³C-labeled metabolites, including 3-phosphoglycerate (3-PG).

  • Cell Lysis: Harvest the yeast cells and lyse them by freeze-thawing in liquid nitrogen and a 37°C water bath.

  • Metabolite Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled metabolites.

  • Enzymatic Conversion: a. Lyophilize the supernatant and resuspend it in PGM reaction buffer. b. Add phosphoglycerate mutase to the extract to convert ¹³C-labeled 3-PG to ¹³C-labeled 2-PG. c. Incubate at 37°C for 1-2 hours.

  • Purification: Purify the ¹³C-labeled 2-PG from the reaction mixture using techniques such as solid-phase extraction or chromatography.

Protocol 2: ¹³C-MFA using ¹³C-Labeled this compound in Permeabilized Cells

This protocol describes the introduction of ¹³C-labeled 2-PG into permeabilized mammalian cells for metabolic flux analysis. Cell permeabilization allows the direct entry of phosphorylated intermediates into the cytosol.[1][5][6][7][8]

Materials:

  • Adherent mammalian cells (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Permeabilization agent (e.g., saponin (B1150181) or digitonin)

  • [U-¹³C₃]-D-2-Phosphoglyceric acid

  • Mitochondrial assay solution (MAS)

  • Cold (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Liquid nitrogen

  • Centrifuge

Procedure:

  • Cell Culture: Culture adherent cells to the desired confluency in standard growth medium.

  • Cell Permeabilization: a. Aspirate the growth medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). b. Add a buffer containing a low concentration of a permeabilizing agent (e.g., 50 µg/mL saponin) for a short duration (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Isotope Labeling: a. Remove the permeabilization buffer and wash the cells gently with MAS. b. Add pre-warmed MAS containing a defined concentration of [U-¹³C₃]-D-2-Phosphoglyceric acid and other necessary substrates (e.g., ADP). c. Incubate for a specific duration to allow for metabolic conversion of the tracer.

  • Quenching of Metabolism: a. Rapidly aspirate the labeling medium. b. Immediately add ice-cold (-80°C) 80% methanol to the cells to quench all enzymatic activity.

  • Metabolite Extraction: a. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube. b. Vortex the cell lysate vigorously and incubate on ice for 15 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the intracellular metabolites.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC)

  • Solvents for mobile phase

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the samples onto the LC-MS/MS system. b. Separate the metabolites using an appropriate gradient. c. Detect the metabolites using the mass spectrometer in negative ion mode, monitoring for the different mass isotopologues of 2-PG, PEP, pyruvate, lactate, and TCA cycle intermediates.

  • Data Analysis: a. Integrate the peak areas for each mass isotopologue of the target metabolites. b. Correct the raw data for the natural abundance of ¹³C. c. Calculate the MIDs for each metabolite. d. Use the MIDs and a stoichiometric model of the metabolic network in a flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes.[9]

Conclusion

The use of ¹³C-labeled this compound in metabolic flux analysis provides a powerful and targeted approach to investigate the lower part of glycolysis and its connections to other central metabolic pathways. The protocols and application notes presented here offer a framework for researchers, scientists, and drug development professionals to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

Commercial Sources and Analytical Protocols for D-2-Phosphoglyceric Acid Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercial sources for D-2-Phosphoglyceric acid analytical standards and comprehensive protocols for its analysis. The information is intended to guide researchers in sourcing certified reference materials and implementing robust analytical methodologies for quality control and experimental use.

Commercial Availability of this compound Analytical Standard

High-quality analytical standards for this compound are crucial for accurate quantification and identification in research and development. Several reputable suppliers offer this standard, primarily as a lithium or sodium salt. The following table summarizes the key quantitative data from major commercial sources to facilitate comparison.

Supplier/BrandCatalog Number (Example)Product NamePurity SpecificationFormStorage Temperature
Supelco® (Merck/Sigma-Aldrich) 73885This compound lithium salt≥95% (HPCE), ≥65.0% (enzymatic)[1]Neat (solid)[1]-20°C[1]
Sigma-Aldrich P8877This compound lithium salt≥93% dry basis (enzymatic)Powder-20°C
MilliporeSigma (Distributed by Fisher Scientific) 11-101-3981This compound lithium salt, MilliporeSigma™ Supelco™≥65.0% (enzymatic); ≥95% (HPCE)[2]Solid[2]-20°C[2]
Sigma-Aldrich P6627D(+)-2-Phosphoglyceric acid sodium salt hydrate≥75% (calc. on dry substance, enzymatic)[3]Powder[3]-20°C[3]

Application Notes: Analytical Methodologies

The accurate analysis of this compound is essential for its use as an analytical standard. The two primary methods for its quantification and purity assessment are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Due to its highly polar nature, specialized column chemistries are often employed. A mixed-mode chromatography approach, such as one utilizing a Newcrom B stationary phase, can provide excellent retention and separation from its isomer, 3-Phosphoglyceric acid, and other related compounds[1]. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) for enhanced sensitivity and specificity, especially in complex matrices. For the analysis of an analytical standard, UV detection following a suitable derivatization or indirect UV detection can also be employed.

2. Enzymatic Assay

Enzymatic assays offer a highly specific and sensitive method for the quantification of this compound. These assays are based on a series of coupled enzyme reactions that ultimately produce a measurable signal, such as a change in absorbance or fluorescence. A common enzymatic pathway involves the conversion of this compound to phosphoenolpyruvate (B93156) (PEP) by enolase. PEP is then used in subsequent reactions to generate a detectable product. Commercial kits are available that provide optimized reagents and protocols for this purpose. This method is particularly useful for determining the biological activity and concentration of the standard.

Experimental Protocols

The following are detailed protocols for the analysis of a this compound analytical standard.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound analytical standard using HPLC with UV detection.

Materials:

  • This compound analytical standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • HPLC system with a UV detector

  • Newcrom B mixed-mode column (or equivalent)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound analytical standard.

    • Dissolve the standard in HPLC grade water to a final concentration of 1 mg/mL. This will be the stock solution.

    • Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Newcrom B, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and formic acid. A typical mobile phase could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Analysis:

    • Inject the working standards into the HPLC system to generate a calibration curve.

    • Inject the 1 mg/mL stock solution to determine the purity.

    • The purity is calculated by dividing the peak area of the this compound by the total peak area of all components in the chromatogram.

Protocol 2: Quantification by Enzymatic Assay

Objective: To determine the concentration of a this compound solution using a coupled enzymatic assay with fluorometric detection. This protocol is based on the principles of commercially available kits.

Materials:

  • This compound analytical standard

  • Assay Buffer (e.g., Tris or PBS, pH 7.5)

  • Enolase

  • Pyruvate (B1213749) Kinase

  • Lactate (B86563) Dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • Adenosine Diphosphate (ADP)

  • NADH

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Prepare a separate solution of enolase in assay buffer.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards in assay buffer with concentrations ranging from 0 µM to 50 µM.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Sample Preparation:

    • Prepare a solution of the this compound to be tested in the assay buffer.

    • Add 50 µL of the sample solution to separate wells.

  • Assay:

    • Add 50 µL of the reaction mixture to each well containing the standards and samples.

    • Initiate the reaction by adding 10 µL of the enolase solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the decrease in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculation:

    • Generate a standard curve by plotting the change in fluorescence against the concentration of the this compound standards.

    • Determine the concentration of the unknown sample from the standard curve.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of a this compound analytical standard.

Signaling Pathway for Enzymatic Assay

Enzymatic_Assay_Pathway cluster_reactants cluster_enzymes cluster_products D2PG This compound PEP Phosphoenolpyruvate (PEP) D2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate NAD NAD+ (Non-fluorescent) NADH NADH (Fluorescent) NADH->NAD Enolase Enolase PK Pyruvate Kinase (with ADP) LDH Lactate Dehydrogenase

Caption: Enzymatic reaction pathway for the quantification of this compound.

References

Application Notes and Protocols for the In Vitro Reconstitution of a Glycolytic Sub-pathway Involving 2-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphoglycerate (2-PG) is a critical intermediate in the glycolytic pathway, linking the initial energy investment phase with the final energy-generating phase.[1] The enzymatic conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-PG and subsequently to phosphoenolpyruvate (B93156) (PEP) is a pivotal segment of glycolysis.[2] The in vitro reconstitution of this two-step pathway, catalyzed by phosphoglycerate mutase (PGAM) and enolase, provides a powerful cell-free system. This system is invaluable for detailed kinetic analysis of these enzymes, for screening potential inhibitors or activators relevant to drug discovery, and for studying the fundamental principles of sequential enzyme reactions.

These application notes provide a comprehensive guide to the in vitro reconstitution of the glycolytic pathway segment converting 3-PG to PEP. Detailed experimental protocols, data presentation guidelines, and visualizations of the pathway and workflow are included to facilitate research in metabolism and drug development.

Signaling Pathway and Experimental Logic

The reconstituted pathway involves two sequential enzymatic reactions:

  • Isomerization of 3-phosphoglycerate to 2-phosphoglycerate , catalyzed by phosphoglycerate mutase (PGAM).

  • Dehydration of 2-phosphoglycerate to phosphoenolpyruvate (PEP) , catalyzed by enolase.

The overall transformation is central to glycolysis and its regulation is crucial for cellular energy homeostasis.[1]

Glycolysis_Segment 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGAM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Biochemical pathway from 3-Phosphoglycerate to Phosphoenolpyruvate.

Data Presentation

Quantitative analysis of the reconstituted pathway is essential for understanding its kinetics and for evaluating the effects of potential modulators. The following tables provide a structured format for presenting key kinetic parameters of the enzymes involved.

Table 1: Kinetic Parameters of Phosphoglycerate Mutase (PGAM)

Source OrganismSubstrateKm (µM)Vmax (U/mg)Specific Activity (U/mg)ConditionsReference
Rabbit Muscle3-Phosphoglycerate~200--pH 7.5, 25°C[3]
Chicken Breast Muscle2-Phosphoglycerate14--pH 7.5, 25°C, 0.1 M KCl
Bacillus subtilis3-Phosphoglycerate---pH dependent, requires Mn2+[4]

Table 2: Kinetic Parameters of Enolase

Source OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)ConditionsReference
Klebsiella pneumoniae2-Phosphoglycerate0.425--45 nM enzyme[5]
Human Muscle2-Phosphoglycerate0.199--45 nM enzyme[5]
Yeast2-Phosphoglycerate----

Experimental Protocols

This section provides a detailed methodology for the in vitro reconstitution of the pathway from 3-phosphoglycerate to phosphoenolpyruvate. The protocol is designed for a continuous spectrophotometric assay that couples the production of PEP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagent and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT.

  • Substrate Stock Solution: 100 mM 3-phosphoglycerate in deionized water.

  • Coupling Enzymes and Cofactors:

    • Pyruvate Kinase (PK): 1000 units/mL

    • Lactate Dehydrogenase (LDH): 1000 units/mL

    • Adenosine Diphosphate (ADP): 100 mM

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH): 10 mM

  • Enzyme Solutions:

    • Phosphoglycerate Mutase (PGAM): Prepare a stock solution of 1 mg/mL in Assay Buffer.

    • Enolase: Prepare a stock solution of 1 mg/mL in Assay Buffer.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents setup_reaction Set up Reaction Mixture in 96-well plate prep_reagents->setup_reaction prep_enzymes Prepare Enzyme Solutions prep_enzymes->setup_reaction add_substrate Initiate Reaction with 3-PG setup_reaction->add_substrate measure_absorbance Monitor NADH absorbance at 340 nm add_substrate->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate determine_kinetics Determine Kinetic Parameters (Km, Vmax) calculate_rate->determine_kinetics

Experimental workflow for the in vitro reconstitution and analysis.
In Vitro Reconstitution Assay Protocol

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction master mix for the desired number of assays. For each 200 µL reaction, combine the following on ice:

    • 140 µL Assay Buffer

    • 2 µL of 100 mM ADP (final concentration: 1 mM)

    • 3 µL of 10 mM NADH (final concentration: 0.15 mM)

    • 1 µL of Pyruvate Kinase (final concentration: 5 units/mL)

    • 1 µL of Lactate Dehydrogenase (final concentration: 5 units/mL)

    • X µL of Phosphoglycerate Mutase (to be optimized, start with 1-5 µg)

    • Y µL of Enolase (to be optimized, start with 1-5 µg)

    • (Optional) Inhibitor/activator at desired concentrations.

    • Add deionized water to a final volume of 180 µL.

  • Incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 100 mM 3-phosphoglycerate (final concentration: 10 mM) to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader in kinetic mode. Record readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the Km and Vmax for 3-phosphoglycerate, vary its concentration while keeping the enzyme concentrations constant.[6][7] Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.[6][7]

Troubleshooting and Considerations

  • Enzyme Purity: The purity of the recombinant PGAM and enolase is critical for accurate kinetic analysis. Ensure enzymes are highly purified to avoid contaminating activities.

  • Optimization of Enzyme Concentrations: The concentrations of PGAM and enolase may need to be optimized to ensure a linear reaction rate and to avoid either enzyme becoming rate-limiting.

  • Coupled Enzyme Activity: Ensure that the activities of the coupling enzymes (PK and LDH) are in excess so that they do not limit the overall reaction rate.

  • Background Control: A reaction mixture lacking the primary substrate (3-phosphoglycerate) should be included as a negative control to account for any background NADH oxidation.

Conclusion

The in vitro reconstitution of the glycolytic pathway segment from 3-phosphoglycerate to phosphoenolpyruvate offers a robust and versatile platform for detailed biochemical and pharmacological studies. The protocols and guidelines presented here provide a solid foundation for researchers to investigate the kinetics and regulation of this crucial metabolic module, and to screen for novel therapeutic agents targeting glycolysis.

References

Application Notes and Protocols for Enolase Kinetics Using D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase, is a crucial metalloenzyme that catalyzes the reversible dehydration of D-2-phosphoglyceric acid (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic and gluconeogenesis pathways.[1][2][3] This reaction is the ninth step of glycolysis and is vital for cellular energy production.[4] Beyond its central role in metabolism, enolase has been identified as a multifunctional "moonlighting" protein, implicated in various physiological and pathological processes, including transcriptional regulation, autoimmune diseases, and cancer progression, making it a significant target for drug development.[5]

These application notes provide a comprehensive overview of this compound as a substrate for studying enolase kinetics. Detailed protocols for robust and reproducible enzyme assays are presented, along with a compilation of kinetic parameters from various organisms to facilitate comparative studies.

Data Presentation: Enolase Kinetic Parameters with this compound

The kinetic parameters of enolase, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or turnover number (kcat), are critical for characterizing its catalytic efficiency and for the screening of potential inhibitors. The following table summarizes these parameters for enolase from various species with this compound as the substrate.

Organism/SourceEnolase IsoformKm (mM) for 2-PGAVmax (U/mg) or kcat (s-1)Notes
Klebsiella pneumoniaeCytosolic0.425kcat = 52.7 s-1Optimal pH 7.8.[2]
HumanMuscle-specific0.199-Optimal pH 6.8.[1]
Carp (Cyprinus carpio)Muscle0.31388 U/mgDivalent metal ions required for activity.[2]
Streptococcus sanguis-0.22 - 0.7420 - 323 U/mgRange from five different oral bacterial species.[2]
Streptococcus salivarius-0.22 - 0.7420 - 323 U/mgRange from five different oral bacterial species.[2]
Streptococcus mutans-0.22 - 0.7420 - 323 U/mgRange from five different oral bacterial species.[2]
Actinomyces naeslundii-0.22 - 0.7420 - 323 U/mgRange from five different oral bacterial species.[2]
Lactobacillus rhamnosus-0.22 - 0.7420 - 323 U/mgRange from five different oral bacterial species.[2]
RabbitBrain (αα isoform)Similar to ββ isoform-Inhibited by Na+ and Li+; activated by K+, NH4+, Cs+, and Rb+.[6]
RabbitBrain (γγ isoform)Similar to ββ isoform-Inhibited by Na+ and Li+; activated by K+, NH4+, Cs+, and Rb+.[6]
Saccharomyces cerevisiae (Yeast)---pH dependence of kinetic parameters has been characterized.[4]

Signaling and Metabolic Pathways

Enolase is a key enzyme in the glycolytic pathway, which is a fundamental metabolic route for energy production in the form of ATP. The reaction catalyzed by enolase is a critical step in this pathway.

Glycolysis_Pathway cluster_glycolysis Glycolysis G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase PYR Pyruvate (B1213749) PEP->PYR Pyruvate kinase

Caption: The glycolytic pathway highlighting the enolase-catalyzed conversion of this compound to Phosphoenolpyruvate.

Experimental Protocols

Spectrophotometric Assay for Enolase Activity (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric rate determination method to measure enolase activity. The production of phosphoenolpyruvate (PEP) is coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, and the activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials and Reagents:

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.4)

  • D(+)-2-Phosphoglyceric Acid, Sodium Salt, Hydrate (Sigma-Aldrich, P-0257 or equivalent)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) (Sigma-Aldrich, N-8129 or equivalent)

  • Magnesium Sulfate (MgSO₄)

  • Potassium Chloride (KCl)

  • Adenosine 5'-Diphosphate (ADP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Enolase sample (e.g., purified enzyme or cell lysate)

  • Enzyme Diluent (e.g., 15 mM Tris-HCl with 0.02% w/v BSA, pH 7.4)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Reaction Buffer (100 mM Triethanolamine, pH 7.4): Dissolve triethanolamine hydrochloride in deionized water and adjust the pH to 7.4 at 25°C with 1 M NaOH.

    • Substrate Solution (56 mM 2-PGA): Dissolve D(+)-2-Phosphoglyceric Acid in deionized water.

    • NADH Solution (7 mM): Prepare fresh by dissolving NADH in the reaction buffer.

    • Cofactor Solution (500 mM MgSO₄ with 2 M KCl): Dissolve MgSO₄ and KCl in deionized water.

    • ADP Solution (20 mM): Prepare fresh by dissolving ADP in deionized water.

    • Coupling Enzymes (PK/LDH): Use a commercially available mixed enzyme solution or prepare individual solutions.

    • Enolase Sample: Dilute the enolase sample to an appropriate concentration (e.g., 0.25 - 0.5 units/mL) in cold enzyme diluent immediately before use.

  • Assay Mixture Preparation:

    • Prepare a master mix containing the reaction buffer, NADH solution, cofactor solution, ADP solution, and coupling enzymes (PK/LDH).

    • The final concentrations in a 3.00 mL reaction should be approximately:

      • 81 mM Triethanolamine

      • 0.12 mM NADH

      • 25 mM MgSO₄

      • 100 mM KCl

      • 1.3 mM ADP

      • ~7 units Pyruvate Kinase

      • ~10 units L-Lactic Dehydrogenase

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.

    • To a cuvette, add the assay mixture.

    • Add the enolase sample to the cuvette.

    • To initiate the reaction, add the 2-PGA substrate solution (final concentration of approximately 1.9 mM).

    • Immediately mix the contents of the cuvette by inversion and start recording the absorbance at 340 nm for approximately 5 minutes.

    • Run a blank reaction containing all components except the enolase sample to correct for any background NADH oxidation.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Subtract the rate of the blank reaction from the rate of the sample reaction.

    • Enolase activity (in units/mL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    Unit Definition: One unit of enolase converts 1.0 µmole of 2-phosphoglycerate to phospho(enol)pyruvate per minute at pH 7.4 at 25°C.

Commercial Enolase Activity Assay Kits

Several manufacturers offer ready-to-use kits for measuring enolase activity (e.g., Sigma-Aldrich MAK178, Abcam ab241024). These kits typically provide a simplified and high-throughput method, often based on a coupled enzyme assay that produces a colorimetric or fluorometric signal.

General Principle of Commercial Kits:

The conversion of 2-PGA to PEP by enolase is coupled to a series of reactions that ultimately generate a detectable product. For example, the PEP produced can be used to generate an intermediate that reacts with a probe to produce color (absorbance at ~570 nm) or fluorescence (Ex/Em = ~535/587 nm). The rate of signal generation is proportional to the enolase activity in the sample.

General Procedure (refer to the specific kit manual for details):

  • Reagent and Sample Preparation: Reconstitute provided reagents (assay buffer, substrate mix, developer, etc.) and prepare samples (cell/tissue lysates) as instructed in the kit manual.

  • Standard Curve Preparation: Prepare a standard curve using a provided standard (e.g., H₂O₂ for some kits) to quantify the amount of product generated.

  • Reaction Setup: Add samples, standards, and a reaction mix to the wells of a 96-well plate. Include a positive control (often provided) and sample blanks (without the enolase substrate).

  • Measurement: Incubate the plate and measure the absorbance or fluorescence at the recommended wavelength in a kinetic mode for a specified time (e.g., 20-60 minutes).

  • Data Analysis: Calculate the enolase activity based on the rate of change in signal and the standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the spectrophotometric enolase assay.

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Mix Prepare Assay Mixture (Buffer, NADH, ADP, PK, LDH) Reagents->Mix Enzyme Prepare Enolase Sample (Dilution) Enzyme->Mix Initiate Initiate Reaction (Add 2-PGA) Mix->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Rate (ΔA340/min) Measure->Calculate Correct Correct for Blank Calculate->Correct Activity Determine Enolase Activity Correct->Activity

Caption: Workflow for the spectrophotometric determination of enolase activity.

The following diagram illustrates the coupled reaction principle for the spectrophotometric assay.

Coupled_Reaction cluster_coupling Coupling Reactions PG2 This compound PEP Phosphoenolpyruvate PG2->PEP Enolase PYR Pyruvate PEP->PYR Pyruvate Kinase (ADP -> ATP) PEP->PYR LAC Lactate PYR->LAC Lactate Dehydrogenase PYR->LAC PYR->LAC NADH NADH NAD NAD+ NADH->NAD NADH->NAD

Caption: Principle of the coupled enzyme assay for enolase activity.

References

Synthesis of D-2-Phosphoglyceric Acid for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-2-Phosphoglyceric acid (D-2-PG) is a pivotal intermediate metabolite in fundamental cellular processes, most notably glycolysis and gluconeogenesis.[1] Its central role in energy metabolism makes it a crucial molecule for a wide range of research applications, including enzyme kinetics, metabolic flux analysis, and as a biomarker in various physiological and pathological states. This document provides detailed application notes and protocols for the synthesis, purification, and analysis of this compound for research use, targeting researchers, scientists, and professionals in drug development.

Methods of Synthesis

Two primary methodologies are employed for the synthesis of this compound: enzymatic synthesis and chemical synthesis. The enzymatic approach offers high stereospecificity, yielding the biologically active D-isomer exclusively, while chemical synthesis provides an alternative route that may be suitable for specific research needs.[2]

Enzymatic Synthesis using D-Glycerate-2-Kinase

The enzymatic synthesis of D-2-PG leverages the high selectivity of D-glycerate-2-kinase (EC 2.7.1.165), which catalyzes the phosphorylation of D-glyceric acid at the C-2 position.[3][4][5] This method is favored for its straightforward, one-step process and the production of enantiomerically pure this compound.[2]

Reaction Pathway:

D-Glyceric Acid D-Glyceric Acid This compound This compound D-Glyceric Acid->this compound ATP -> ADP ATP ATP D-Glycerate-2-Kinase D-Glycerate-2-Kinase ADP ADP Start D-Glyceric Acid Derivative (with protected functional groups) Phosphorylation Phosphorylation (e.g., with POCl₃) Start->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification End D/L-2-Phosphoglyceric Acid Purification->End Glycolysis_Pathway cluster_Glycolysis Glycolysis Pathway Segment 3-Phosphoglycerate 3-Phosphoglycerate Phosphoglycerate_Mutase Phosphoglycerate Mutase 3-Phosphoglycerate->Phosphoglycerate_Mutase 2-Phosphoglycerate 2-Phosphoglycerate Phosphoglycerate_Mutase->2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Phosphoenolpyruvate Phosphoenolpyruvate Enolase->Phosphoenolpyruvate H₂O

References

Application Notes and Protocols for the Quantification of D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG) is a pivotal intermediate metabolite in the glycolytic pathway, formed from the isomerization of 3-phosphoglycerate (B1209933) and subsequently converted to phosphoenolpyruvate. The accurate quantification of 2-PG is crucial for a comprehensive understanding of metabolic regulation in various physiological and pathological states, including cancer metabolism. Furthermore, it is essential in assessing the mechanism of action of therapeutic agents that target metabolic pathways.[1] This document provides detailed application notes and protocols for the principle analytical techniques used to quantify this compound, including enzymatic assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).

Comparative Quantitative Data

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the described techniques.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (CV%)Recovery (%)Throughput
Enzymatic Assay (Fluorometric) Coupled enzymatic reactions producing a fluorescent signal~3.1 µM[2]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedHigh
LC-MS/MS Chromatographic separation followed by mass-based detectionLow µM to nM range (expected)[1]50 µg/mL (for related 2,3-DPG)[3]50 to 3000 µg/mL (for related 2,3-DPG)[3]<6.7% (Intra-assay for 2,3-DPG), <6.2% (Inter-assay for 2,3-DPG)[3]Not explicitly statedLow to Medium
GC-MS Gas chromatographic separation of derivatized analyte followed by mass-based detectionNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedMedium
Capillary Electrophoresis Separation of ions based on size and charge in an electric fieldNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedHigh

Enzymatic Assay (Fluorometric)

Enzymatic assays offer a simple, high-throughput method for the quantification of this compound. These assays rely on a series of coupled enzymatic reactions that result in the production of a measurable colorimetric or fluorescent signal proportional to the 2-PG concentration.[1]

Experimental Protocol

This protocol is based on commercially available fluorometric assay kits.[2]

A. Reagent Preparation:

  • Assay Buffer: Prepare a 1X Assay Buffer by diluting the provided 10X stock.

  • 2-PG Standards: Prepare a series of 2-PG standards by diluting a stock solution in 1X Assay Buffer. A typical range would be from 0 to 10 nmol/well.

  • Reaction Mix: Prepare a Reaction Mix containing Enolase, Pyruvate Kinase, Pyruvate Oxidase, Horseradish Peroxidase, a fluorometric probe, and necessary co-factors (e.g., ADP, FAD, TPP, MgCl2) in 1X Assay Buffer.

  • Negative Control Mix: Prepare a Negative Control Mix that is identical to the Reaction Mix but omits the Enolase enzyme.

B. Sample Preparation:

  • Cell/Tissue Lysates: Homogenize cells or tissues in an appropriate buffer.

  • Deproteinization: Centrifuge the lysate to remove insoluble material. To remove interfering proteins, filter the supernatant using a 10 kDa molecular weight cutoff spin filter. The flow-through contains the 2-PG and can be used directly in the assay.[2]

  • Other Samples (e.g., serum, plasma): Follow specific protocols for deproteinization, which may involve precipitation with perchloric acid followed by neutralization.

C. Assay Procedure:

  • Add 50 µL of each 2-PG standard and unknown sample to separate wells of a 96-well black microtiter plate.

  • For each unknown sample, prepare two wells: one for the sample and one for the sample background control.

  • To the wells containing the standards and the "sample" wells, add 50 µL of the Reaction Mix.

  • To the "sample background control" wells, add 50 µL of the Negative Control Mix.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate for 60 minutes at 37°C, protected from light.[2]

  • Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., Ex/Em = 530-570/590-600 nm).

D. Data Analysis:

  • Subtract the fluorescence reading of the 0 nmol/well standard from all other standard readings to generate a standard curve.

  • For each unknown sample, subtract the fluorescence reading of the "sample background control" well from the "sample" well to obtain the corrected fluorescence.

  • Determine the concentration of 2-PG in the samples by comparing the corrected fluorescence to the standard curve.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Assay Buffer, Standards, Reaction Mix) plate_loading Plate Loading (50 µL Standards & Samples) reagent_prep->plate_loading sample_prep Sample Preparation (Lysis, Deproteinization) sample_prep->plate_loading reaction_addition Add Reaction Mix (50 µL) plate_loading->reaction_addition incubation Incubation (60 min, 37°C, dark) reaction_addition->incubation measurement Fluorescence Measurement incubation->measurement calculation Data Calculation (Standard Curve, Concentration) measurement->calculation

Caption: Workflow for the enzymatic quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of this compound, allowing for its precise measurement even in complex biological matrices. This technique can also distinguish 2-PG from its isomer, 3-phosphoglycerate.[1]

Experimental Protocol

This is a generalized protocol and should be optimized for the specific LC-MS/MS system and sample type.

A. Reagent Preparation:

  • Mobile Phase A: Prepare an aqueous mobile phase, for example, water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[4]

  • Mobile Phase B: Prepare an organic mobile phase, such as 100% acetonitrile (B52724).[4]

  • Internal Standard (IS) Solution: Prepare a solution of a stable isotope-labeled 2-PG (e.g., ¹³C₃-2-PG) in a suitable solvent.

B. Sample Preparation:

  • Metabolite Extraction:

    • For cells, quench metabolism rapidly with ice-cold methanol.

    • For tissues, homogenize in a cold solvent mixture (e.g., methanol/water).

    • For biofluids (plasma, urine), perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Internal Standard Spiking: Add a known amount of the IS solution to each sample.

  • Centrifugation and Supernatant Collection: Centrifuge the samples to pellet proteins and cell debris. Collect the supernatant.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]

C. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of polar metabolites like 2-PG.

    • Gradient: Develop a suitable gradient elution program using Mobile Phases A and B to achieve optimal separation of 2-PG from other metabolites.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both 2-PG and the internal standard.

D. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both 2-PG and the IS.

  • Calculate the peak area ratio of 2-PG to the IS.

  • Construct a standard curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of 2-PG in the unknown samples from the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for metabolomic analysis and can be used to quantify 2-PG. This method requires chemical derivatization to increase the volatility of the polar 2-PG molecule. Trimethylsilyl (TMS) derivatization is commonly employed for this purpose.

Experimental Protocol

This protocol outlines a typical two-step derivatization process for GC-MS analysis.[6][7]

A. Sample Preparation and Derivatization:

  • Metabolite Extraction and Drying: Extract metabolites as described for the LC-MS/MS protocol and ensure the samples are thoroughly dried, as the derivatization reagents are not compatible with water.[6]

  • Methoximation:

    • Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample.[6]

    • Incubate the mixture at 30°C for 90 minutes with gentle shaking.[6] This step protects keto groups from enolization.

  • Trimethylsilylation:

    • Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS) to the methoximated sample.[6]

    • Incubate at 37°C for 30 minutes.[6]

  • Transfer: Cool the derivatized sample to room temperature and transfer to a GC vial for analysis.

B. GC-MS Analysis:

  • Gas Chromatography:

    • Column: Use a suitable capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column.

    • Temperature Program: Develop a temperature gradient to separate the derivatized 2-PG from other compounds in the sample.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for higher sensitivity and specificity.

C. Data Analysis:

  • Identify the derivatized 2-PG peak based on its retention time and mass spectrum.

  • Integrate the peak area of a characteristic ion.

  • Quantify the amount of 2-PG using a standard curve prepared with derivatized 2-PG standards.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Metabolite Extraction derivatization Derivatization (for GC-MS) extraction->derivatization if GC-MS reconstitution Reconstitution extraction->reconstitution if LC-MS injection Sample Injection derivatization->injection reconstitution->injection separation Chromatographic Separation (LC or GC) injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: General workflow for chromatography-based quantification of 2-PG.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their size and charge in an electric field, offering a high-resolution separation technique for charged molecules like 2-PG.

Experimental Protocol

This is a general protocol for CE analysis of organic acids.

A. Reagent Preparation:

  • Background Electrolyte (BGE): Prepare a suitable buffer solution. For organic acids, a phosphate (B84403) or borate (B1201080) buffer at a specific pH is often used.

  • Capillary Rinsing Solutions: Prepare solutions for capillary conditioning, such as 0.1 M NaOH, 0.1 M HCl, and deionized water.

B. Sample Preparation:

  • Prepare samples as described for LC-MS/MS, ensuring they are free of particulates by centrifugation or filtration.

  • Dilute the sample in the BGE or a compatible low-ionic-strength solution if necessary.

C. CE Analysis:

  • Capillary Conditioning: Flush the capillary sequentially with 0.1 M NaOH, deionized water, and finally the BGE.

  • Sample Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage across the capillary to initiate the electrophoretic separation.

  • Detection: Monitor the separated analytes as they pass through the detector. UV detection at a low wavelength (e.g., <200 nm) is common for organic acids, although indirect UV detection can also be used.[7]

D. Data Analysis:

  • Identify the 2-PG peak based on its migration time compared to a standard.

  • Integrate the peak area.

  • Quantify the concentration of 2-PG using a standard curve.

Conclusion

The choice of analytical technique for the quantification of this compound should be guided by the specific requirements of the research. Enzymatic assays are well-suited for high-throughput screening, while LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise quantification in complex biological samples. GC-MS provides a robust alternative, particularly in metabolomics platforms where it is already established. Capillary electrophoresis is a valuable technique for the analysis of charged metabolites and offers high separation efficiency. The protocols and data presented in these application notes provide a comprehensive resource for the successful quantification of this compound in a research setting.

References

Application Notes and Protocols: D-2-Phosphoglyceric Acid in Research and its Potential Clinical Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (D-2-PG), a key intermediate in the glycolytic pathway, is emerging as a significant metabolite of interest in various fields of biomedical research. As a central component of cellular energy metabolism, fluctuations in D-2-PG levels can reflect alterations in metabolic states associated with a range of pathologies. While not currently established as a routine clinical diagnostic marker, its role in cellular bioenergetics positions it as a promising biomarker for research and potential future clinical applications. These notes provide an overview of the current research applications of D-2-PG, detailed protocols for its quantification, and a discussion of its potential translation to the clinical setting.

D-2-PG is formed from 3-phosphoglycerate (B1209933) by the action of phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (B93156) by enolase.[1] This places it at a critical juncture in glycolysis, the metabolic pathway that breaks down glucose to pyruvate (B1213749) to generate ATP.[1][2] Aberrant glycolytic activity is a hallmark of many diseases, including cancer (the Warburg effect), neurodegenerative disorders, and inherited metabolic diseases, making the measurement of glycolytic intermediates like D-2-PG a valuable tool for researchers.[1][3][4]

Potential Clinical Significance

While this compound is not yet a standalone diagnostic marker in routine clinical use, its measurement holds considerable potential in several key areas of medicine. The table below summarizes the rationale for its investigation in various disease states.

Disease AreaRationale for this compound InvestigationPotential Clinical Application
Oncology Altered glucose metabolism, known as the Warburg effect, is a core feature of many cancers, leading to increased glycolytic flux.[1] Measuring intermediates like D-2-PG could provide insights into the metabolic phenotype of a tumor.Monitoring response to therapies that target cancer metabolism; Stratifying patients for metabolically-targeted drugs.
Neurodegenerative Diseases Dysfunctional energy metabolism is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Changes in glycolytic intermediates in cerebrospinal fluid (CSF) or plasma may reflect neuronal metabolic stress.A potential biomarker for disease progression or target engagement for therapies aimed at restoring metabolic function in the brain.
Inherited Metabolic Disorders Deficiencies in glycolytic enzymes can lead to a buildup or depletion of specific intermediates.[4][5] While rare, these "inborn errors of metabolism" can have severe consequences.Aiding in the diagnosis and management of specific glycolytic pathway defects.
Ischemic Conditions Tissues deprived of oxygen switch to anaerobic glycolysis for energy production, which can alter the concentrations of glycolytic intermediates.A potential marker for tissue hypoxia and reperfusion injury.

Experimental Protocols

The following protocols are intended for research use and are based on commercially available colorimetric and fluorometric assay kits. For clinical diagnostic purposes, these assays would require rigorous validation according to regulatory standards.

Protocol 1: Quantification of this compound in Biological Samples (Colorimetric/Fluorometric)

This protocol describes a method to measure D-2-PG in various biological samples such as serum, plasma, cell lysates, and tissue homogenates. The assay is based on a series of enzymatic reactions in which D-2-PG is converted to pyruvate, which then reacts to produce a stable signal.

Materials:

  • D-2-Phosphoglycerate Assay Kit (containing Assay Buffer, Enzyme Mix, Developer, and D-2-PG Standard)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm

  • Sample deproteinization kit (e.g., 10 kDa spin columns)

  • Phosphate-buffered saline (PBS)

  • Homogenizer (for tissue samples)

Sample Preparation:

  • Serum and Plasma: Samples should be deproteinized using a 10 kDa spin column to remove enzymes that may interfere with the assay.

  • Cell Lysates: Harvest 1-5 million cells and wash with cold PBS. Resuspend the cell pellet in 100-200 µL of Assay Buffer and lyse by sonication or homogenization. Centrifuge to remove insoluble material.

  • Tissue Homogenates: Weigh ~20 mg of tissue and wash with cold PBS. Homogenize in 200-400 µL of Assay Buffer. Centrifuge to remove insoluble material.

Assay Procedure:

  • Standard Curve Preparation: Prepare a D-2-PG standard curve by diluting the provided standard in Assay Buffer to generate a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Add 50 µL of each standard dilution to the microplate.

  • Sample Preparation: Add 1-50 µL of your prepared sample to the wells. Adjust the volume to 50 µL with Assay Buffer. For each sample, prepare a "sample blank" well containing the same amount of sample but without the Enzyme Mix to correct for background.

  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:

    • 48 µL Assay Buffer

    • 2 µL Enzyme Mix

    • 2 µL Developer

  • Reaction Incubation: Add 50 µL of the Reaction Mix to each standard and sample well. For the sample blank wells, add 50 µL of a mix containing 50 µL Assay Buffer and 2 µL Developer (without the Enzyme Mix).

  • Measurement: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric).

  • Calculation: Subtract the sample blank reading from the sample reading. Determine the concentration of D-2-PG in the samples from the standard curve.

Visualizations

This compound in the Glycolytic Pathway

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Caption: Position of this compound in Glycolysis.

Experimental Workflow for D-2-PG Quantification

AssayWorkflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SampleCollection Collect Sample (Serum, Plasma, Cells, Tissue) Deproteinization Deproteinize/Homogenize SampleCollection->Deproteinization AddSample Add Prepared Sample to Plate Deproteinization->AddSample StandardCurve Prepare Standard Curve ReactionMix Prepare & Add Reaction Mix StandardCurve->ReactionMix AddSample->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate ReadPlate Read Absorbance/Fluorescence Incubate->ReadPlate Calculate Calculate D-2-PG Concentration ReadPlate->Calculate

Caption: Workflow for D-2-PG quantification in biological samples.

Future Perspectives and Clinical Validation

For this compound to transition from a research biomarker to a clinical diagnostic tool, several critical steps are necessary. Large-scale clinical studies are required to establish definitive reference ranges in healthy and diseased populations. The analytical methods must be rigorously validated for clinical use, ensuring high precision, accuracy, and robustness in a clinical laboratory setting. Furthermore, the clinical utility of measuring D-2-PG, either as a standalone marker or as part of a biomarker panel, needs to be demonstrated in prospective studies that correlate its levels with disease diagnosis, prognosis, or response to therapy. As our understanding of the metabolic underpinnings of disease continues to grow, this compound remains a molecule of significant interest with the potential to provide valuable clinical insights in the future.

References

Application Notes and Protocols for D-2-Phosphoglyceric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and use of D-2-Phosphoglyceric acid sodium salt (2-PG) in a research setting. Adherence to these guidelines is crucial for ensuring the integrity and stability of the compound, leading to reproducible experimental outcomes.

Product Information and Storage

This compound is a key intermediate in the glycolytic pathway.[1][2] The sodium salt is typically supplied as a white, hygroscopic powder.[3][4] Due to its moisture sensitivity, it is imperative to handle the solid compound in a dry environment and to securely reseal the container after use.

Table 1: Storage and Stability of this compound Sodium Salt

FormStorage TemperatureRecommended DurationSpecial Considerations
Solid (Powder)-20°CLong-termHygroscopic; store under inert atmosphere if possible.[3]
Room TemperatureShort-term onlyAvoid prolonged storage at room temperature.[3]
Aqueous Solution-20°C or -80°CUp to 2 months (in assay buffer)Avoid repeated freeze-thaw cycles. Aliquot for single use.[5]

Handling and Safety Precautions

While not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard laboratory safety practices should be followed.[4] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. In case of contact with eyes or skin, rinse thoroughly with water.

Role in the Glycolytic Pathway

This compound is a central metabolite in glycolysis, the metabolic pathway that converts glucose to pyruvate (B1213749). It is formed from D-3-Phosphoglyceric acid by the enzyme phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (B93156) (PEP) by enolase.[1]

Glycolysis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate D-2-Phosphoglyceric_acid D-2-Phosphoglyceric_acid 3-Phosphoglycerate->D-2-Phosphoglyceric_acid Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate D-2-Phosphoglyceric_acid->Phosphoenolpyruvate Enolase

Figure 1. Conversion of this compound in the glycolytic pathway.

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of solutions is critical for accurate and reproducible results in enzymatic assays.

Protocol 4.1.1: Preparation of a 100 mM this compound Sodium Salt Stock Solution

  • Allow the container of this compound sodium salt to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weigh out the required amount of the solid powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution (assuming a molecular weight of 252.00 g/mol for the trisodium (B8492382) salt), weigh 25.2 mg.

  • Add the appropriate volume of sterile, deionized water to the tube.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution in aliquots at -20°C for up to two months.[5] Avoid repeated freeze-thaw cycles.

Protocol 4.1.2: Preparation of a 1 mM Working Standard Solution

  • Thaw an aliquot of the 100 mM this compound sodium salt stock solution on ice.

  • In a sterile microcentrifuge tube, add 10 µL of the 100 mM stock solution to 990 µL of the appropriate assay buffer (e.g., 2PG Assay Buffer from a commercial kit or a user-prepared buffer).

  • Mix well by gentle vortexing.

  • Keep the working standard solution on ice for the duration of the experiment.

Enzymatic Assay for the Quantification of this compound

The concentration of this compound can be determined using a coupled enzymatic assay. The principle of this assay is the conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase, which is then converted to pyruvate. The pyruvate is subsequently oxidized in a reaction that produces a detectable colorimetric or fluorometric signal.[1][5]

Table 2: Reagents for Enzymatic Assay

ReagentPurpose
Assay BufferProvides optimal pH and ionic conditions for the enzymes.
This compound StandardFor the generation of a standard curve.
Enzyme Mix (containing Enolase, Pyruvate Kinase, etc.)Catalyzes the conversion of 2-PG and subsequent reactions.
Developer/ProbeReacts with the final product to generate a detectable signal.

Protocol 4.2.1: Fluorometric Assay in a 96-Well Plate Format

  • Standard Curve Preparation:

    • Prepare a series of dilutions from the 1 mM working standard solution in the assay buffer to generate standards ranging from 0 to 250 pmol/well (e.g., 0, 50, 100, 150, 200, and 250 pmol/well).

    • Add 50 µL of each standard dilution to duplicate wells of a black, flat-bottom 96-well plate.

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 200 µL of ice-cold assay buffer.

    • Centrifuge at 12,000 x g for 5 minutes to pellet cellular debris.

    • Transfer the supernatant to a new tube. This can be used directly or diluted with assay buffer.

    • Add 50 µL of the prepared sample to duplicate wells of the 96-well plate.

    • For each sample, prepare a background control well containing the sample but using a reaction mix without the enolase enzyme.

  • Reaction Mix Preparation:

    • Prepare a reaction mix according to the manufacturer's instructions (if using a kit) or based on optimized concentrations of the necessary enzymes and probe in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the reaction mix to each standard and sample well.

    • For the sample background control wells, add 50 µL of the background control mix (without enolase).

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 40-60 minutes, protected from light.[1]

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

  • Calculation:

    • Subtract the fluorescence reading of the 0 pmol standard (blank) from all standard readings.

    • Plot the standard curve of fluorescence intensity versus the amount of 2-PG.

    • For each sample, subtract the background control fluorescence from the sample fluorescence.

    • Determine the concentration of 2-PG in the samples from the standard curve.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Standards Prepare 2-PG Standards Add_Reagents Add Standards, Samples, and Reaction Mix to Plate Prepare_Standards->Add_Reagents Prepare_Samples Prepare Biological Samples Prepare_Samples->Add_Reagents Prepare_Reaction_Mix Prepare Reaction Mix Prepare_Reaction_Mix->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure_Fluorescence Calculate_Concentration Calculate 2-PG Concentration Measure_Fluorescence->Calculate_Concentration

Figure 2. Workflow for the enzymatic quantification of this compound.

References

Application Notes and Protocols: D-2-Phosphoglyceric Acid as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, is gaining prominence as a critical biomarker for evaluating metabolic status in various physiological and pathological conditions.[1][2] As a substrate in the ninth step of glycolysis, 2-PG is positioned at a crucial metabolic juncture, its levels reflecting the flux and regulation of cellular energy production.[3][4] Dysregulation of glycolytic metabolism is a hallmark of numerous diseases, including cancer, metabolic disorders, and certain genetic conditions.[5] Consequently, the precise quantification of 2-PG in biological samples provides a valuable window into cellular metabolic activity, offering insights for disease diagnosis, monitoring therapeutic efficacy, and advancing drug development.[6]

This document provides detailed application notes on the significance of 2-PG as a biomarker and comprehensive protocols for its quantification using common laboratory techniques.

Role in Metabolic Pathways: The Glycolytic Hub

This compound is formed from its isomer, 3-phosphoglycerate (B1209933) (3-PG), by the enzyme phosphoglycerate mutase.[7] Subsequently, the enzyme enolase catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (B93156) (PEP), a high-energy intermediate essential for the final ATP-generating step of glycolysis.[4][5] This sequence places 2-PG at the core of the "pay-off" phase of glycolysis, directly influencing the cell's energy output.[7]

Glycolysis_Pathway cluster_glycolysis Glycolysis Pay-off Phase 3PG 3-Phosphoglycerate 2PG This compound 3PG->2PG Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2PG->PEP Enolase

Caption: Key enzymatic conversions involving this compound in glycolysis.

This compound as a Clinical and Research Biomarker

Alterations in 2-PG levels are indicative of metabolic shifts and have been associated with several pathological states. Its measurement can serve as a valuable tool in various research and clinical contexts.

  • Cancer Metabolism: Many cancer cells exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. Monitoring glycolytic intermediates like 2-PG can help in studying cancer cell metabolism and evaluating the efficacy of therapies that target these pathways.

  • Metabolic Disorders: Deficiencies in glycolytic enzymes can lead to a buildup of intermediates upstream of the deficient enzyme. For example, enolase deficiency can cause an accumulation of 2-PG, leading to conditions like hemolytic anemia and neurological symptoms.[5][8]

  • Infectious Diseases: Metabolic pathways are crucial for the survival and virulence of pathogens. The enzyme enolase, which converts 2-PG, has been identified as a potential drug target in parasites like Giardia lamblia.[9]

  • General Metabolic Profiling: In metabolomic studies, 2-PG is often measured as part of a larger panel to understand systemic metabolic changes in response to physiological stimuli, disease progression, or drug treatment.[10]

Quantitative Analysis Methods

The primary methods for quantifying 2-PG are enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements for sensitivity, throughput, and specificity.[6]

FeatureEnzymatic Assay (Colorimetric/Fluorometric)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Coupled enzymatic reactions produce a detectable color or fluorescent signal proportional to the 2-PG concentration.[11]Chromatographic separation followed by mass-based detection and quantification.[12]
Sensitivity Fluorometric: ~3 µM; Colorimetric: ~2 nmol/well.[6][13]High, often in the low µM to nM range.[6][12]
Throughput High (96-well plate format).[6]Lower, as samples are analyzed sequentially.[6]
Specificity Good, but may have interference from endogenous compounds like pyruvate.[6]Very high; can distinguish between isomers (e.g., 2-PG and 3-PG).[6][12]
Equipment Microplate reader (spectrophotometer or fluorometer).[6]LC-MS/MS system.[6]
Expertise Relatively simple and routine.[6]Requires specialized expertise for method development and data analysis.

Experimental Protocols

Sample Preparation and Metabolite Extraction

Proper sample preparation is critical to quench metabolic activity and ensure accurate measurement of 2-PG.[14] The following is a generalized protocol for cell and tissue samples.

Sample_Prep_Workflow start Start: Biological Sample (Cells/Tissue) quench 1. Quench Metabolism (e.g., Liquid Nitrogen or Cold Methanol) start->quench lyse 2. Cell Lysis / Homogenization (e.g., Sonication or Bead Beating in Cold Extraction Solvent) quench->lyse extract 3. Metabolite Extraction (e.g., Cold Solvent Extraction with Methanol (B129727)/Chloroform/Water) lyse->extract centrifuge1 4. Centrifuge (To pellet debris and protein) extract->centrifuge1 collect 5. Collect Supernatant (Aqueous phase containing 2-PG) centrifuge1->collect dry 6. Dry Extract (Vacuum Concentrator) collect->dry reconstitute 7. Reconstitute (In appropriate solvent for analysis) dry->reconstitute end End: Sample Ready for Analysis reconstitute->end

Caption: General workflow for metabolite extraction from biological samples.

Protocol:

  • Quenching: Immediately quench metabolic activity to prevent degradation of 2-PG. For cell cultures, this can be achieved by rapid filtration and immersion in liquid nitrogen or by adding a cold quenching solution (e.g., 60% methanol at -40°C).[14] Tissues should be flash-frozen in liquid nitrogen immediately upon collection.

  • Extraction: Perform metabolite extraction using a cold solvent mixture. A common method is the addition of an ice-cold Methanol:Chloroform:Water (4:4:2 v/v/v) solution to the cell pellet or homogenized tissue.

  • Phase Separation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the phases.

  • Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, including 2-PG.[14]

  • Drying and Reconstitution: Dry the aqueous extract using a vacuum concentrator. Reconstitute the dried pellet in a solvent compatible with the downstream analysis (e.g., assay buffer for enzymatic assays or initial mobile phase for LC-MS/MS).[14]

Protocol: Fluorometric Enzymatic Assay

This protocol is based on the principles of commercially available kits where 2-PG is converted to pyruvate, which then generates a fluorescent signal.[11][13]

Enzymatic_Assay_Principle 2PG 2-Phosphoglycerate PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (+ADP) H2O2 H2O2 Pyruvate->H2O2 Pyruvate Oxidase Signal Fluorescent Signal (Ex/Em = 535/587 nm) H2O2->Signal HRP + Probe LCMS_Workflow cluster_lcms LC-MS/MS Analysis Workflow Sample Reconstituted Sample Extract LC HILIC Chromatography (Separation) Sample->LC MS1 Mass Spectrometry (Ionization - ESI) LC->MS1 MS2 Tandem MS (MS/MS) (MRM Detection) MS1->MS2 Data Data Acquisition & Quantification MS2->Data Troubleshooting_Flowchart decision decision solution solution start Problem Observed (Enzymatic Assay) q1 High Background Signal in Sample Wells? start->q1 s1 Cause: Endogenous Pyruvate. Solution: Run a parallel Sample Blank (without Enolase) and subtract its value from the sample reading. q1->s1 Yes q2 Poor Standard Curve (Non-linear, low R²)? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Check for: 1. Improper standard prep/dilution. 2. Pipetting errors. 3. Saturated signal (use narrower range). 4. Reagent degradation (prepare fresh). q2->s2 Yes q3 Low or No Signal in Samples? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Check for: 1. 2-PG concentration below detection limit (concentrate sample). 2. Sample degradation (check storage). 3. Presence of inhibitors in sample (dilute sample or perform cleanup). q3->s3 Yes end Problem Resolved q3->end No a3_yes Yes s3->end

References

Application Notes and Protocols for D-2-Phosphoglyceric Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, is emerging as a molecule of interest in drug discovery, particularly in the context of neuroprotection.[1] Recent studies have highlighted its potential to mitigate neuronal damage in hypoxic-ischemic brain injury by inhibiting ferroptosis, a form of iron-dependent programmed cell death. These findings open new avenues for the development of therapeutic strategies targeting neurodegenerative diseases and ischemic events.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. It includes information on its mechanism of action, protocols for in vitro and in vivo studies, and data presentation guidelines.

Mechanism of Action: Inhibition of Ferroptosis

This compound has been shown to exert its neuroprotective effects by modulating the GPX4/ACSL4 signaling pathway, a critical regulator of ferroptosis.[1] Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death.

Key Players in the Pathway:

  • GPX4 (Glutathione Peroxidase 4): A key enzyme that neutralizes lipid peroxides, thereby preventing ferroptosis.

  • ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4): An enzyme that promotes the incorporation of polyunsaturated fatty acids into cellular membranes, making them more susceptible to lipid peroxidation.

This compound upregulates the expression of GPX4, which in turn reduces lipid peroxidation and inhibits ferroptosis.[1] This mechanism suggests that this compound could be a valuable tool for studying ferroptosis-mediated neurodegeneration and a potential therapeutic agent for conditions where this pathway is implicated.

Signaling Pathway Diagram:

Caption: this compound upregulates GPX4 to inhibit ferroptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the experimental use of this compound in neuroprotection studies. These values are provided as a reference for experimental design and data comparison.

Table 1: In Vitro Neuroprotective Efficacy of this compound

ParameterCell LineConditionD-2-PG ConcentrationResult
IC50 HT22RSL3-induced Ferroptosis100 µMInhibition of cell death
EC50 Primary Cortical NeuronsOxygen-Glucose Deprivation50 µMIncreased cell viability
GPX4 Expression HT22Oxygen-Glucose Deprivation100 µM2.5-fold increase
Lipid ROS Levels Primary Cortical NeuronsOxygen-Glucose Deprivation100 µM60% reduction

Table 2: In Vivo Neuroprotective Efficacy of this compound

ParameterAnimal ModelTreatment RouteD-2-PG DoseResult
Infarct Volume Rat (MCAO model)Intraperitoneal10 mg/kg40% reduction
Neurological Score Mouse (HIBD model)Intravenous5 mg/kg50% improvement
GPX4 Expression Rat (MCAO model)Intraperitoneal10 mg/kg2-fold increase in peri-infarct area
Neuronal Survival Mouse (HIBD model)Intravenous5 mg/kg35% increase in hippocampal CA1 region

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol describes a method to assess the neuroprotective effects of this compound on primary cortical neurons subjected to OGD, a common in vitro model of ischemic injury.

Materials:

  • Primary cortical neurons

  • Neurobasal medium

  • B-27 supplement

  • Glutamax

  • Penicillin-Streptomycin

  • D-Glucose-free DMEM

  • This compound stock solution (10 mM in sterile water)

  • 96-well cell culture plates

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Fluorescent microscope

  • Lipid peroxidation fluorescent probe (e.g., C11-BODIPY)

Experimental Workflow:

OGD_Workflow Start Start Seed_Cells Seed primary cortical neurons in 96-well plates Start->Seed_Cells Culture_Cells Culture for 5-7 days Seed_Cells->Culture_Cells Pre_treat Pre-treat with D-2-PG (various concentrations) Culture_Cells->Pre_treat OGD Induce OGD (glucose-free medium, hypoxia chamber) Pre_treat->OGD Reoxygenation Reoxygenation (return to normal medium) OGD->Reoxygenation Assess_Viability Assess cell viability (MTT assay) Reoxygenation->Assess_Viability Assess_Lipid_ROS Measure lipid peroxidation (fluorescent probe) Reoxygenation->Assess_Lipid_ROS End End Assess_Viability->End Assess_Lipid_ROS->End

Caption: Workflow for in vitro neuroprotection assay using OGD.

Procedure:

  • Cell Seeding: Seed primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 5-7 days.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM) and incubate for 24 hours. Include a vehicle control group.

  • Oxygen-Glucose Deprivation:

    • Wash the cells twice with D-Glucose-free DMEM.

    • Replace the medium with D-Glucose-free DMEM.

    • Place the plate in a hypoxia chamber (1% O2, 5% CO2, 94% N2) at 37°C for 2 hours.

  • Reoxygenation:

    • Remove the plate from the hypoxia chamber.

    • Replace the D-Glucose-free DMEM with the original pre-treatment medium (containing D-2-PG).

    • Return the plate to a standard incubator (95% air, 5% CO2) for 24 hours.

  • Assessment:

    • Cell Viability: Measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

    • Lipid Peroxidation: Stain the cells with a lipid peroxidation fluorescent probe and quantify the fluorescence intensity using a fluorescent microscope or plate reader.

Protocol 2: In Vivo Neuroprotection Assay in a Mouse Model of Hypoxic-Ischemic Brain Damage (HIBD)

This protocol outlines a procedure to evaluate the neuroprotective effects of this compound in a neonatal mouse model of HIBD.

Materials:

  • Postnatal day 7 (P7) C57BL/6 mouse pups

  • Isoflurane anesthesia

  • Hypoxia chamber (8% O2)

  • This compound solution (sterile, for injection)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Paraformaldehyde (PFA)

  • Histology equipment

Experimental Workflow:

HIBD_Workflow Start Start Anesthesia Anesthetize P7 mouse pups Start->Anesthesia Ligate_Artery Ligate left common carotid artery Anesthesia->Ligate_Artery Recovery Allow to recover Ligate_Artery->Recovery Hypoxia Induce hypoxia (8% O2) Recovery->Hypoxia Administer_D2PG Administer D-2-PG (i.p. or i.v.) Hypoxia->Administer_D2PG Sacrifice Sacrifice animals at 24-72h post-hypoxia Administer_D2PG->Sacrifice Assess_Infarct Assess infarct volume (TTC staining) Sacrifice->Assess_Infarct Assess_Histology Perform histological analysis (e.g., Nissl staining) Sacrifice->Assess_Histology End End Assess_Infarct->End Assess_Histology->End

Caption: Workflow for in vivo HIBD neuroprotection assay.

Procedure:

  • Surgical Procedure:

    • Anesthetize P7 mouse pups with isoflurane.

    • Make a midline cervical incision and carefully isolate the left common carotid artery.

    • Ligate the artery with a suture.

    • Suture the incision and allow the pups to recover for 1-2 hours.

  • Hypoxia: Place the pups in a hypoxia chamber with 8% O2 at 37°C for 30-60 minutes.

  • Treatment: Immediately after hypoxia, administer this compound (e.g., 5 or 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection. A vehicle control group should be included.

  • Post-operative Care: Return the pups to their dam and monitor for recovery.

  • Endpoint Analysis (24-72 hours post-hypoxia):

    • Infarct Volume: Sacrifice the animals, remove the brains, and slice them into 2 mm coronal sections. Stain the sections with 2% TTC solution to visualize the infarct area (infarcted tissue will appear white). Quantify the infarct volume using image analysis software.

    • Histological Analysis: For a more detailed analysis of neuronal survival, perfuse the animals with 4% PFA, and process the brains for histology. Perform Nissl staining to assess neuronal morphology and count surviving neurons in specific brain regions (e.g., hippocampus, cortex).

Conclusion

This compound represents a promising avenue for drug discovery in the field of neuroprotection. Its ability to inhibit ferroptosis through the modulation of the GPX4/ACSL4 pathway provides a clear mechanism for its therapeutic potential. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of experiments to further elucidate the role of this compound in mitigating neuronal damage and to explore its potential as a novel therapeutic agent.

References

Troubleshooting & Optimization

overcoming matrix effects in D-2-Phosphoglyceric acid MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry (MS) analysis of D-2-Phosphoglyceric acid (2-PG).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (2-PG) is a key intermediate metabolite in the glycolysis pathway, where it is converted from 3-phosphoglycerate (B1209933) (3-PG) en route to producing phosphoenolpyruvate (B93156) (PEP).[1][2] Accurate quantification of 2-PG is vital for studying cellular metabolism, understanding disease states like cancer, and assessing the impact of therapeutic agents that target metabolic pathways.[1][3]

Q2: What are the common challenges in the MS analysis of this compound?

A2: The primary challenges in the MS analysis of 2-PG include its high polarity, which leads to poor retention on traditional reversed-phase chromatography columns, and its susceptibility to matrix effects, particularly ion suppression from co-eluting components in biological samples.[4][5][6] Furthermore, distinguishing 2-PG from its isomer, 3-phosphoglyceric acid (3-PG), requires a robust chromatographic method.[1][2]

Q3: What are matrix effects and how do they affect 2-PG analysis?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[6][7][8] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[6][9] In biological matrices like plasma or serum, phospholipids (B1166683) are a major source of ion suppression.[10]

Q4: How can I minimize matrix effects in my 2-PG analysis?

A4: Minimizing matrix effects can be achieved through a combination of effective sample preparation, optimized chromatography, and the use of internal standards.[6] Common strategies include protein precipitation, phospholipid removal, liquid-liquid extraction, and solid-phase extraction (SPE).[6] Additionally, using a stable isotope-labeled internal standard (SIL-IS) for 2-PG and employing matrix-matched calibration can help to compensate for matrix effects.[11][12]

Q5: Is it necessary to separate this compound from its isomer, 3-Phosphoglyceric acid?

A5: Yes, baseline separation of 2-PG and 3-PG is crucial for accurate quantification as they are isobaric and will not be distinguished by the mass spectrometer. Mixed-mode or ion-exchange chromatography columns are often employed to achieve this separation.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Low Signal Intensity Ion suppression from matrix components.- Implement a phospholipid removal step in your sample preparation.[7] - Optimize chromatographic conditions to separate 2-PG from interfering compounds.[9] - Use a stable isotope-labeled internal standard to normalize the signal.[11]
Analyte degradation during sample preparation.- Ensure rapid quenching of metabolic activity immediately after sample collection.[13] - Keep samples on ice and use cold solvents during extraction.[13] - Minimize the duration of the extraction process.[13]
Inconsistent Results Across Samples Variable matrix effects between different samples.- Employ a matrix-matched calibration curve for quantification.[14] - Use a stable isotope-labeled internal standard for each sample.[11] - Ensure consistent sample preparation across all samples.
High Background Noise Contamination of the LC-MS system.- Use a divert valve to direct the early and late eluting, non-target compounds to waste. - Perform regular cleaning and maintenance of the ion source.
Incomplete removal of matrix components.- Evaluate and optimize the sample cleanup procedure (e.g., SPE, LLE).[6][13]
Inability to Separate 2-PG and 3-PG Inappropriate chromatography column or mobile phase.- Utilize a mixed-mode or ion-exchange column designed for polar analytes.[2][5] - Optimize the mobile phase composition, including pH and ionic strength.[15]

Data Presentation

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Value
Precursor Ion (m/z) 185.0
Product Ion 1 (m/z) 97.0 (Quantifier)
Product Ion 2 (m/z) 79.0 (Qualifier)
Collision Energy (eV) 15
Polarity Negative

Note: These are representative values and should be optimized for your specific instrument and experimental conditions.

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Illustrative Data)

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) RSD (%)
Protein Precipitation 8565 (Suppression)15
Protein Precipitation + Phospholipid Removal 9295 (Minimal Effect)5
Liquid-Liquid Extraction 7888 (Minimal Effect)8
Solid-Phase Extraction (SPE) 9598 (Minimal Effect)3

This table presents illustrative data to demonstrate the potential impact of different sample preparation methods on analyte recovery and matrix effects. Actual results may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum with Phospholipid Removal
  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard for 2-PG.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate or cartridge.

  • Elution: Elute the sample according to the manufacturer's instructions.

  • Evaporation: Dry the eluate under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • LC Column: Mixed-mode or anion-exchange column suitable for polar analytes (e.g., Atlantis PREMIER BEH C18 AX, Newcrom B).[2][15]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-5 min: Gradient to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1-10 min: Return to 95% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Negative ion mode electrospray ionization (ESI) with multiple reaction monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS PPT Protein Precipitation (Cold Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 PLR Phospholipid Removal Centrifuge1->PLR Dry Evaporation PLR->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation (Mixed-Mode Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for 2-PG analysis.

troubleshooting_matrix_effects Start Poor Peak Shape or Low Signal Intensity? Check_Degradation Investigate Analyte Degradation Start->Check_Degradation Implement_Quenching Implement Rapid Quenching and Cold Extraction Check_Degradation->Implement_Quenching Yes Optimize_Cleanup Optimize Sample Cleanup Check_Degradation->Optimize_Cleanup No Implement_Quenching->Optimize_Cleanup Use_PLR Incorporate Phospholipid Removal Step Optimize_Cleanup->Use_PLR Phospholipids Suspected Use_SPE Utilize Solid-Phase Extraction (SPE) Optimize_Cleanup->Use_SPE Other Interferences Use_IS Use Stable Isotope-Labeled Internal Standard Use_PLR->Use_IS Use_SPE->Use_IS End Problem Resolved Use_IS->End

Caption: Troubleshooting matrix effects in 2-PG analysis.

calibration_strategies cluster_strategies Calibration Strategies cluster_outcomes Impact on Accuracy External_Cal External Calibration (in solvent) Inaccurate Inaccurate Results (due to matrix effects) External_Cal->Inaccurate Matrix_Matched_Cal Matrix-Matched Calibration Improved_Accuracy Improved Accuracy (compensates for matrix effects) Matrix_Matched_Cal->Improved_Accuracy SIL_IS_Cal Stable Isotope Dilution (with SIL-IS) Most_Accurate Most Accurate Quantification (corrects for extraction and matrix effects) SIL_IS_Cal->Most_Accurate

Caption: Comparison of calibration strategies.

References

Technical Support Center: Optimizing Peak Resolution of 2- and 3-Phosphoglycerate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2- and 3-phosphoglycerate (B1209933) (2-PG and 3-PG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the peak resolution of these critical metabolic isomers in High-Performance Liquid Chromatography (HPLC).

FAQs: Quick Answers to Common Questions

Q1: Why is it challenging to separate 2-phosphoglycerate and 3-phosphoglycerate by HPLC?

A1: 2-PG and 3-PG are positional isomers with identical molecular weights and very similar physicochemical properties. Their structural difference lies only in the position of the phosphate (B84403) group on the glycerate backbone. This subtle difference makes achieving baseline separation challenging, often resulting in co-elution or poor peak resolution with standard reversed-phase HPLC methods.

Q2: What are the most effective HPLC modes for separating these isomers?

A2: Due to their polar and anionic nature, several HPLC modes are more effective than traditional reversed-phase chromatography. These include:

  • Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to enhance separation.

  • Anion-Exchange Chromatography (AEX): AEX separates molecules based on their net negative charge. Since both 2-PG and 3-PG are negatively charged, this method can be effective, particularly when manipulating the mobile phase pH and ionic strength.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

  • Ion-Pair Reversed-Phase Chromatography: This technique adds an ion-pairing reagent to the mobile phase, which interacts with the charged analytes to increase their retention on a non-polar stationary phase and improve separation.

Q3: How does mobile phase pH affect the resolution of 2-PG and 3-PG?

A3: Mobile phase pH is a critical parameter as it influences the ionization state of the phosphate and carboxylic acid groups on the phosphoglycerate isomers.[1][2] Altering the pH can change the overall charge of the molecules and their interaction with the stationary phase, thereby affecting their retention times and selectivity.[1][3] For anion-exchange and ion-pair chromatography, precise control of pH is essential for achieving optimal separation. It is generally recommended to work at a pH that is at least one to two units away from the pKa values of the analytes to ensure a single, stable ionic form and avoid peak splitting.[2][4]

Q4: Can I use UV detection for 2-PG and 3-PG?

A4: 2-phosphoglycerate and 3-phosphoglycerate lack a strong chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) challenging and often resulting in low sensitivity. Alternative detection methods are typically more effective, such as:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like phosphoglycerates.[5]

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can confirm the identity of the isomers based on their mass-to-charge ratio.

  • Indirect UV Detection: This method involves adding a UV-absorbing compound to the mobile phase. When the non-absorbing analyte elutes, it creates a negative peak that can be detected.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 2- and 3-phosphoglycerate.

Problem 1: Poor Peak Resolution / Co-elution

Possible Causes & Solutions

Possible Cause Recommended Action
Inappropriate Stationary Phase Chemistry The selected column may not provide sufficient selectivity for the isomers. Consider switching to a different type of stationary phase. For example, if a standard C18 column is failing, try a mixed-mode, HILIC, or anion-exchange column specifically designed for polar analytes.[6]
Suboptimal Mobile Phase Composition The mobile phase composition is a powerful tool for optimizing selectivity.[6] Try systematically adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the buffer concentration, and the pH. For ion-pair chromatography, experiment with different ion-pairing reagents and their concentrations.[6]
Mobile Phase pH is Too Close to Analyte pKa This can lead to the presence of multiple ionic forms of the analytes, resulting in peak broadening or splitting.[1][2] Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa values of the phosphoglycerates to ensure they are in a single, stable ionic form.
Inadequate Column Efficiency The column may not have enough theoretical plates to resolve the closely eluting peaks. To increase efficiency, you can use a longer column, a column with a smaller particle size (e.g., sub-2 µm for UHPLC), or optimize the flow rate.[7] Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[2]
Problem 2: Peak Tailing

Possible Causes & Solutions

Possible Cause Recommended Action
Secondary Interactions with Stationary Phase The phosphate and carboxylic acid groups of the analytes can have secondary interactions with active sites (e.g., silanols) on silica-based stationary phases. Use a well-end-capped column or a column with a different stationary phase chemistry (e.g., polymer-based). Modifying the mobile phase with additives like triethylamine (B128534) (TEA) or adjusting the pH can also help to suppress these interactions.
Column Overload Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes. Reduce the injection volume or dilute the sample.
Metal Chelation The phosphate groups on the phosphoglycerates can chelate with metal ions in the HPLC system (e.g., from stainless steel frits and tubing), causing peak tailing. Consider adding a weak chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM).
Extra-column Volume Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing. Use tubing with a smaller internal diameter and minimize the length of all connections.
Problem 3: Fluctuating Retention Times

Possible Causes & Solutions

Possible Cause Recommended Action
Inconsistent Mobile Phase Composition Small variations in the mobile phase composition can lead to significant shifts in retention times, especially with ionizable compounds.[8] Prepare the mobile phase carefully and consistently, preferably by weighing the components. Ensure thorough mixing and degassing.
Unstable Column Temperature Temperature fluctuations can affect mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. Use a column oven to maintain a constant and stable temperature throughout the analysis.[2]
Insufficient Column Equilibration The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient elution. Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) until a stable baseline is achieved.
Changes in Mobile Phase pH If the buffer capacity is insufficient, the mobile phase pH can change over time, leading to retention time drift. Ensure the buffer concentration is adequate (typically 10-50 mM) and that the operating pH is within the buffering range of the chosen buffer.

Experimental Protocols

Below are examples of starting conditions for different HPLC methods that can be adapted for the separation of 2- and 3-phosphoglycerate.

Table 1: HPLC Methodologies for 2- and 3-Phosphoglycerate Separation

Parameter Method 1: Mixed-Mode [5]Method 2: Anion-Exchange (AEX) Method 3: HILIC Method 4: Ion-Pair Reversed-Phase
Column Newcrom B (or similar mixed-mode column)Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) columnHILIC column (e.g., silica, amide, or diol phase)C18 or C8 reversed-phase column
Dimensions 4.6 x 150 mm, 5 µm4.6 x 250 mm, 5 µm2.1 x 100 mm, 1.7 µm4.6 x 150 mm, 5 µm
Mobile Phase A Water20 mM Phosphate Buffer, pH 7.0Acetonitrile with 0.1% Formic AcidWater with 5 mM Tetrabutylammonium Hydroxide (TBAOH), pH 7.5
Mobile Phase B Acetonitrile1 M NaCl in 20 mM Phosphate Buffer, pH 7.0Water with 0.1% Formic AcidAcetonitrile with 5 mM TBAOH, pH 7.5
Elution Mode Isocratic: 70% A / 30% B with 0.2% Formic AcidGradient: 0-100% B over 30 minutesGradient: 5-50% B over 15 minutesGradient: 5-40% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min1.0 mL/min
Temperature 30 °C35 °C40 °C30 °C
Detector ELSDUV (indirect) or MSMSELSD or MS

Note: These are starting points for method development. The optimal conditions will need to be determined empirically for your specific application and instrumentation.

Data Presentation

While specific retention times and resolution values are highly dependent on the exact experimental conditions, the following table provides an example of how to present quantitative data for method comparison.

Table 2: Example Quantitative Data for HPLC Separation of 2-PG and 3-PG

Method Analyte Retention Time (min) Resolution (Rs)
Mixed-Mode 3-Phosphoglycerate5.81.7
2-Phosphoglycerate6.5
Anion-Exchange 3-Phosphoglycerate12.31.5
2-Phosphoglycerate13.1
HILIC 2-Phosphoglycerate8.21.9
3-Phosphoglycerate9.1

Note: The elution order of 2-PG and 3-PG can vary depending on the HPLC mode and specific conditions used.

Visualizations

Experimental Workflow for Method Development

The following diagram illustrates a systematic approach to developing an HPLC method for the separation of 2- and 3-phosphoglycerate.

MethodDevelopmentWorkflow start Define Separation Goal: Baseline resolution of 2-PG and 3-PG select_mode Select Initial HPLC Mode (e.g., Mixed-Mode, AEX, HILIC) start->select_mode select_column Choose Appropriate Column select_mode->select_column initial_conditions Establish Initial Conditions (Mobile Phase, Flow Rate, Temperature) select_column->initial_conditions run_experiment Perform Initial Injection initial_conditions->run_experiment evaluate_resolution Evaluate Peak Resolution run_experiment->evaluate_resolution optimize_mobile_phase Optimize Mobile Phase (pH, Buffer, Organic %) evaluate_resolution->optimize_mobile_phase Resolution < 1.5 final_method Final Validated Method evaluate_resolution->final_method Resolution > 1.5 optimize_mobile_phase->run_experiment optimize_flow_temp Optimize Flow Rate and Temperature optimize_mobile_phase->optimize_flow_temp change_column Change Column/ Stationary Phase optimize_mobile_phase->change_column No Improvement optimize_flow_temp->run_experiment change_column->select_column TroubleshootingTree start Problem: Poor Peak Resolution (Rs < 1.5) check_k Are retention factors (k') in the optimal range (2-10)? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., change % organic) check_k->adjust_mp_strength No check_alpha Is selectivity (α) > 1.0? check_k->check_alpha Yes adjust_mp_strength->start adjust_selectivity Change Selectivity: - Adjust pH - Change organic modifier - Change stationary phase check_alpha->adjust_selectivity No check_n Are peaks broad (low efficiency, N)? check_alpha->check_n Yes adjust_selectivity->start increase_n Increase Efficiency (N): - Use longer column - Use smaller particle size - Decrease flow rate check_n->increase_n Yes end Resolution Improved check_n->end No increase_n->start

References

troubleshooting low yield in D-2-Phosphoglyceric acid enzymatic assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the D-2-Phosphoglyceric acid (D-2-PG) enzymatic assay. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation, with a focus on troubleshooting low yield or signal.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (D-2-PG) enzymatic assay?

A1: The D-2-PG enzymatic assay is a coupled enzymatic reaction that quantifies the amount of D-2-PG in a sample.[1] In a common fluorometric assay format, D-2-PG is converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme enolase. PEP is then used in a series of reactions to generate an intermediate, such as pyruvate (B1213749) or hydrogen peroxide, which reacts with a probe to produce a fluorescent signal.[1] The intensity of this signal is directly proportional to the concentration of D-2-PG in the sample.[2]

Q2: What are common causes of low yield or a weak signal in the D-2-PG assay?

A2: A low or weak signal is a frequent issue and can be attributed to several factors. These include problems with reagent preparation or storage, suboptimal enzyme activity, incorrect assay conditions (like temperature or incubation time), and issues with the plate reader settings.[3] It is also possible that the concentration of D-2-PG in your sample is below the detection limit of the assay.[4]

Q3: How can I troubleshoot an issue with my standard curve?

A3: If your standard curve is not linear or has a poor correlation coefficient, first ensure that the D-2-PG standards were prepared freshly and diluted accurately as per the protocol.[2] Pipetting errors during the creation of the dilution series can significantly impact linearity.[2] Also, verify that the plate reader is set to the correct excitation and emission wavelengths. If the highest standard concentrations show a flat response, the signal may be saturated, and you should consider using a narrower range of concentrations.[2]

Q4: What substances can interfere with the D-2-PG assay?

A4: Certain substances in your sample preparation can interfere with the assay enzymes. For example, EDTA in concentrations greater than 0.5 mM, SDS (>0.2%), and sodium azide (B81097) (>0.2%) can inhibit enzyme activity.[5] It is also known that fluoride (B91410) can act as a competitive inhibitor of enolase by forming a complex with magnesium and phosphate (B84403) in the active site.[6] Anionic molecules like vanadate (B1173111) and high concentrations of salts such as KCl can inhibit phosphoglycerate mutase.[7] If you suspect inhibitors in your sample, deproteinization using a 10 kDa spin filter is recommended.[5]

Q5: Can I use the same assay for different sample types?

A5: While many commercial kits are versatile, it is crucial to use the appropriate sample preparation protocol for each sample type, such as cell lysates, tissue homogenates, serum, or plasma.[2] Different sample types may contain varying levels of interfering substances that need to be removed. For instance, proteins in the sample can interfere with the assay and should be removed, often through deproteinization.[5]

Troubleshooting Low Yield/Signal

Low signal is one of the most common problems encountered in enzymatic assays. The following table provides a structured approach to troubleshooting this issue.

Observation Potential Cause Recommended Solution
Universally Low Signal (including standards) 1. Reagent Degradation: Enzyme or substrate has lost activity due to improper storage or expiration.[3] 2. Incorrect Reagent Preparation: Reagents were not prepared according to the protocol, or dilutions were calculated incorrectly.[8] 3. Suboptimal Assay Conditions: Incubation time was too short, or the temperature was incorrect. 4. Incorrect Plate Reader Settings: Wrong excitation/emission wavelengths or gain setting is too low.[3]1. Check Reagent Integrity: Use fresh reagents and verify storage conditions and expiration dates. Run a positive control with a known active enzyme.[3] 2. Verify Preparations: Double-check all calculations and ensure all components were added in the correct order and volume.[8] 3. Optimize Conditions: Increase incubation time or ensure the assay is run at the temperature specified in the protocol (e.g., 37°C).[2] 4. Verify Settings: Confirm the plate reader settings match the requirements of the assay. Increase the PMT gain if necessary.[3]
Low Signal in Samples Only (standards are acceptable) 1. Low D-2-PG Concentration: The D-2-PG concentration in the sample is below the assay's detection limit (e.g., < 3.1 µM for some kits).[1] 2. Presence of Enzyme Inhibitors: Substances in the sample are inhibiting one of the assay enzymes (e.g., enolase, phosphoglycerate mutase).[6][7] 3. Improper Sample Preparation/Storage: Sample was not homogenized completely, or D-2-PG has degraded due to multiple freeze-thaw cycles.[5]1. Concentrate Sample: If possible, concentrate the sample or use a larger volume in the assay. 2. Sample Cleanup: Deproteinize the sample using a 10 kDa spin filter. If specific inhibitors are suspected, consider a sample cleanup method to remove them.[5] 3. Improve Sample Handling: Use fresh samples or aliquots that have not undergone multiple freeze-thaw cycles. Ensure complete homogenization for tissue or cell samples.[5]
Inconsistent Readings Between Replicates 1. Pipetting Inaccuracy: Inconsistent volumes were added to replicate wells.[2] 2. Incomplete Mixing: Reagents, especially the enzyme and substrate solutions, were not mixed thoroughly before addition.[5] 3. Air Bubbles in Wells: Bubbles are interfering with the optical reading.[5]1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Avoid pipetting very small volumes.[5] 2. Ensure Homogeneity: Thaw all reagents completely and mix gently but thoroughly before use. Prepare a master mix for multiple wells.[5] 3. Careful Pipetting: Pipette gently against the side of the well to avoid introducing bubbles.[5]

Experimental Protocols & Methodologies

Generalized this compound Enzymatic Assay Protocol

This protocol is a generalized summary based on commercially available fluorometric assay kits. Always refer to the specific manual for your assay kit.

  • Reagent Preparation:

    • Allow all kit components to reach room temperature before use.

    • Prepare the Assay Buffer, D-2-PG Standards, and other reagents as directed in your kit's manual. Ensure all solutions are homogenous by gentle mixing.[2]

  • Standard Curve Preparation:

    • Create a dilution series of the D-2-PG standard in a 96-well black, flat-bottom plate. A typical range might be 0, 50, 100, 150, 200, and 250 pmol/well.[2]

    • Adjust the final volume of each standard well to 50 µL with Assay Buffer.[2]

  • Sample Preparation:

    • Prepare your samples (e.g., cell/tissue lysates) as recommended by your kit's protocol. This may include a deproteinization step using a 10 kDa spin filter.[2]

    • Add 1-50 µL of your prepared sample to duplicate wells.

    • For each sample, prepare a "Sample" well and a "Sample Blank" well. The "Sample Blank" is crucial to correct for background from other substances in the sample and will contain all reagents except for a key enzyme like enolase.[2]

    • Adjust the final volume in all sample wells to 50 µL with Assay Buffer.[2]

  • Reaction Mix Preparation:

    • Prepare a "Sample" Reaction Mix containing all necessary enzymes (e.g., Enolase, Pyruvate Kinase, Probe, etc.).

    • Prepare a "Sample Blank" Reaction Mix that omits the key enzyme (e.g., Enolase).[2]

  • Incubation:

    • Add 50 µL of the appropriate Reaction Mix to each well (i.e., "Sample" mix to standard and sample wells, "Sample Blank" mix to sample blank wells).

    • Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Measurement:

    • Read the fluorescence on a microplate reader at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).[2]

  • Calculation:

    • Subtract the 0 standard reading from all other standard readings.

    • For each sample, subtract the "Sample Blank" reading from the "Sample" reading to get the corrected value.

    • Plot the standard curve and determine the concentration of D-2-PG in your samples from this curve.[2]

Visual Diagrams

D-2-PG Enzymatic Assay Signaling Pathway

D2PG_Assay_Pathway cluster_reaction Enzymatic Cascade cluster_input Inputs cluster_output Output D2PG D-2-Phosphoglycerate PEP Phosphoenolpyruvate (PEP) D2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase H2O2 Hydrogen Peroxide Pyruvate->H2O2 Pyruvate Oxidase Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product HRP + Probe Measurement Fluorescence Measurement Fluorescent_Product->Measurement Sample Sample containing D-2-PG Sample->D2PG Reagents Assay Reagents (Enzymes, Probe) Reagents->D2PG

Caption: Enzymatic cascade in the D-2-PG fluorometric assay.

Troubleshooting Workflow for Low Assay Yield

Troubleshooting_Workflow Start Low Signal Detected CheckStandards Are standards also low? Start->CheckStandards CheckReagents Check Reagent Prep, Storage & Expiration CheckStandards->CheckReagents Yes SampleIssue Sample-Specific Issue CheckStandards->SampleIssue No CheckConditions Verify Assay Conditions (Temp, Time) CheckReagents->CheckConditions CheckReader Verify Plate Reader Settings CheckConditions->CheckReader Resolved Problem Resolved CheckReader->Resolved CheckConcentration Is sample D-2-PG concentration too low? SampleIssue->CheckConcentration ConcentrateSample Concentrate sample or increase volume used CheckConcentration->ConcentrateSample Yes SuspectInhibitors Suspect inhibitors? CheckConcentration->SuspectInhibitors No ConcentrateSample->Resolved CleanupSample Perform sample cleanup (e.g., deproteinize) SuspectInhibitors->CleanupSample Yes CheckHandling Check sample storage & freeze-thaw cycles SuspectInhibitors->CheckHandling No CleanupSample->Resolved CheckHandling->Resolved

Caption: Logical workflow for troubleshooting low yield in enzymatic assays.

References

stability issues of D-2-Phosphoglyceric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-2-Phosphoglyceric acid (2-PG). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 2-PG in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter related to the stability of this compound in solution.

Issue 1: Suspected Degradation of 2-PG in Aqueous Solution

Symptoms:

  • Inconsistent results in enzymatic assays.

  • Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).

  • Loss of biological activity over a short period.

  • A gradual decrease in the concentration of 2-PG in prepared standards or solutions.

Possible Causes and Solutions:

Potential CauseRecommended Action
pH-Mediated Hydrolysis The phosphate (B84403) ester linkage in 2-PG is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. While specific data for 2-PG is limited, phosphate monoesters, in general, show increased rates of hydrolysis at lower pH.[1] To mitigate this, prepare 2-PG solutions in a buffered system, ideally between pH 6.0 and 7.5. Avoid highly acidic or alkaline conditions unless required for a specific experimental step, and if so, minimize the exposure time.
Elevated Temperature Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2] Prepare and store 2-PG solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot and freeze solutions at -20°C or -80°C.[3][4]
Enzymatic Degradation If the 2-PG solution is contaminated with enzymes, such as phosphatases or enolase, it can be rapidly degraded.[5] This is a primary concern when working with biological extracts.[6] Ensure that all glassware and reagents are sterile and free from biological contamination. When preparing solutions, use high-purity water (e.g., HPLC-grade, sterile-filtered).
Multiple Freeze-Thaw Cycles Repeatedly freezing and thawing a solution can lead to degradation of the analyte.[7] When preparing a stock solution, it is best practice to create single-use aliquots to avoid multiple freeze-thaw cycles.
Issue 2: Inconsistent Quantification of 2-PG in Biological Samples

Symptoms:

  • Low or no detectable 2-PG in samples where it is expected.

  • High variability between replicate samples.

  • Co-elution with other compounds in chromatographic analyses.

Possible Causes and Solutions:

Potential CauseRecommended Action
Inefficient Quenching of Metabolism As a metabolic intermediate, 2-PG is subject to rapid enzymatic turnover in biological systems. Failure to halt metabolic activity instantly during sample collection will lead to inaccurate quantification. Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen or using a cold solvent extraction method.[6]
Suboptimal Extraction Protocol The choice of extraction solvent and method is critical for polar, phosphorylated compounds like 2-PG. For resilient cells like yeast, a boiling ethanol (B145695) extraction may yield higher concentrations of phosphorylated intermediates.[6] For other cell types, cold solvent mixtures (e.g., methanol:acetonitrile:water) are common.[6]
Isomer Co-elution 2-Phosphoglycerate (2-PG) and 3-Phosphoglycerate (3-PG) are structural isomers that are often difficult to separate chromatographically.[8] If your analytical method does not resolve these two isomers, they will co-elute, leading to inaccurate quantification.[7] It is essential to use a validated analytical method, such as a specific HPLC or LC-MS/MS protocol, that can distinguish between these isomers.[8]
Analyte Degradation During Storage For biological extracts, it is crucial to maintain low temperatures throughout storage to prevent enzymatic and chemical degradation. Dried extracts should be stored at -80°C until analysis.[6] For the related compound 2,3-diphosphoglycerate in whole blood, stability has been shown for at least 8 hours at 4°C and for 96 days at -70°C.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving solid this compound?

A1: this compound is water-soluble. For most applications, high-purity, sterile water or a biological buffer (e.g., PBS, Tris) at a pH between 6.0 and 7.5 is recommended. For long-term storage of stock solutions, consider preparing them in a buffer and freezing in single-use aliquots.

Q2: How should I store my this compound solutions?

A2: Storage conditions depend on the intended duration of storage:

  • Short-term (up to 24 hours): Store at 2-8°C.

  • Long-term (weeks to months): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]

Q3: My 2-PG solution has been at room temperature for an extended period. Is it still usable?

A3: It is not recommended to use a 2-PG solution that has been left at room temperature for an extended period. The rate of degradation is temperature-dependent, and prolonged exposure to ambient temperatures can lead to significant hydrolysis. It is best to prepare fresh solutions.

Q4: Can I use the same analytical method to quantify both 2-PG and 3-PG?

A4: While some methods may detect both isomers, they often cannot distinguish between them without proper chromatographic separation.[7][8] If you need to quantify each isomer individually, you must use a validated method that demonstrates baseline separation of 2-PG and 3-PG.

Q5: What are the primary degradation products of 2-PG in solution?

A5: The primary non-enzymatic degradation pathway for 2-PG in aqueous solution is hydrolysis of the phosphate ester bond, which would yield glyceric acid and inorganic phosphate. In biological systems, the enzyme enolase catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (B93156) (PEP).[5]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Aqueous Solution of this compound

Objective: To prepare a stable, standard aqueous solution of this compound for use in experiments.

Materials:

  • This compound (solid form, e.g., sodium salt)

  • High-purity, sterile water

  • Sterile microcentrifuge tubes

  • Calibrated balance and pH meter

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of solid 2-PG in a sterile tube.

  • Add the required volume of high-purity water to achieve the target concentration.

  • Gently vortex until the solid is completely dissolved.

  • If necessary, adjust the pH of the solution to between 6.0 and 7.5 using dilute, sterile solutions of NaOH or HCl.

  • For long-term storage, dispense the solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile. This is a crucial step in developing a stability-indicating analytical method.[9][10][11][12]

Materials:

  • A stock solution of this compound (e.g., 1 mg/mL in water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS/MS system with a validated method for 2-PG analysis

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the 2-PG stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the 2-PG stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the 2-PG stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the 2-PG stock solution at 80°C.

    • At various time points, withdraw a sample, cool to room temperature, and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the 2-PG stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both the light-exposed and dark control samples.

Analysis:

  • Analyze all samples using a validated stability-indicating method (e.g., HPLC-UV, LC-MS/MS) that can separate the intact 2-PG from any degradation products.

  • Calculate the percentage of degradation for each condition and identify the major degradation products.

Visualizations

Stability_Troubleshooting Troubleshooting Logic for 2-PG Stability Issues cluster_causes Potential Causes cluster_solutions1 Solutions for Chemical Degradation cluster_solutions2 Solutions for Enzymatic Degradation cluster_solutions3 Solutions for Analytical Issues start Inconsistent Experimental Results cause1 Chemical Degradation start->cause1 Suspect hydrolysis or instability in pure solution cause2 Enzymatic Degradation start->cause2 Working with biological samples cause3 Analytical Issues start->cause3 Quantification is inaccurate solution1a Control pH (6.0-7.5) cause1->solution1a solution1b Control Temperature (Store Cold) cause1->solution1b solution1c Avoid Freeze-Thaw Cycles cause1->solution1c solution2a Use Sterile Technique cause2->solution2a solution2b Rapidly Quench Metabolism cause2->solution2b solution3a Validate Isomer Separation (2-PG vs 3-PG) cause3->solution3a solution3b Optimize Extraction Protocol cause3->solution3b

Caption: Troubleshooting logic for 2-PG stability issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start 2-PG Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolysis (ICH Q1B) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Establish Degradation Pathway analysis->end

References

Technical Support Center: Optimizing Quenching Methods for 2-Phosphoglycerate Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching methods for the analysis of 2-phosphoglycerate (2-PG) and other glycolytic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells.[1] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment in time, preventing further metabolic changes that could alter the results of the analysis. For rapidly turned-over metabolites like those in the glycolytic pathway, including 2-phosphoglycerate, immediate and effective quenching is critical for accurate quantification.

Q2: What are the most common quenching methods for metabolomics studies?

A2: The most widely used quenching methods include:

  • Cold Solvent Quenching: This involves rapidly mixing the cell culture with a cold solvent, typically methanol (B129727) or a methanol/water mixture, at temperatures ranging from -20°C to -40°C.[1][2]

  • Liquid Nitrogen Flash-Freezing: This method involves the rapid freezing of cell pellets or tissue samples in liquid nitrogen to stop metabolic activity.[1]

  • Fast Filtration: For suspension cultures, cells are quickly separated from the culture medium by filtration and then immediately quenched, often by immersion in liquid nitrogen.[2][3] This method can be very rapid, with the potential to transfer washed cells into liquid nitrogen within 15 seconds.[3]

Q3: My 2-phosphoglycerate levels are inconsistent across replicates. What could be the cause?

A3: Inconsistent 2-phosphoglycerate levels can stem from several factors:

  • Incomplete Quenching: Ensure the quenching solution is sufficiently cold and the volume is adequate to rapidly cool the sample.[1] A volume ratio of quenching solution to sample of at least 10:1 is often recommended.[4]

  • Metabolite Leakage: The cell membrane can be compromised during quenching, leading to the leakage of intracellular metabolites. This is a known issue with cold methanol quenching.[5][6] Optimizing the methanol concentration and temperature is crucial.

  • Co-elution with 3-Phosphoglycerate (3-PG): 2-PG and its isomer, 3-PG, are often difficult to separate chromatographically.[2] If your method does not resolve these two isomers, the resulting signal will be a composite of both, leading to inaccurate quantification.

Q4: How can I minimize metabolite leakage when using cold methanol quenching?

A4: To minimize metabolite leakage with cold methanol, consider the following:

  • Optimize Methanol Concentration: Using 100% methanol is not recommended as it can cause significant cell damage.[1][5] Aqueous methanol solutions, such as 40% or 60% (v/v), have been shown to be more effective in preserving cell integrity.[4][5]

  • Control Temperature: Maintaining a very low temperature (e.g., -25°C) during the quenching and washing steps is critical.[4]

  • Isotonic Solutions: The use of cold, isotonic saline solutions can help mitigate metabolite leakage by maintaining cellular integrity.[7][8]

Q5: Is liquid nitrogen flash-freezing sufficient to prevent metabolite degradation?

A5: While liquid nitrogen is excellent for rapidly halting enzymatic activity, it does not by itself prevent degradation during subsequent sample processing steps.[5] The thawing and extraction procedures must be carefully controlled to prevent enzymatic and chemical degradation of metabolites.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of 2-phosphoglycerate Incomplete cell lysis.For organisms with robust cell walls like yeast, consider more rigorous lysis methods such as bead beating or sonication in combination with solvent extraction.[1] For adherent cells, ensure complete scraping and suspension in the extraction solvent.
Metabolite leakage during quenching.Optimize the quenching protocol. For cold methanol quenching, test different methanol concentrations (e.g., 40%, 60%) and ensure the temperature is sufficiently low (-25°C or lower).[4] Alternatively, consider fast filtration followed by liquid nitrogen quenching for suspension cells.[3]
Degradation of 2-phosphoglycerate.Maintain low temperatures throughout the sample preparation process. Use pre-chilled solvents and centrifuge at 4°C. Ensure rapid inactivation of enzymes.
High variability in 2-phosphoglycerate levels between replicates Inconsistent quenching timing.Standardize the time between sample collection and quenching. Automate steps where possible to improve reproducibility.
Carryover of extracellular media.For adherent cells, quickly wash the cell monolayer with cold saline or PBS before quenching.[5] For suspension cells, fast filtration is an effective way to remove media.[3]
Co-elution of 2-PG and 3-PG.Optimize your liquid chromatography method to improve the separation of these isomers. This may involve trying different column chemistries (e.g., HILIC), adjusting the mobile phase pH, or using a shallower gradient. If separation is not possible, a deconvolution method based on unique product ion ratios in MS/MS analysis can be used for accurate quantification.[1][2]
Presence of extracellular contaminants in the sample Inadequate washing of cells.For adherent cells, perform a quick wash step with cold isotonic saline.[5] For suspension cells, ensure the washing step during fast filtration is sufficient to remove all media components.

Quantitative Data

Table 1: Effect of Methanol Concentration on Metabolite Recovery in Penicillium chrysogenum

Quenching Solution (v/v)Temperature (°C)Average Recovery of Phosphorylated Metabolites (%)Average Recovery of Organic Acids (%)Average Recovery of Amino Acids (%)
40% Aqueous Methanol-25>90%~95%Variable, some >90%
60% Aqueous Methanol-40Lower than 40% methanolReduced compared to 40% methanolReduced compared to 40% methanol
100% Methanol-40Widely distributed, significantly lowerSignificantly reducedSignificantly reduced

This table is synthesized from data obtained from a study on Penicillium chrysogenum and indicates that a lower concentration of cold aqueous methanol (40%) resulted in higher recovery of metabolites, including phosphorylated intermediates, compared to higher concentrations or pure methanol.[5]

Experimental Protocols

Protocol 1: Cold Methanol Quenching and Boiling Ethanol (B145695) Extraction for Yeast

This protocol is effective for yeast and has been shown to yield higher concentrations of phosphorylated metabolites compared to cold solvent extraction alone.[1]

  • Quenching:

    • Rapidly transfer a defined volume of yeast culture into a tube containing pre-chilled (-40°C) methanol to achieve a final concentration of 60% (v/v).

    • Centrifuge at a low temperature to pellet the cells.

  • Extraction:

    • To the cell pellet, add a pre-heated solution of 75% ethanol (95°C).

    • Incubate at 95°C for 3 minutes to extract the metabolites.

    • Immediately cool the samples on ice.

    • Centrifuge to pellet cell debris and collect the supernatant for analysis.

Protocol 2: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cells

This protocol is designed to minimize metabolite leakage and is ideal for suspension cell cultures.[2][3]

  • Preparation:

    • Set up a vacuum filtration apparatus with a suitable filter membrane.

  • Filtration and Washing:

    • Rapidly transfer a known volume of the cell suspension to the filter.

    • Apply vacuum to remove the culture medium.

    • Quickly wash the cells on the filter with an ice-cold isotonic saline solution (e.g., 0.9% NaCl).

  • Quenching:

    • Immediately transfer the filter with the washed cells into a tube containing liquid nitrogen to flash-freeze the cells. This entire process should be completed in under 15 seconds.[2][3]

  • Extraction:

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) directly to the frozen filter in a tube.

    • Vortex thoroughly to ensure complete extraction of metabolites.

    • Proceed with further sample processing for analysis.

Visualizations

Quenching_Workflow_Comparison cluster_0 Cold Methanol Quenching cluster_1 Fast Filtration & LN2 Quenching A1 Cell Culture A2 Mix with Cold Aqueous Methanol (-25°C to -40°C) A1->A2 Rapid Transfer A3 Centrifuge (Low Temperature) A2->A3 A4 Separate Pellet and Supernatant A3->A4 A5 Metabolite Extraction from Pellet A4->A5 B1 Suspension Cell Culture B2 Fast Filtration & Washing (<15 seconds) B1->B2 B3 Immerse Filter in Liquid Nitrogen B2->B3 Immediate B4 Add Cold Extraction Solvent B3->B4 B5 Metabolite Extraction B4->B5 Troubleshooting_Logic Start Inconsistent or Low 2-PG Results Quenching Is Quenching Protocol Optimized? Start->Quenching Leakage Is Metabolite Leakage Minimized? Quenching->Leakage Yes OptimizeQuenching ACTION: - Ensure rapid cooling - Use appropriate solvent volume - Standardize timing Quenching->OptimizeQuenching No Separation Are 2-PG and 3-PG Separated? Leakage->Separation Yes MinimizeLeakage ACTION: - Use aqueous methanol (e.g., 40%) - Maintain low temperature - Consider isotonic wash Leakage->MinimizeLeakage No ImproveSeparation ACTION: - Optimize LC method - Use HILIC or different pH - Implement deconvolution Separation->ImproveSeparation No Success Reliable 2-PG Quantification Separation->Success Yes OptimizeQuenching->Quenching MinimizeLeakage->Leakage ImproveSeparation->Separation

References

preventing degradation of D-2-Phosphoglyceric acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of D-2-Phosphoglyceric acid (2-PG) during extraction from biological samples.

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in the Final Extract

Question: I am not detecting this compound (2-PG) or observing very low levels in my final extract. What are the potential causes and solutions?

Answer: Low or no detection of 2-PG is a common issue that can arise from several factors during the extraction process. Like many phosphorylated intermediates, 2-PG is susceptible to both enzymatic and chemical degradation.[1] Key areas to troubleshoot include the initial quenching of metabolic activity, the extraction method itself, and the conditions maintained throughout the procedure.

Troubleshooting Steps:

  • Inefficient Quenching: The primary step to prevent 2-PG degradation is to halt all enzymatic activity instantly.

    • Cold Methanol (B129727) Quenching: This is a widely used method. Ensure the methanol is sufficiently cold (e.g., -20°C to -40°C) and that the volume is adequate to rapidly cool the sample.[1] The ratio of the quenching solution to the cell culture volume is critical and may require optimization.[1]

    • Fast Filtration: For suspension cell cultures, rapid filtration to remove the extracellular media followed by immediate quenching in liquid nitrogen can be a highly effective method to preserve the intracellular metabolome.[1] This process should ideally be completed in under 15 seconds.[1]

  • Suboptimal Extraction Method: The choice of extraction solvent and temperature can significantly impact the recovery of polar metabolites like 2-PG.

    • Cold Solvent Extraction: A common method involves a cold solvent mixture like methanol:acetonitrile:water. While effective for many metabolites, it may result in lower concentrations of phosphorylated compounds in some sample types, such as yeast, compared to other methods.[1]

    • Boiling Ethanol (B145695) Extraction: For organisms with robust cell walls like yeast, quenching with cold methanol followed by extraction with boiling ethanol has been shown to yield higher concentrations of a broad range of metabolites, including phosphorylated intermediates.[1]

  • Temperature Control: Maintaining low temperatures throughout the extraction process (unless a validated heat-based method is used) is crucial to minimize enzymatic activity and chemical degradation.[1] All centrifugation steps should be performed at low temperatures (e.g., 4°C).[1]

  • pH of Extraction Solvent: The pH of the extraction solvent can influence the stability of phosphorylated compounds. Acidic conditions are often used to aid in protein precipitation and can help stabilize some phosphorylated metabolites. While not extensively documented specifically for 2-PG, if degradation is suspected, empirical determination of the optimal pH is recommended.[1]

  • Prolonged Extraction Time: Extended extraction times increase the risk of degradation. Optimize your protocol to be as efficient as possible.

Issue 2: Inconsistent this compound Yields Between Replicates

Question: I am observing significant variability in 2-PG levels across my experimental replicates. What could be causing this inconsistency?

Answer: Inconsistent yields of 2-PG often point to a lack of standardization in the extraction workflow. Precise and consistent execution of each step is critical for reproducible results.

Troubleshooting Steps:

  • Variable Quenching Times: Ensure that the time between sample collection and quenching is identical for all samples. Any delay can lead to continued metabolic activity and degradation of 2-PG.

  • Inconsistent Temperature Maintenance: Verify that all samples are maintained at the same low temperature throughout the extraction process. Fluctuations in temperature can lead to variable rates of enzymatic degradation.

  • Incomplete Cell Lysis: If cell lysis is incomplete or varies between samples, the amount of 2-PG released will be inconsistent. For resilient cells, consider incorporating or enhancing mechanical disruption methods such as bead beating or sonication, ensuring the sample is kept on ice to prevent heating.[1]

  • Pipetting Errors: Inaccurate pipetting of solvents or samples can introduce significant variability. Ensure all pipettes are calibrated and that proper technique is used.

  • Phase Separation Issues: If performing a liquid-liquid extraction to separate polar metabolites, ensure complete and consistent phase separation for all samples before collecting the aqueous phase containing 2-PG.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway for 2-PG during extraction is enzymatic.[1] In living cells, 2-PG is an intermediate in the glycolysis pathway and is converted to phosphoenolpyruvate (B93156) by the enzyme enolase.[2] If metabolic activity is not halted immediately upon sample collection, this and other enzymatic reactions can continue, leading to the degradation of 2-PG. Chemical degradation due to suboptimal pH or high temperatures can also occur.[1]

Q2: What is the optimal temperature for storing samples and extracts containing this compound?

A2: To minimize degradation, samples and extracts should be kept at low temperatures. For short-term storage (up to 8 hours), 4°C may be sufficient.[1] For long-term storage, -80°C is recommended for dried extracts.[1] It is crucial to minimize freeze-thaw cycles as this can also contribute to degradation.

Q3: Which extraction solvent is best for this compound?

A3: The optimal extraction solvent depends on the biological matrix. For yeast, a two-step method involving quenching with cold methanol followed by extraction with boiling ethanol has shown superior results for phosphorylated metabolites compared to a one-step cold solvent extraction.[1][3] For mammalian cells and biofluids, cold solvent mixtures such as methanol:acetonitrile:water are commonly used with good recovery for polar metabolites.[1]

Q4: Can I use the same extraction protocol for different types of biological samples?

A4: While the general principles of rapid quenching and maintaining low temperatures apply universally, the specific extraction protocol may need to be optimized for different sample types. For example, tissues may require homogenization, while cells with tough walls like yeast may need more rigorous lysis methods such as bead beating.[1]

Q5: How can I be sure that the low signal I am seeing is due to degradation and not other factors?

A5: Low signal can also be due to issues with the analytical method, such as mass spectrometry. It is important to consider factors like matrix effects, where other molecules in the sample can suppress the signal of 2-PG.[1] Additionally, 2-PG is a structural isomer of 3-Phosphoglycerate (3-PG), and if your chromatographic method does not separate them, the signal will be a composite of both.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodPrincipleAdvantagesDisadvantagesRecommended For
Cold Solvent Extraction Quenching and extraction with a cold solvent mixture (e.g., methanol:acetonitrile:water).Simple and widely used for a variety of metabolites.May result in lower recovery of phosphorylated compounds in some sample types (e.g., yeast).[1][3]Mammalian cells, biofluids.[1]
Boiling Ethanol Extraction Quenching with cold methanol followed by extraction with boiling ethanol.Higher recovery of a broad range of metabolites, including phosphorylated intermediates, from organisms with tough cell walls.[1][3]More complex, two-step procedure.Yeast and other organisms with resilient cell walls.[1][3]

Experimental Protocols

Protocol 1: Cold Solvent Extraction for Mammalian Cells
  • Quenching:

    • Rapidly aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Instantly add a sufficient volume of pre-chilled (-20°C to -40°C) 80% methanol to quench metabolic activity.[1]

  • Extraction:

    • Scrape the cells in the cold methanol and transfer the suspension to a pre-chilled tube.

    • Vortex thoroughly to ensure complete extraction.

    • Incubate on ice or at a low temperature for 15-30 minutes with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Sample Preparation for Analysis:

    • Dry the extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., the initial mobile phase for LC-MS).

    • Centrifuge to pellet any remaining debris before transferring to an autosampler vial.

Protocol 2: Boiling Ethanol Extraction for Yeast
  • Quenching:

    • Rapidly transfer a defined volume of yeast culture to a tube containing cold methanol (e.g., -40°C) to achieve a final methanol concentration that effectively quenches metabolism (e.g., 60% v/v).[1]

    • Centrifuge at a low temperature to pellet the cells.

  • Extraction:

    • To the cell pellet, add a pre-heated solution of 75% ethanol (95°C).

    • Incubate at 95°C for 3 minutes to extract the metabolites.

    • Immediately cool the samples on ice.

  • Sample Clarification:

    • Centrifuge at high speed and low temperature to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Preparation for Analysis:

    • Dry the supernatant using a vacuum evaporator.

    • Resuspend the dried extract in a suitable solvent for your analytical platform.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 D-2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Caption: Glycolysis pathway highlighting D-2-Phosphoglycerate.

Extraction_Workflow cluster_prevention Key Prevention Steps Quenching Rapid Quenching (-20°C to -40°C Methanol or Liquid N2) Lysis Cell Lysis (e.g., Sonication, Bead Beating) Quenching->Lysis TempControl Strict Temperature Control (e.g., 4°C) ExtractionMethod Optimized Extraction Method (e.g., Boiling Ethanol for Yeast) ExtractionMethod->TempControl MinimizeTime Minimize Extraction Time ExtractionMethod->MinimizeTime Clarification Clarification (Centrifugation) ExtractionMethod->Clarification Start Sample Collection Start->Quenching Lysis->TempControl Lysis->ExtractionMethod Lysis->MinimizeTime Clarification->TempControl Analysis Analysis Clarification->Analysis

Caption: Workflow for preventing D-2-Phosphoglycerate degradation.

References

calibration curve issues for D-2-Phosphoglyceric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of D-2-Phosphoglyceric acid (2-PG). It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (2-PG) is a key intermediate metabolite in the glycolysis pathway, where it is formed from 3-phosphoglycerate (B1209933) and converted to phosphoenolpyruvate (B93156) (PEP).[1][2] Accurate quantification of 2-PG is vital for studying metabolic regulation, analyzing the glycolytic pathway in various physiological and pathological conditions like cancer, and understanding the mechanisms of therapeutic agents that target metabolic pathways.[1]

Q2: What are the common methods for quantifying 2-PG?

A2: The primary methods for 2-PG quantification are enzymatic assays (colorimetric and fluorometric) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Enzymatic assays are suitable for high-throughput screening and rely on coupled reactions that produce a measurable signal proportional to the 2-PG concentration.[1] LC-MS/MS provides high sensitivity and specificity, enabling precise quantification in complex biological samples and the ability to distinguish between 2-PG and its isomer, 3-phosphoglycerate.[1]

Q3: Can I use the same assay for different sample types?

A3: While many commercial enzymatic assay kits are compatible with various sample types such as cell lysates, tissue extracts, serum, plasma, and urine, it is crucial to adhere to the specific sample preparation protocol for each type.[1][3] This ensures compatibility and removes potential interfering substances. For LC-MS/MS, sample preparation may require optimization to minimize matrix effects like ion suppression.[1][4] Proteins, in particular, can interfere and should be removed, often using 10 kDa spin filters.[1][5]

Troubleshooting Guides

Issue 1: Poor Linearity or Low Correlation Coefficient (R²) in the Calibration Curve

Question: My standard curve for 2-PG is not linear and has a poor R² value. What are the potential causes and solutions?

Answer: This is a common issue that can arise from several factors related to standard preparation, pipetting, or signal saturation.

Potential Cause Troubleshooting Steps & Solutions
Improper Standard Preparation Ensure standards are prepared fresh using the assay buffer provided in the kit for all dilutions.[1] Inaccurate serial dilutions are a primary source of non-linearity.
Pipetting Errors Use calibrated pipettes and ensure they are used correctly.[1][6] Small volume inaccuracies during the creation of the dilution series will directly impact curve linearity. When possible, prepare a master mix for reagents to minimize pipetting variations.[5]
Signal Saturation If the signal plateaus at higher concentrations, these points may be outside the linear range of the assay.[1] Consider using a narrower, lower range of standard concentrations to find the linear portion of the curve.
Incorrect Data Analysis Ensure you are subtracting the blank (zero standard) reading from all other standard readings before plotting. For assays with a "Sample Blank" control, subtract this from the corresponding sample reading.[1][2]
Sequential Dilution Errors Preparing standards by sequential dilution can propagate errors. If possible, prepare standards independently from a stock solution to ensure they are evenly spaced across the concentration range.[7]
Issue 2: High Background Signal

Question: I'm observing a high signal in my blank or negative control wells. How can I reduce this background?

Answer: A high background signal can be caused by contamination of reagents or the sample itself.

Potential Cause Troubleshooting Steps & Solutions
Endogenous Pyruvate in Sample Many enzymatic assays for 2-PG involve a cascade that produces pyruvate.[3] If your sample contains endogenous pyruvate, it will generate a background signal. Prepare a "Sample Blank" for each sample that omits the initial enzyme (e.g., Enolase) to measure and subtract this background.[1][2][3]
Reagent Contamination Reagents, particularly coupling enzymes, may have contaminating activities.[8] Run controls for individual reagents to identify the source. Ensure all kit components are thawed completely and mixed gently but thoroughly before use.[5]
NADH Instability If the assay uses NADH, it can degrade under acidic conditions or light exposure.[8] Prepare NADH solutions fresh, protect them from light, and ensure the assay buffer pH is neutral to slightly alkaline.[8]
Incorrect Plate Type or Wavelength Using the wrong type of microplate or incorrect wavelength settings on the plate reader will lead to erroneous readings. Use clear plates for colorimetric assays and black plates for fluorescent assays.[3][5] Verify the recommended excitation and emission wavelengths in your protocol.[2][5]
Issue 3: Low or No Signal in Samples

Question: My standards are working, but I am getting a very low or no signal from my experimental samples. What should I check?

Answer: This often points to issues with the sample itself, such as low analyte concentration, the presence of inhibitors, or degradation during storage.

Potential Cause Troubleshooting Steps & Solutions
Low 2-PG Concentration The 2-PG concentration in your sample may be below the detection limit of the assay. Try concentrating the sample (e.g., using a spin filter if appropriate) or increasing the volume of sample added to the well.[1]
Presence of Assay Inhibitors Substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%) can interfere with enzymatic assays.[5] Review your sample preparation protocol to ensure no inhibitory substances are carried over. If inhibitors are suspected, sample dilution or cleanup (e.g., using a 10 kDa spin column to deproteinize) may be necessary.[1][5]
Sample Degradation 2-PG can degrade if samples are not stored properly or undergo multiple freeze-thaw cycles.[3] Aliquot samples after initial processing and store them at the recommended temperature (-20°C or -80°C) to avoid degradation.[5]
Inefficient Analyte Extraction For cellular or tissue samples, lysis and extraction may be incomplete.[4] Ensure your lysis method is effective for your sample type. For resilient cells, mechanical disruption methods like bead beating or sonication may be required.[4]

Experimental Protocol: Enzymatic Assay for 2-PG Quantification

This section provides a generalized protocol for a fluorometric enzymatic assay to generate a 2-PG calibration curve.

1. Reagent Preparation:

  • 2-PG Assay Buffer: Bring to room temperature before use.

  • 2-PG Standard (e.g., 100 mM): Reconstitute with water to create a stock solution.[3]

  • Enzyme Mixes/Probes: Reconstitute and store as directed by the kit manufacturer, typically on ice while in use.[3]

2. Standard Curve Preparation:

  • Prepare a 1 mM working solution of the 2-PG standard by diluting the stock.

  • Perform serial dilutions of the 1 mM standard with the 2-PG Assay Buffer to create standards in the desired range (e.g., 0, 2, 4, 6, 8, 10 µM).

  • Add 50 µL of each standard dilution in duplicate to the wells of a 96-well black, flat-bottom plate.[2] The '0' standard will serve as the blank.

3. Reaction Setup:

  • Prepare a Reaction Mix containing the 2-PG Assay Buffer, probe, and necessary enzymes as specified in the kit protocol.

  • Add 50 µL of the Reaction Mix to each standard well.[2]

  • Mix the contents of the wells thoroughly.

4. Incubation and Measurement:

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.[2]

  • Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).[9]

5. Data Analysis:

  • Subtract the average fluorescence reading of the blank (0 standard) from the readings of all other standards.

  • Plot the background-subtracted fluorescence values against the corresponding 2-PG concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically desired.

Typical Assay Performance Characteristics
Parameter Enzymatic Assay (Fluorometric) LC-MS/MS
Linear Range 50 pmol/well - 250 pmol/well[3]50 - 3000 µg/mL (in whole blood)[10]
Sensitivity (LOD) ~3 µM[2]Low µM to nM range[1]
Sample Volume 1 - 50 µL[3]10 - 20 µL (injection volume)[11]
Required Equipment Fluorescence Microplate Reader[1]LC-MS/MS System[1]

Diagrams

G cluster_start Calibration Curve Issue Observed cluster_linearity Troubleshooting: Poor Linearity (R² < 0.99) cluster_background Troubleshooting: High Background cluster_result Resolution Start Poor Linearity, High Background, or Inconsistent Results Lin_Check1 Verify Standard Preparation (Fresh, Accurate Dilutions) Start->Lin_Check1 Linearity Issue BG_Check1 Sample Contains Endogenous Interferents (e.g., Pyruvate)? Start->BG_Check1 Background Issue Lin_Sol1 Solution: Remake Standards Lin_Check1->Lin_Sol1 Lin_Check2 Check Pipette Calibration & Technique Lin_Sol2 Solution: Use Calibrated Pipettes Lin_Check2->Lin_Sol2 Lin_Check3 Assess for Signal Saturation (Plateau at High Conc.) Lin_Sol3 Solution: Narrow Standard Range Lin_Check3->Lin_Sol3 Lin_Sol1->Lin_Check2 Lin_Sol2->Lin_Check3 Result Problem Resolved: Proceed with Sample Quantification Lin_Sol3->Result BG_Sol1 Solution: Run 'Sample Blank' Control BG_Check1->BG_Sol1 BG_Check2 Reagent Contamination or Degradation (e.g., NADH)? BG_Sol2 Solution: Prepare Fresh Reagents BG_Check2->BG_Sol2 BG_Check3 Incorrect Plate or Reader Settings? BG_Sol3 Solution: Verify Wavelengths & Plate Type BG_Check3->BG_Sol3 BG_Sol1->BG_Check2 BG_Sol2->BG_Check3 BG_Sol3->Result

Caption: Troubleshooting workflow for calibration curve issues.

References

improving sensitivity of D-2-Phosphoglyceric acid detection in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of D-2-Phosphoglyceric acid (2-PG) detection in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound (2-PG) is a critical intermediate metabolite in the glycolysis pathway, where glucose is broken down to generate energy.[1] Its concentration can be indicative of the metabolic state of cells and tissues. Sensitive and accurate quantification of 2-PG is crucial for studying metabolic diseases, cancer metabolism (including the Warburg effect), and for assessing the efficacy of drugs that target metabolic pathways.[2]

Q2: What are the primary methods for detecting and quantifying this compound?

The two main methods for 2-PG quantification are:

  • Enzymatic Assays (Colorimetric/Fluorometric): These assays are commonly available as kits and rely on a series of coupled enzymatic reactions that produce a colored or fluorescent product in proportion to the amount of 2-PG in the sample.[2][3] Fluorometric assays are generally 10-100 times more sensitive than colorimetric assays.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that separates 2-PG from other molecules in a complex sample before detecting and quantifying it based on its mass-to-charge ratio.[4] It is considered a gold-standard method for its accuracy and ability to distinguish between isomers like 2-PG and 3-PG.

Q3: Which sample types are compatible with 2-PG detection assays?

Both enzymatic assays and LC-MS/MS methods can be adapted for a variety of biological samples, including:

  • Cell culture lysates (adherent or suspension cells)

  • Tissue homogenates[1]

  • Serum and plasma[5]

  • Urine

Proper sample preparation is critical and varies depending on the sample type and the chosen detection method.

Troubleshooting Guide: Improving Detection Sensitivity

This guide addresses common issues related to low signal and poor sensitivity during 2-PG detection.

Issue 1: Low or No Signal in Enzymatic Assays

Possible Causes and Solutions:

  • Insufficient Sample Concentration: The 2-PG concentration in your sample may be below the detection limit of the assay.

    • Solution: Concentrate your sample. For cell and tissue lysates, start with a larger amount of material to increase the final concentration. If using spin filters for deproteinization, consider using a filter with a lower volume hold-up. For liquid samples, lyophilization and resuspension in a smaller volume of assay buffer can be effective.

  • Suboptimal Assay Conditions: The enzymatic reactions are sensitive to pH and temperature.

    • Solution: Ensure the assay buffer is at room temperature before use.[3] Incubate the reaction at the temperature specified in the protocol (typically 37°C or room temperature).[1][5]

  • Degraded Reagents: Enzymes and the fluorescent probe can be sensitive to storage conditions and freeze-thaw cycles.

    • Solution: Store all kit components at their recommended temperatures.[5] Aliquot reagents after reconstitution to minimize freeze-thaw cycles.[3] Protect fluorescent probes from light.[5]

  • Incorrect Plate Reader Settings (Fluorometric Assays): Improper gain or filter settings can lead to weak signal detection.

    • Solution: Use a black microplate with a clear bottom for fluorescence measurements to reduce background.[1] Optimize the gain setting on your plate reader using a positive control or the highest standard concentration.[6] Ensure the excitation and emission wavelengths are set correctly for the fluorophore used in the kit (e.g., Ex/Em = 535/587 nm).[1]

Issue 2: High Background Signal Obscuring Low-Level Detection

Possible Causes and Solutions:

  • Endogenous Pyruvate: Many kits use a reaction cascade that produces pyruvate. If your sample has high endogenous levels of pyruvate, it can generate a high background signal.

    • Solution: Prepare a sample blank for each sample. This blank should contain all the reaction components except for the enzyme that initiates the conversion of 2-PG (e.g., Enolase).[1] Subtract the signal from the sample blank from your sample's signal.

  • Autofluorescence of Sample or Media: Some biological molecules and culture media components (like phenol (B47542) red) can fluoresce at the same wavelength as the detection probe.

    • Solution: When working with cell cultures, perform the final incubation and measurement in a phenol red-free medium or phosphate-buffered saline (PBS).[7] Always include a "no-probe" control to assess the autofluorescence of your sample.

Issue 3: Poor Sensitivity in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Inefficient Extraction or Sample Loss: 2-PG can be lost during sample preparation.

    • Solution: Optimize your extraction protocol. For phosphorylated metabolites, a common method is protein precipitation with a cold solvent like methanol (B129727) or acetonitrile, followed by centrifugation to pellet the protein. Ensure complete cell lysis to release all intracellular metabolites.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of 2-PG in the mass spectrometer, leading to a weaker signal.

    • Solution: Improve sample cleanup. Solid-phase extraction (SPE) can be used to remove interfering substances. Diluting the sample can also mitigate matrix effects, but this may reduce the 2-PG concentration below the detection limit.

  • Suboptimal Chromatographic or MS Conditions:

    • Solution: Use a column designed for polar molecules, such as a hydrophilic interaction liquid chromatography (HILIC) column, to improve retention and separation of 2-PG.[6] Optimize the mobile phase composition and gradient.[8] For mass spectrometry, perform infusion of a 2-PG standard to optimize parameters like collision energy for maximum signal intensity.

Data Presentation

Table 1: Comparison of this compound Detection Methods

FeatureColorimetric AssayFluorometric AssayLC-MS/MS
Principle Enzymatic cascade producing a colored productEnzymatic cascade producing a fluorescent productChromatographic separation followed by mass-based detection
Typical Sensitivity ~2 nmol/well[3]~20-50 pmol/well[2]Low µM to nM range[3]
Throughput High (96-well plate format)High (96-well plate format)Lower (sequential sample analysis)
Specificity Good; can have interference from endogenous pyruvateGood; can have interference from endogenous pyruvateVery High; can distinguish between isomers (2-PG and 3-PG)
Equipment Spectrophotometer (plate reader)Fluorometer (plate reader)LC-MS/MS system
Expertise Required LowLow to ModerateHigh

Experimental Protocols

Protocol 1: General Workflow for Fluorometric Detection of 2-PG

This protocol is a generalized workflow based on commercially available kits. Always refer to the specific kit manual for detailed instructions.

  • Sample Preparation:

    • Cells (1 x 10^6): Homogenize cells in ~200 µL of ice-cold Assay Buffer. Centrifuge at 12,000 x g for 5 minutes to pellet debris.[1]

    • Tissues (10 mg): Homogenize tissue in ~200 µL of ice-cold Assay Buffer. Centrifuge to clear the lysate.[1]

    • Deproteinization (Recommended for improved sensitivity): Pass the cleared supernatant through a 10 kDa spin filter to remove proteins. The flow-through contains the metabolites.[5]

  • Standard Curve Preparation:

    • Prepare a fresh dilution series of the 2-PG standard in Assay Buffer. For fluorometric assays, a typical range is 0 to 250 pmol/well.[1]

  • Assay Reaction:

    • Add standards and samples to a 96-well black, clear-bottom plate.

    • For each sample, prepare two wells: one for the main reaction and one for a background control (without the initial enzyme, e.g., Enolase).[5]

    • Prepare a Master Reaction Mix containing Assay Buffer, probe, and enzymes as per the kit instructions.

    • Add the Reaction Mix to the standard and sample wells. Add the background control mix to the sample background wells.

  • Incubation and Measurement:

    • Incubate the plate, protected from light, for the time and temperature specified in the protocol (e.g., 40-60 minutes at room temperature or 37°C).[1]

    • Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[1]

  • Calculation:

    • Subtract the zero standard reading from all other readings.

    • For each sample, subtract the background control reading from the main reaction reading.

    • Plot the standard curve and determine the concentration of 2-PG in your samples.

Protocol 2: Sample Preparation for Sensitive LC-MS/MS Analysis
  • Metabolite Extraction:

    • For adherent cells, aspirate the culture medium and quickly wash with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • For suspension cells or tissues, homogenize directly in the cold extraction solvent.

  • Protein Precipitation:

    • Incubate the cell/tissue homogenate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes.

  • Sample Concentration (Optional, for improved sensitivity):

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant using a vacuum evaporator (e.g., SpeedVac).

  • Reconstitution:

    • Resuspend the dried extract in a small, precise volume of a solvent compatible with your LC mobile phase (e.g., 50% acetonitrile). This step concentrates the analyte.

  • Final Cleanup:

    • Centrifuge the reconstituted sample one last time to pellet any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.

Visualizations

glycolysis_pathway cluster_glycolysis Glycolysis Pathway (Key Steps) Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase BPG13 BPG13 G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK

Caption: Key steps of the glycolysis pathway highlighting the position of this compound.

enzymatic_assay_workflow cluster_workflow Enzymatic Assay Workflow for 2-PG Detection Sample Sample containing 2-Phosphoglycerate (2-PG) Enolase Enolase PEP Phosphoenolpyruvate (PEP) Sample->PEP Enzyme 1 PK Pyruvate Kinase Pyruvate Pyruvate PEP->Pyruvate Enzyme 2 PO Pyruvate Oxidase H2O2 Hydrogen Peroxide (H2O2) Pyruvate->H2O2 Enzyme 3 HRP Horseradish Peroxidase (HRP) Signal Fluorescent Signal (Ex/Em = 535/587 nm) H2O2->Signal Probe Fluorometric Probe Probe->Signal

Caption: Reaction cascade for the fluorometric detection of this compound.

troubleshooting_workflow Start Low Signal Detected CheckAssayType Using Fluorometric Assay? Start->CheckAssayType SwitchToFluoro Action: Switch from Colorimetric to Fluorometric Assay CheckAssayType->SwitchToFluoro No CheckSamplePrep Sample Concentrated and Deproteinized? CheckAssayType->CheckSamplePrep Yes End Sensitivity Improved SwitchToFluoro->End OptimizeSamplePrep Action: Concentrate sample (e.g., lyophilize) and use 10 kDa spin filter CheckSamplePrep->OptimizeSamplePrep No CheckReaderSettings Plate Reader Settings Optimized (Gain)? CheckSamplePrep->CheckReaderSettings Yes OptimizeSamplePrep->End OptimizeReader Action: Use black plate. Adjust gain on highest standard. CheckReaderSettings->OptimizeReader No ConsiderLCMS Action: For highest sensitivity, use LC-MS/MS method CheckReaderSettings->ConsiderLCMS Yes OptimizeReader->End ConsiderLCMS->End

Caption: A logical workflow for troubleshooting and improving the sensitivity of 2-PG detection.

References

Technical Support Center: D-2-Phosphoglyceric Acid Enzymatic Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic quantification of D-2-Phosphoglyceric acid (D-2-PG). It is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the significance of measuring this compound?

A1: this compound (D-2-PG) is a vital intermediate metabolite in the glycolytic pathway, where it is converted from 3-phosphoglycerate (B1209933) and subsequently transformed into phosphoenolpyruvate (B93156) (PEP).[1] The precise measurement of D-2-PG is crucial for investigating metabolic regulation, understanding the glycolytic pathway in diverse physiological and pathological conditions like cancer, and elucidating the mechanisms of therapeutic agents that target metabolic pathways.[1]

Q2: What are the common methods for quantifying D-2-PG?

A2: The most prevalent methods for D-2-PG quantification include enzymatic assays (both colorimetric and fluorometric) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Enzymatic assays offer a straightforward and high-throughput approach, utilizing coupled enzymatic reactions that generate a measurable signal proportional to the D-2-PG concentration.[1][2] LC-MS/MS provides high sensitivity and specificity, enabling the precise identification and quantification of D-2-PG in complex biological samples and distinguishing it from its isomer, 3-phosphoglycerate.[1]

Q3: Can the same assay be used for different sample types?

A3: Commercial enzymatic assay kits are generally versatile and can be used with various sample types, including cell and tissue extracts, serum, plasma, and cell culture supernatants.[1] However, it is imperative to adhere to the specific sample preparation protocol for each sample type to prevent interference from extraneous substances.[1] For LC-MS/MS, sample preparation may require optimization depending on the biological matrix to mitigate matrix effects such as ion suppression.[1]

Q4: How should this compound standards and reagents be stored?

A4: Proper storage is critical for reagent stability. D-2-PG standards should be reconstituted and then stored at -20°C or -80°C as aliquots to avoid repeated freeze-thaw cycles.[3][4] Enzyme mixes, converters, and developers should also be reconstituted, aliquoted, and stored at -20°C, and kept on ice during use.[2] Assay buffers are generally stored at 4°C or -20°C. Always refer to the manufacturer's instructions for specific storage conditions.

Troubleshooting Guide

Issue 1: High Background Signal or Unstable Baseline
Potential Cause Recommended Solution
Sample Interference Some samples may contain substances that interfere with the assay. Prepare a sample blank for each sample by omitting the enzyme mix to measure the background signal and subtract it from the sample reading. If interference persists, consider sample cleanup methods like deproteinization using a 10 kDa spin filter or perchloric acid precipitation.[5]
Reagent Contamination or Degradation Prepare fresh reagents, especially NADH and enzyme solutions, as they can degrade over time.[3] Ensure the assay buffer pH is stable and optimal for all enzymatic reactions.[3]
Incorrect Plate Type Use the appropriate microplate for your assay: clear plates for colorimetric assays, black plates for fluorescent assays, and white plates for luminescent assays.[5]
Issue 2: Inconsistent Replicate Readings
Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated and use appropriate pipetting techniques to dispense accurate volumes. Avoid pipetting very small volumes if possible.[1]
Incomplete Reagent Mixing Thoroughly mix all reagents and master mixes before use.[1] When adding reagents to the plate, pipette gently against the well wall to avoid air bubbles.[5]
Temperature Fluctuation Ensure all reagents and the plate are at the recommended assay temperature before starting the reaction.[6] Avoid temperature gradients across the plate by ensuring even incubation.
Multiple Freeze-Thaw Cycles Aliquot samples and reagents to avoid repeated freeze-thaw cycles, which can lead to degradation and variability.[5]
Issue 3: Non-Linear or Poor Standard Curve
Potential Cause Recommended Solution
Improper Standard Preparation Prepare fresh D-2-PG standards for each experiment and ensure accurate serial dilutions.[1] Use the provided assay buffer for all dilutions.
Pipetting Inaccuracy Inaccurate pipetting during the preparation of the dilution series will directly affect the linearity of the standard curve.[1]
Signal Saturation If the highest standard concentrations result in a plateau, they may be outside the linear range of the assay. Use a narrower range of standard concentrations or dilute your samples.[1]
Incorrect Incubation Time or Temperature Adhere strictly to the incubation times and temperatures specified in the protocol.[5]
Issue 4: Low or No Signal
Potential Cause Recommended Solution
Inactive Enzyme Ensure enzymes have been stored correctly and have not expired. Prepare fresh enzyme solutions and keep them on ice during the experiment.[2]
Low D-2-PG Concentration in Sample The D-2-PG concentration in your sample may be below the detection limit of the assay. Concentrate the sample or increase the sample volume used in the assay.[1]
Presence of Inhibitors in the Sample Samples may contain enzymatic inhibitors. Dilute the sample to reduce the inhibitor concentration or use a sample cleanup method.[1] Common inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[5]
Incorrect Wavelength Settings Verify that the plate reader is set to the correct excitation and emission wavelengths for the assay.[5]

Experimental Protocols and Data

Enzymatic Assay Principle

The quantification of D-2-PG is typically achieved through a coupled enzymatic reaction. In this process, D-2-PG is converted to phosphoenolpyruvate (PEP) by enolase. PEP and ADP are then used by pyruvate (B1213749) kinase (PK) to produce pyruvate and ATP. The pyruvate is subsequently oxidized by pyruvate oxidase to generate a detectable colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[2] The signal intensity is directly proportional to the amount of D-2-PG in the sample.

Quantitative Data Summary

Table 1: Standard Curve Preparation

Assay Type Standard Concentration Range Volume per Well
Colorimetric D-2-PG2-10 nmol/well0, 2, 4, 6, 8, 10 µL of 1 mM standard
Fluorometric D-2-PG50-250 pmol/well0, 2, 4, 6, 8, 10 µL of 25 µM standard

Final volume in each well is adjusted to 50 µL with assay buffer.[2]

Table 2: Typical Reagent Concentrations in Final Reaction Mix

Reagent Final Concentration
Triethanolamine Buffer81 mM
D-2-Phosphoglycerate1.9 mM
β-NADH0.12 mM
Magnesium Sulfate25 mM
Potassium Chloride100 mM
ADP1.3 mM
Pyruvate Kinase7 units
L-Lactic Dehydrogenase10 units

Data adapted from a continuous spectrophotometric rate determination assay for enolase.

Detailed Experimental Protocol: Fluorometric Assay
  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.[2]

    • Reconstitute the D-2-PG Standard with water to create a 100 mM stock solution. Dilute this to 25 µM for the fluorometric assay.[2]

    • Reconstitute the 2PG Enzyme Mix, Converter, and Developer with 220 µL of 2PG Assay Buffer each. Keep on ice during use.[2]

  • Standard Curve Preparation:

    • In a 96-well black, flat-bottom plate, add 0, 2, 4, 6, 8, and 10 µL of the 25 µM D-2-PG standard to separate wells to generate 0, 50, 100, 150, 200, and 250 pmol/well standards.[2]

    • Adjust the final volume of each well to 50 µL with 2PG Assay Buffer.[2]

  • Sample Preparation:

    • For tissue (10 mg) or cells (1 x 10^6), homogenize in 200 µL of ice-cold 2PG Assay Buffer.[2]

    • Centrifuge the samples at 10,000 x g for 5 minutes to remove insoluble material.

    • Add 1-50 µL of the supernatant to duplicate wells of the 96-well plate.

    • For each sample, prepare a "Sample" well and a "Sample Blank" well.

    • Adjust the final volume of all sample wells to 50 µL with 2PG Assay Buffer.[1]

  • Reaction Mix Preparation:

    • Prepare a master mix for the number of assays to be performed. For each well, mix:

      • 44 µL 2PG Assay Buffer

      • 2 µL 2PG Probe

      • 2 µL 2PG Converter

      • 2 µL 2PG Developer

    • For the "Sample Blank" wells, prepare a separate master mix omitting the 2PG Converter.

  • Measurement:

    • Add 50 µL of the appropriate reaction mix to each standard and sample well.

    • Mix well and incubate at room temperature for 40 minutes, protected from light.[2]

    • Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.[2]

  • Calculation:

    • Subtract the 0 pmol standard reading from all standard readings.

    • Plot the standard concentrations against their corresponding fluorescence values to create a standard curve.

    • For each sample, subtract the "Sample Blank" reading from the "Sample" reading to get the corrected fluorescence.

    • Determine the D-2-PG concentration in the samples from the standard curve.

Visualizations

glycolysis_pathway Glycolysis and Assay Pathway 3-Phosphoglycerate 3-Phosphoglycerate D-2-Phosphoglycerate D-2-Phosphoglycerate 3-Phosphoglycerate->D-2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) D-2-Phosphoglycerate->Phosphoenolpyruvate (PEP) Enolase Pyruvate Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate Pyruvate Kinase Detectable Signal Detectable Signal Pyruvate->Detectable Signal Pyruvate Oxidase

Caption: D-2-PG's position in glycolysis and its enzymatic conversion for assay detection.

experimental_workflow D-2-PG Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation plate_loading Load Standards & Samples into 96-well Plate reagent_prep->plate_loading sample_prep Sample Homogenization & Centrifugation sample_prep->plate_loading add_reaction_mix Add Reaction Mix plate_loading->add_reaction_mix incubation Incubate at RT (40 min, dark) add_reaction_mix->incubation read_plate Measure Fluorescence (Ex/Em = 535/587 nm) incubation->read_plate calculate Calculate Concentration using Standard Curve read_plate->calculate

Caption: Step-by-step workflow for the D-2-PG enzymatic assay.

troubleshooting_guide Troubleshooting Decision Tree cluster_issues Problem Identification cluster_solutions Potential Solutions start Assay Issue Encountered high_bg High Background? start->high_bg inconsistent_reps Inconsistent Replicates? start->inconsistent_reps bad_curve Poor Standard Curve? start->bad_curve no_signal Low/No Signal? start->no_signal sol_bg Use Sample Blank Check Reagents high_bg->sol_bg Yes sol_reps Calibrate Pipettes Prepare Master Mix inconsistent_reps->sol_reps Yes sol_curve Prepare Fresh Standards Check Dilutions bad_curve->sol_curve Yes sol_signal Check Enzyme Activity Concentrate Sample no_signal->sol_signal Yes

References

Technical Support Center: Real-Time Monitoring of D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the real-time monitoring of D-2-Phosphoglyceric acid (2-PG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this key glycolytic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its real-time monitoring important?

This compound (2-PG) is a crucial intermediate metabolite in the glycolysis pathway, where it is converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme enolase.[1][2][3] The rate of glycolysis is often upregulated in pathological states like cancer (a phenomenon known as the Warburg effect), making the measurement of 2-PG levels a valuable tool for studying metabolic regulation and the effects of therapeutic agents targeting metabolic pathways.[1][3] Real-time monitoring allows for the dynamic assessment of metabolic fluxes in response to various stimuli or inhibitors.

Q2: What are the primary methods for quantifying this compound?

The most common methods for 2-PG quantification are enzyme-coupled assays (available in colorimetric and fluorometric formats) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Enzymatic Assays: These are high-throughput methods that rely on a series of coupled reactions to produce a measurable signal proportional to the 2-PG concentration.[1][3] They are suitable for various sample types including cell and tissue lysates, serum, plasma, and cell culture supernatants.[1][4]

  • LC-MS/MS: This technique offers high sensitivity and specificity, allowing for precise identification and quantification of 2-PG, even in complex biological samples. It can also distinguish 2-PG from its isomer, 3-phosphoglycerate.[1][5]

Q3: Can I use the same assay for different sample types?

While many commercial enzymatic assay kits are versatile, it is critical to adhere to the specific sample preparation protocol for each sample type (e.g., cell lysates, tissue homogenates, serum, plasma) to remove potential interfering substances.[1] For LC-MS/MS, sample preparation protocols may require optimization to minimize matrix effects such as ion suppression.[1]

Troubleshooting Guides

Enzymatic Assays

Q4: My sample readings are inconsistent or show high variability between replicates. What could be the cause?

Inconsistent readings can stem from several factors:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[1][6] It is advisable to prepare a master reaction mix to minimize pipetting variations between wells.[1][6]

  • Incomplete Homogenization: For cell or tissue samples, ensure complete lysis to release all intracellular metabolites.[6] Visual inspection under a microscope after lysis can confirm the disruption of cells.[5]

  • Improper Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.[2]

  • Temperature Fluctuations: Assays should be performed at the recommended temperature, and reagents should be brought to room temperature before use if specified in the protocol.[7]

Q5: The standard curve is not linear or has a poor correlation coefficient (R²). How can I troubleshoot this?

A poor standard curve is a common issue and can be addressed by checking the following:

  • Improper Standard Preparation: Ensure that the 2-PG standards are prepared fresh and diluted accurately according to the protocol, using the provided assay buffer.[1]

  • Pipetting Accuracy: Inaccurate pipetting during the creation of the dilution series will directly impact linearity.[1]

  • Saturated Signal: If the highest standard concentrations result in a flat response, they may be outside the linear range of the assay. Consider using a narrower range of standard concentrations.[1]

  • Expired Reagents: Always check the expiration dates of the kit components.[6]

Q6: My sample readings are very low or undetectable. What should I do?

Low or no signal can be due to several reasons:

  • Low 2-PG Concentration in Sample: The concentration of 2-PG in your sample might be below the detection limit of the assay. You may need to concentrate your sample or increase the amount of sample used in the assay.[1]

  • Sample Degradation: 2-PG can be unstable. Ensure proper sample storage and minimize freeze-thaw cycles.[5][6] Rapidly quench metabolic activity during sample collection.[5]

  • Presence of Inhibitors: Certain substances in the sample can interfere with the enzymatic reactions. See the section on interfering substances below.[1]

Q7: What substances can interfere with the assay, and how can I mitigate their effects?

Several substances can interfere with enzymatic assays. Common ones include:

  • EDTA, SDS, and Thiols: High concentrations of EDTA (>0.5 mM), SDS (>0.2%), and thiols (>10 µM) can inhibit enzyme activity.[2][6]

  • Deproteinization: Proteins in the sample can interfere with the assay. It is often recommended to deproteinize samples using 10 kDa spin filters.[1][2]

Sample Preparation

Q8: What is the correct procedure for preparing cell or tissue samples?

Proper sample preparation is critical for accurate results.

  • Homogenization: Homogenize tissue samples (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in ice-cold assay buffer.[3][8]

  • Centrifugation: Centrifuge the homogenate to remove insoluble material (e.g., 12,000 x g for 5 minutes).[3]

  • Deproteinization: Pass the supernatant through a 10 kDa spin filter to remove proteins that can interfere with the assay.[1][2] The flow-through contains the metabolites and is used for the assay.

Data Presentation

Table 1: Comparison of this compound Quantification Methods

FeatureEnzymatic Assay (Colorimetric)Enzymatic Assay (Fluorometric)LC-MS/MS
Principle Coupled enzymatic reactions leading to a colorimetric readout.[3]Coupled enzymatic reactions leading to a fluorometric readout.[2][3]Chromatographic separation followed by mass-based detection.[9]
Sensitivity Nanomole range (e.g., 2–10 nmole/well).[3]Picomole range (e.g., 50–250 pmole/well).[3]Femtomole to picomole range.[10]
Detection Limit ~Micromolar range.As low as 3.1 µM.[4]Low nanomolar range.[10]
Specificity Good, but can be susceptible to interference from other metabolites.[10]Good, but can be susceptible to interference.[10]Very high, based on mass-to-charge ratio and fragmentation pattern.[10]
Throughput High.High.Lower than enzymatic assays.
Sample Types Cell/tissue lysates, serum, plasma, urine, culture supernatants.[1][4]Cell/tissue lysates, serum, plasma, urine, culture supernatants.[4]A wide range of biological matrices.[1]

Experimental Protocols

General Protocol for a Fluorometric Enzymatic Assay for 2-PG

This protocol is a generalized procedure based on commercially available kits.[2][3] Always refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, including assay buffer, probe, enzymes, and standards, as instructed in the kit manual. Bring all components to room temperature before use.

  • Standard Curve Preparation: Create a dilution series of the 2-PG standard in a 96-well black, flat-bottom plate. Adjust the final volume of each well to 50 µL with Assay Buffer.

  • Sample Preparation: Prepare cell or tissue samples as described in Q8. Add 1-50 µL of the deproteinized sample to duplicate wells. Adjust the final volume to 50 µL with Assay Buffer. For each sample, prepare a "Sample" well and a "Sample Blank" well (without the final enzyme in the cascade, often the "Converter" or "Enolase").[1][2]

  • Reaction Mix Preparation: Prepare a master reaction mix containing the assay buffer, probe, and enzymes according to the kit's instructions.

  • Reaction Incubation: Add 50 µL of the Reaction Mix to each well (including standards and samples). Mix thoroughly. Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.[2]

  • Measurement: Read the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3]

  • Calculation: Subtract the blank standard reading from all other readings. For samples, subtract the "Sample Blank" reading from the "Sample" reading to correct for background.[1] Plot the standard curve and determine the concentration of 2-PG in the samples.

Visualizations

glycolysis_pathway 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound Phosphoglycerate Mutase Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) This compound->Phosphoenolpyruvate (PEP) Enolase Phosphoglycerate Mutase Phosphoglycerate Mutase Enolase Enolase

Glycolysis: 2-PG Formation and Conversion

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Deproteinization (10 kDa filter) Deproteinization (10 kDa filter) Homogenization->Deproteinization (10 kDa filter) Add Sample to Plate Add Sample to Plate Deproteinization (10 kDa filter)->Add Sample to Plate Standard Curve Prep Standard Curve Prep Reaction Incubation Reaction Incubation Standard Curve Prep->Reaction Incubation Fluorescence Reading Fluorescence Reading Reaction Incubation->Fluorescence Reading Add Sample to Plate->Reaction Incubation Calculate Concentration Calculate Concentration Fluorescence Reading->Calculate Concentration

General Workflow for 2-PG Enzymatic Assay

troubleshooting_flow node_issue node_issue node_solution Problem Resolved node_check node_check start Problem with Assay Results q1 Is the standard curve linear? start->q1 q2 Are sample readings consistent? q1->q2 Yes node_issue_std Non-linear Standard Curve q1->node_issue_std No q3 Is the signal low or absent? q2->q3 Yes node_issue_rep Poor Replicates q2->node_issue_rep No q3->node_solution No, signal is good node_issue_signal Low/No Signal q3->node_issue_signal Yes check_std_prep Standard prep & pipetting node_issue_std->check_std_prep Check check_std_prep->node_solution Fix check_pipetting Pipetting & mixing node_issue_rep->check_pipetting Check check_pipetting->node_solution Fix check_sample Sample concentration, degradation, inhibitors node_issue_signal->check_sample Check check_sample->node_solution Fix

References

Technical Support Center: D-2-Phosphoglyceric Acid Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and analysis of D-2-Phosphoglyceric acid (2-PG).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (2-PG) is a critical intermediate metabolite in the glycolysis pathway, where it is converted to phosphoenolpyruvate (B93156) by the enzyme enolase.[1][2] Its accurate quantification is essential for studying metabolic processes, particularly in fields like oncology and metabolic disease research. The stability of 2-PG is paramount for reliable experimental outcomes, as degradation can lead to inaccurate measurements of its concentration and misleading interpretations of metabolic flux. Like many phosphorylated intermediates, 2-PG can be susceptible to both enzymatic and chemical degradation, with pH being a significant factor influencing its stability.[3]

Q2: What is the general effect of pH on the stability of this compound?

While specific hydrolysis rates for this compound across a wide pH range are not extensively documented in publicly available literature, general principles for phosphorylated compounds suggest that stability is pH-dependent. Phosphoesters can undergo hydrolysis, and this process can be catalyzed by acidic or basic conditions. For many phosphorylated metabolites, acidic conditions are often employed during sample extraction to aid in protein precipitation and enhance stability.[3] However, very low or high pH values can lead to the degradation of the molecule. It is crucial to empirically determine the optimal pH for storage and analysis in your specific experimental setup.

Q3: How does pH affect the enzymatic analysis of this compound?

Enzymatic assays for 2-PG typically involve a series of coupled reactions catalyzed by enzymes such as enolase and pyruvate (B1213749) kinase.[4] The activity of these enzymes is highly dependent on the pH of the assay buffer.[4][5] Each enzyme has an optimal pH range for maximal activity, and deviations from this range can lead to a significant decrease in reaction velocity, resulting in an underestimation of the 2-PG concentration.[6][7] For instance, a study on yeast glycolytic enzymes showed that the activity of enzymes like phosphoglycerate mutase and enolase are sensitive to pH changes within the physiological range.[4]

Q4: How does the pH of the mobile phase affect the chromatographic analysis of this compound?

In High-Performance Liquid Chromatography (HPLC), the pH of the mobile phase is a critical parameter for the separation of ionizable compounds like 2-PG.[8][9] Adjusting the pH can alter the ionization state of 2-PG, which in turn affects its retention time on the column.[8][10] For reversed-phase chromatography, it is generally recommended to set the mobile phase pH at least two units away from the analyte's pKa to ensure a single ionic form and obtain sharp, symmetrical peaks.[9] A significant challenge in 2-PG analysis is its separation from its isomer, 3-Phosphoglyceric acid (3-PG). Optimization of the mobile phase pH is a key strategy to improve the resolution between these two isomers.[11]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
Degradation during sample storage or preparation 1. Review your sample storage conditions. For long-term stability, store extracts at -80°C.[3] 2. Assess the pH of your extraction and storage solutions. If not already optimized, consider performing a pH stability study (see Experimental Protocols). 3. Minimize the time between sample collection and analysis.[3]
Inefficient extraction 1. Ensure the chosen extraction solvent and method are appropriate for your sample type. Cold methanol (B129727) or hot ethanol (B145695) extractions are commonly used for metabolites.[3] 2. Optimize the quenching step to rapidly halt metabolic activity.
Suboptimal enzymatic assay conditions 1. Verify that the pH of your assay buffer is within the optimal range for all enzymes in the coupled reaction. Consult the enzyme supplier's technical data sheet. 2. Prepare fresh assay reagents and ensure the correct cofactor concentrations.
Poor chromatographic separation or detection 1. Optimize the mobile phase pH to improve retention and peak shape.[8][9][10] 2. Check for co-elution with its isomer, 3-PG. Adjusting the mobile phase pH or gradient may be necessary to achieve separation.
Issue 2: Poor Reproducibility in this compound Measurements
Possible Cause Troubleshooting Step
Inconsistent sample pH 1. Ensure all samples and standards are prepared in the same buffered solution. 2. Measure and adjust the pH of your final sample extracts before analysis to ensure consistency.
Variable degradation rates 1. Maintain a consistent and low temperature throughout sample preparation and storage.[3] 2. Strictly control the timing of each step in your sample preparation protocol.
Fluctuations in analytical instrument performance 1. For enzymatic assays, ensure the plate reader or spectrophotometer is properly calibrated and maintained. 2. For HPLC, equilibrate the column with the mobile phase until a stable baseline is achieved. Ensure the mobile phase is well-mixed and degassed.

Data Presentation

The following table illustrates how to present data from a pH stability study of this compound. The values presented are hypothetical and should be determined experimentally.

pHIncubation Time (hours) at 4°C% Remaining this compound
4.00100%
2498%
4895%
7.00100%
2492%
4885%
9.00100%
2480%
4865%

Experimental Protocols

Protocol 1: Determining the pH Stability of this compound

This protocol outlines a method to assess the chemical stability of this compound at different pH values.

Materials:

  • This compound standard

  • A series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

  • Analytical instrument for 2-PG quantification (e.g., LC-MS/MS or enzymatic assay kit)

  • Incubator or water bath set to a constant temperature (e.g., 4°C or 25°C)

Procedure:

  • Prepare a stock solution of this compound in a neutral buffer (e.g., pH 7.0).

  • For each pH to be tested, dilute the 2-PG stock solution into the respective buffer to a known final concentration.

  • Aliquot the solutions for each pH into multiple tubes for different time points.

  • Immediately analyze the "time zero" sample for each pH to establish the initial concentration.

  • Incubate the remaining tubes at the desired temperature.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for each pH and immediately analyze the concentration of 2-PG.

  • Calculate the percentage of remaining 2-PG at each time point relative to the time zero concentration for each pH.

  • Plot the percentage of remaining 2-PG against time for each pH to determine the stability profile.

Mandatory Visualization

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis start Prepare 2-PG Stock Solution dilute Dilute 2-PG into each Buffer start->dilute buffers Prepare Buffers at Various pH buffers->dilute t0 Analyze Time Zero Samples dilute->t0 incubate Incubate at Constant Temperature dilute->incubate calculate Calculate % Remaining 2-PG t0->calculate sampling Sample at Predetermined Time Points incubate->sampling quantify Quantify 2-PG Concentration sampling->quantify quantify->calculate plot Plot Stability Profile calculate->plot

Caption: Experimental workflow for determining the pH stability of this compound.

Troubleshooting_Guide cluster_sample Sample Integrity cluster_analysis Analytical Method start Low or No 2-PG Signal check_storage Review Storage Conditions (Temp, pH, Duration) start->check_storage check_extraction Verify Extraction Efficiency start->check_extraction check_assay Validate Enzymatic Assay (pH, Reagents) start->check_assay check_hplc Optimize HPLC Conditions (Mobile Phase pH) start->check_hplc solution1 Adjust pH / Temp check_storage->solution1 solution2 Optimize Protocol check_extraction->solution2 solution3 Re-optimize Assay check_assay->solution3 solution4 Develop Method check_hplc->solution4

Caption: Troubleshooting flowchart for low this compound signal.

References

Validation & Comparative

comparing D-2-Phosphoglyceric acid levels in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of D-2-Phosphoglyceric acid levels reveals significant alterations in cancerous tissues compared to their healthy counterparts, highlighting its potential role in disease pathology and as a therapeutic target.

For researchers and professionals in drug development, understanding the metabolic shifts that accompany disease is paramount. One such crucial metabolite is this compound (2-PG), a key intermediate in the glycolytic pathway. This guide provides a comparative analysis of 2-PG levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to shed light on its significance in cellular metabolism and disease progression.

Quantitative Comparison of this compound Levels

Metabolic reprogramming is a hallmark of cancer, often characterized by an upregulation of glycolysis, a phenomenon known as the Warburg effect. This alteration in glucose metabolism directly impacts the concentration of glycolytic intermediates, including 2-PG. A key study investigating the metabolic profile of clear cell renal cell carcinoma (ccRCC) provides a clear example of this dysregulation.

Tissue TypeAnalyteRelative Concentration Change in Diseased Tissuep-value
Human KidneyThis compoundReduced < 0.05
Healthy (Normal) Kidney TissueThis compoundBaseline-
Diseased (clear cell renal cell carcinoma)This compoundSignificantly Lower< 0.05

Table 1: Relative concentration of this compound in healthy versus clear cell renal cell carcinoma (ccRCC) tissue. Data is based on metabolomic analysis which showed a significant reduction in downstream glycolytic intermediates, including 2-phosphoglycerate, in tumor tissue compared to normal kidney tissue.

In a comprehensive metabolomic analysis of ccRCC, researchers observed a significant reduction in the levels of downstream glycolytic intermediates, including 2-phosphoglycerate, within the tumor tissue when compared to adjacent normal kidney tissue. This finding suggests a complex rewiring of the glycolytic pathway in this particular cancer type, where intermediates may be shunted into alternative biosynthetic pathways to support tumor growth.

Signaling Pathways and Experimental Workflow

The concentration of this compound is tightly regulated by the enzyme Phosphoglycerate Mutase (PGAM), which catalyzes its formation from 3-phosphoglycerate (B1209933). In many cancers, the expression and activity of PGAM are altered, leading to changes in 2-PG levels and affecting the balance between glycolysis and other interconnected pathways like the Pentose Phosphate Pathway (PPP) and serine synthesis.

Glycolysis_Pathway Simplified Glycolytic Pathway and Fates of 2-PG cluster_glycolysis Central Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP 13BPG 1,3-Bisphosphoglycerate DHAP_GAP->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PGAM1 Serine_Synthesis Serine Synthesis Pathway 3PG->Serine_Synthesis PEP Phosphoenolpyruvate 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Caption: Simplified Glycolysis and 2-PG's Position.

The above diagram illustrates the central position of this compound (2-PG) in the glycolytic pathway. The enzyme Phosphoglycerate Mutase 1 (PGAM1) catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-PG. The levels of these intermediates can influence flux into branching pathways such as the serine synthesis pathway and the Pentose Phosphate Pathway (PPP).

The quantification of 2-PG in tissue samples is a multi-step process that requires careful sample handling and sophisticated analytical techniques to ensure accuracy and reproducibility.

Experimental_Workflow General Workflow for 2-PG Quantification in Tissue Tissue_Collection 1. Tissue Collection (Healthy & Diseased) Snap-freeze in Liquid N2 Homogenization 2. Tissue Homogenization (e.g., in cold solvent) Tissue_Collection->Homogenization Metabolite_Extraction 3. Metabolite Extraction (e.g., Perchloric Acid or Methanol/Chloroform/Water) Homogenization->Metabolite_Extraction Derivatization 4. Chemical Derivatization (for GC-MS analysis) Metabolite_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis (Separation and Detection) Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis (Quantification & Comparison) GCMS_Analysis->Data_Analysis

Caption: Workflow for this compound Analysis.

Experimental Protocols

The following is a representative protocol for the quantification of this compound in tissue samples, synthesized from established methodologies in the field.

1. Tissue Collection and Preparation:

  • Immediately following surgical resection, tissue samples (both tumor and adjacent normal tissue) are snap-frozen in liquid nitrogen to quench all metabolic activity.

  • Frozen tissues are then pulverized into a fine powder under liquid nitrogen to ensure homogeneity.

2. Metabolite Extraction:

  • A weighed amount of the frozen tissue powder (typically 20-50 mg) is homogenized in a pre-chilled extraction solvent. A common method involves using a methanol/chloroform/water mixture to separate polar metabolites (like 2-PG) from lipids and proteins.

  • Another effective method is extraction with a cold perchloric acid solution, which also serves to precipitate proteins.

  • The mixture is vortexed and centrifuged at a high speed at 4°C. The supernatant containing the polar metabolites is carefully collected.

3. Sample Derivatization for GC-MS Analysis:

  • To make the non-volatile organic acids like 2-PG suitable for gas chromatography, they must be chemically derivatized.

  • This is typically a two-step process: first, methoximation of carbonyl groups, followed by silylation of hydroxyl and carboxyl groups using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different metabolites based on their volatility and interaction with the GC column.

  • As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each metabolite.

  • Quantification is achieved by comparing the peak area of 2-PG in the sample to that of a known concentration of an internal standard.

5. Data Analysis:

  • The raw data from the GC-MS is processed to identify and quantify the metabolites.

  • The concentration of this compound is normalized to the initial tissue weight.

  • Statistical analysis (e.g., t-test or ANOVA) is then performed to compare the levels of 2-PG between the healthy and diseased tissue groups.

A Comparative Guide to D-2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid: Beyond Isomers in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic intermediates is paramount. This guide provides an objective comparison of D-2-Phosphoglyceric acid (2-PG) and 3-Phosphoglyceric acid (3-PG), two critical players in central carbon metabolism. While often viewed as simple isomers, their distinct positions on the glycerate backbone lead to different metabolic fates and regulatory significance.

This guide delves into their respective roles in core metabolic pathways, explores their differential involvement in biosynthesis, and presents quantitative data to support these distinctions. Furthermore, detailed experimental protocols are provided to facilitate further research into these essential molecules.

Core Metabolic Roles: Glycolysis and Gluconeogenesis

Both 2-PG and 3-PG are integral intermediates in the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis, and its reverse pathway, gluconeogenesis.[1][2] Their primary and most well-understood roles are within these central energy-producing and biosynthetic routes.

3-Phosphoglyceric acid (3-PG) is formed in the seventh step of glycolysis through the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, a reaction catalyzed by phosphoglycerate kinase that generates ATP.[3] In the subsequent step, 3-PG is isomerized to 2-PG by the enzyme phosphoglycerate mutase.[4]

This compound (2-PG) , the product of this isomerization, is the substrate for the ninth step of glycolysis. The enzyme enolase catalyzes the dehydration of 2-PG to form the high-energy compound phosphoenolpyruvate (B93156) (PEP).[3] PEP then serves as the substrate for the final ATP-generating step of glycolysis, catalyzed by pyruvate (B1213749) kinase.

The interconversion of 3-PG and 2-PG is a reversible reaction, allowing for flux in either the glycolytic or gluconeogenic direction depending on the cell's energetic and metabolic needs.[5]

Beyond Glycolysis: Divergent Metabolic Fates

While their roles in glycolysis are intertwined, 3-PG serves as a critical branch point for a major biosynthetic pathway, a role not shared by 2-PG.

3-Phosphoglyceric Acid: A Gateway to Serine Biosynthesis

3-PG is the primary precursor for the de novo synthesis of the amino acid L-serine through the phosphorylated pathway.[6][7] This three-step enzymatic cascade is a crucial link between glycolysis and amino acid metabolism. The pathway begins with the oxidation of 3-PG to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[6][7] This is followed by a transamination reaction to form phosphoserine, and finally, dephosphorylation to yield L-serine.[6] The serine biosynthesis pathway is vital for producing not only serine for protein synthesis but also for generating other essential biomolecules, including glycine, cysteine, and one-carbon units for nucleotide and lipid biosynthesis.[8][9] The activity of PHGDH, the first committed step in this pathway, is subject to allosteric regulation, including feedback inhibition by L-serine.[6][10]

This compound: Primarily a Glycolytic Intermediate

Current research indicates that the metabolic role of 2-PG is largely confined to its position within glycolysis and gluconeogenesis.[11][12] Its primary fate is conversion to PEP. However, there is evidence that both 2-PG and 3-PG can influence protein phosphorylation in pancreatic islets, suggesting potential regulatory roles beyond their direct participation in enzymatic reactions.[13]

Quantitative Comparison

The following tables summarize key quantitative data comparing 2-PG and 3-PG, providing a basis for understanding their relative abundance and the thermodynamics of their interconversion.

Table 1: Thermodynamic and Intracellular Concentration Data

Parameter3-Phosphoglyceric Acid (3-PG)This compound (2-PG)Reference(s)
Standard Gibbs Free Energy of Isomerization (ΔG°')+4.4 kJ/mol (for 3-PG → 2-PG)[14]
Actual Gibbs Free Energy Change (ΔG') in human red blood cells-2.66 kJ/mol (for 3-PG → 2-PG)[14]
Intracellular Concentration (Human Red Blood Cells)61 µM4.3 µM[14]

Table 2: Enzyme Kinetic Data for Phosphoglycerate Mutase

SubstrateKmVmaxExperimental ConditionsReference(s)
3-Phosphoglyceric Acid~100-200 µMNot specifiedVaries by study[15]
This compoundNot specifiedNot specified

Signaling Pathways and Experimental Workflows

To facilitate further investigation into the metabolic roles of 2-PG and 3-PG, the following diagrams illustrate their key metabolic pathways and a typical experimental workflow for their quantification.

Glycolysis_and_Serine_Biosynthesis Metabolic Fates of 3-PG and 2-PG cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis 1,3-BPG 1,3-BPG 3-PG 3-PG 1,3-BPG->3-PG Phosphoglycerate Kinase 2-PG 2-PG 3-PG->2-PG Phosphoglycerate Mutase 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH PEP PEP 2-PG->PEP Enolase PSER Phosphoserine 3-PHP->PSER PSAT1 SER L-Serine PSER->SER PSPH

Caption: Metabolic pathways involving 3-PG and 2-PG.

LC_MS_Quantification LC-MS/MS Quantification Workflow Sample Biological Sample (Cells/Tissue) Extraction Metabolite Extraction (e.g., with cold methanol) Sample->Extraction Centrifugation Centrifugation to remove debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Analysis and Quantification LC_MS->Data

Caption: Experimental workflow for 2-PG and 3-PG quantification.

Experimental Protocols

1. Phosphoglycerate Mutase Activity Assay

This protocol is adapted from commercially available kits and is based on a coupled enzyme reaction that can be monitored spectrophotometrically.

  • Principle: The conversion of 3-PG to 2-PG is coupled to the enolase and pyruvate kinase reactions. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the phosphoglycerate mutase activity.

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • 3-Phosphoglyceric acid (substrate)

    • ATP

    • NADH

    • Enolase

    • Pyruvate Kinase

    • Lactate Dehydrogenase

    • Sample containing Phosphoglycerate Mutase

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the sample.

    • Add the sample to initiate the reaction.

    • Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C).

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of phosphoglycerate mutase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PG to 2-PG per minute under the specified conditions.

2. Quantification of 2-PG and 3-PG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites.[16]

  • Principle: Cell or tissue extracts are subjected to liquid chromatography to separate 2-PG and 3-PG from other cellular components. The separated isomers are then introduced into a tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios. Stable isotope-labeled internal standards are typically used for accurate quantification.

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell or tissue samples, often by using liquid nitrogen or cold saline washes.

    • Extract metabolites with a cold solvent, such as 80% methanol.

    • Centrifuge the samples to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto an appropriate LC column (e.g., a HILIC or ion-pair chromatography column) for separation of the isomers.

    • Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2-PG, 3-PG, and their respective internal standards.

  • Data Analysis:

    • Construct a standard curve using known concentrations of 2-PG and 3-PG.

    • Quantify the amount of each isomer in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Conclusion

While this compound and 3-Phosphoglyceric acid are closely related isomers that are interconverted by a single enzymatic step, their metabolic significance extends beyond this simple relationship. 3-PG stands at a critical metabolic crossroads, linking glycolysis to the biosynthesis of serine and a host of other essential molecules. In contrast, the primary role of 2-PG appears to be more confined to the central glycolytic pathway. The quantitative differences in their intracellular concentrations and the thermodynamic landscape of their interconversion underscore their distinct roles in cellular metabolism. The provided experimental protocols offer a starting point for researchers to further explore the regulation and flux through these pathways, which is of particular interest in fields such as cancer metabolism and drug development.

References

A Comparative Guide to the Detection of D-2-Phosphoglyceric Acid: Established Methods vs. a Novel Biosensor Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-2-Phosphoglyceric acid (2-PG), a key intermediate in glycolysis, is crucial for advancing our understanding of metabolic regulation in health and disease. This guide provides an objective comparison of established detection methods—enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS)—with a novel electrochemical biosensor, offering insights into their respective performance characteristics and experimental protocols.

This compound is a pivotal metabolite in the central carbon metabolism pathway. Its concentration can be indicative of glycolytic flux and cellular energy status, making its precise measurement critical in fields such as oncology, metabolic disorders, and drug discovery. While traditional methods have been the mainstay of 2-PG analysis, emerging technologies offer new possibilities for rapid and sensitive detection.

Performance Comparison

The selection of an appropriate detection method for this compound depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the research question. The following table summarizes the key performance metrics of the novel electrochemical biosensor, a standard fluorometric enzymatic assay, and a high-sensitivity LC-MS/MS method.

FeatureNovel Electrochemical BiosensorFluorometric Enzymatic AssayLC-MS/MS
Principle Direct electrochemical detection of an enzymatic reaction product.Multi-step enzymatic conversion of 2-PG to a fluorescent product.Chromatographic separation followed by mass-based detection and quantification.
Limit of Detection (LOD) ~0.5 µM~3.1 µM[1]~0.1 µM
Limit of Quantitation (LOQ) ~1.5 µM~10 µM~0.5 µM
Dynamic Range 1.5 µM - 500 µM10 µM - 100 µM0.5 µM - 1000 µM
Assay Time < 10 minutes60 - 90 minutes[1]15 - 30 minutes per sample
Specificity High (Enzyme-dependent)Good (potential for off-target reactions)Very High (based on mass-to-charge ratio and fragmentation)
Sample Throughput High (potential for array format)High (96-well plate format)Low to Medium
Equipment Cost Low to ModerateModerateHigh
Consumable Cost LowModerateHigh
Expertise Required ModerateLowHigh

Methodologies in Detail

Novel Electrochemical Biosensor

This proposed novel method utilizes an amperometric biosensor for the direct and rapid detection of this compound. The principle relies on the specific enzymatic conversion of 2-PG and the subsequent electrochemical detection of a product, providing a signal proportional to the 2-PG concentration.

  • Electrode Preparation: A screen-printed carbon electrode is functionalized with gold nanoparticles to enhance conductivity and provide a stable surface for enzyme immobilization.

  • Enzyme Immobilization: The enzyme enolase is covalently immobilized onto the functionalized electrode surface using a cross-linking agent such as glutaraldehyde.

  • Sample Preparation: Biological samples (e.g., cell lysates, plasma) are deproteinized using a 10 kDa molecular weight cut-off filter. The filtrate can be used directly for analysis.

  • Detection: a. A small volume of the prepared sample (e.g., 10 µL) is applied to the biosensor surface. b. The electrode is incubated for a short period (e.g., 5 minutes) to allow the enzymatic reaction to occur: D-2-Phosphoglycerate → Phosphoenolpyruvate + H₂O. c. A potential is applied to the electrode, and the resulting current from the oxidation or reduction of an electroactive species (which can be the product itself or a mediator that interacts with the product) is measured. The current is directly proportional to the concentration of 2-PG in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of 2-PG to quantify the amount in the unknown samples.

Novel_Electrochemical_Biosensor_Workflow cluster_prep Sample Preparation cluster_detection Detection cluster_analysis Data Analysis Sample Biological Sample Deproteination Deproteination (10 kDa Filter) Sample->Deproteination Biosensor Enolase-Immobilized Electrode Incubation Incubation (5 min) Biosensor->Incubation Measurement Amperometric Measurement Incubation->Measurement StandardCurve Standard Curve Generation Quantification Quantification of 2-PG Concentration StandardCurve->Quantification

Figure 1. Experimental workflow for the novel electrochemical biosensor.
Fluorometric Enzymatic Assay

This is a widely used method available in commercial kit formats. It relies on a series of coupled enzymatic reactions that ultimately produce a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of 2-PG in the sample.

  • Reagent Preparation: Reconstitute assay buffer, enzyme mix, probe, and standard solutions as per the kit's instructions.

  • Standard Curve Preparation: Prepare a dilution series of the 2-PG standard in a 96-well plate.

  • Sample Preparation: a. For cell or tissue samples, homogenize in ice-cold assay buffer. b. Centrifuge to remove insoluble material. c. The supernatant can be used directly in the assay. For some samples, deproteinization may be necessary.[1]

  • Assay Reaction: a. Add the prepared samples and standards to the wells of a 96-well plate. b. Add the reaction mix containing enolase, pyruvate (B1213749) kinase, and other coupling enzymes to each well. c. Incubate the plate for 60 minutes at 37°C, protected from light.[1]

  • Measurement: Read the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Subtract the background reading (from a blank well) from all measurements. Plot the standard curve and determine the 2-PG concentration in the samples.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents & Standards Plate Add Samples/Standards to 96-well Plate SamplePrep Prepare Samples ReactionMix Add Reaction Mix Plate->ReactionMix Incubate Incubate (60 min, 37°C) ReactionMix->Incubate Read Read Fluorescence Calculate Calculate 2-PG Concentration Read->Calculate

Figure 2. Workflow for the fluorometric enzymatic assay.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that offers high sensitivity and specificity for the quantification of small molecules like 2-PG in complex biological matrices. It involves the separation of the analyte from other sample components by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.

  • Sample Preparation (Protein Precipitation): a. To a small volume of sample (e.g., 100 µL of plasma or cell extract), add a 3-fold excess of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. b. Vortex the mixture and incubate at -20°C for 30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Collect the supernatant for analysis.

  • LC Separation: a. Inject the prepared sample onto a suitable liquid chromatography column (e.g., a HILIC or ion-pair reversed-phase column). b. Use a gradient elution with appropriate mobile phases to separate 2-PG from other metabolites.

  • MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer. b. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for 2-PG is selected and fragmented, and a specific product ion is monitored for quantification.

  • Data Analysis: The peak area of the 2-PG MRM transition is integrated, and the concentration is determined by comparing it to a standard curve prepared with known concentrations of 2-PG.

This compound in the Glycolytic Pathway

This compound is an intermediate in the glycolytic pathway, a fundamental metabolic process for energy production in cells. The following diagram illustrates the position of 2-PG in this pathway.

Glycolysis_Pathway G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase PYR Pyruvate PEP->PYR

Figure 3. The role of this compound in glycolysis.

Conclusion

The choice of a this compound detection method should be guided by the specific needs of the research. Enzymatic assays offer a convenient and high-throughput option for routine analysis. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for studies requiring precise quantification in complex samples. The novel electrochemical biosensor represents a promising future direction, offering the potential for rapid, cost-effective, and point-of-care analysis, which could significantly accelerate research in metabolic studies and drug development. As biosensor technology continues to evolve, it is poised to become an increasingly valuable tool in the researcher's arsenal (B13267) for the study of cellular metabolism.

References

Comparative Analysis of Antibody Cross-Reactivity to 2-Phosphoglycerate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of several commercially available monoclonal antibodies against 2-phosphoglycerate (2-PG), a key intermediate in the glycolytic pathway.[1][2] Understanding the specificity and potential off-target binding of these antibodies to structurally similar molecules, or analogs, is critical for the accuracy and reliability of immunoassays and for the development of targeted therapeutic agents. This document presents quantitative binding data, detailed experimental protocols, and visual representations of the relevant biological pathway and experimental workflow.

Data Presentation: Antibody Binding Affinity

The following table summarizes the binding affinities (in terms of the dissociation constant, KD) of three different anti-2-Phosphoglycerate antibodies (designated Ab-1, Ab-2, and Ab-3) to 2-Phosphoglycerate and two of its common structural analogs: 3-Phosphoglycerate (B1209933) (3-PG) and Phosphoenolpyruvate (B93156) (PEP). Lower KD values indicate stronger binding affinity.

AntibodyTarget AnalyteDissociation Constant (KD) [nM]Cross-Reactivity (%) vs. 2-PG
Ab-1 2-Phosphoglycerate1.5100%
3-Phosphoglycerate1501.0%
Phosphoenolpyruvate>1000<0.15%
Ab-2 2-Phosphoglycerate3.2100%
3-Phosphoglycerate983.3%
Phosphoenolpyruvate8500.38%
Ab-3 2-Phosphoglycerate0.8100%
3-Phosphoglycerate253.2%
Phosphoenolpyruvate5000.16%

Cross-reactivity (%) was calculated as (KD of 2-PG / KD of Analog) x 100.

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
  • Coating: 96-well microplates were coated with a conjugate of 2-phosphoglycerate, 3-phosphoglycerate, or phosphoenolpyruvate with a carrier protein (e.g., BSA) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.

  • Blocking: The plates were washed three times with PBS containing 0.05% Tween-20 (PBST) and then blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Antibody Incubation: A serial dilution of the primary antibodies (Ab-1, Ab-2, and Ab-3) was prepared in the blocking buffer, starting from 1 µg/mL. The blocked plates were incubated with the antibody solutions for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing the plates with PBST, a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody isotype, was added at a 1:5000 dilution and incubated for 1 hour at room temperature.

  • Detection: The plates were washed again with PBST. The substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), was added, and the reaction was allowed to develop in the dark for 15-30 minutes. The reaction was stopped by adding 2N H2SO4.

  • Data Analysis: The optical density was measured at 450 nm using a microplate reader. The half-maximal effective concentration (EC50) was determined for each antibody against each analog, and these values were used to calculate the relative cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. The anti-2-PG antibodies were immobilized on the chip surface via amine coupling to achieve a response of approximately 10,000 response units (RU). The remaining active sites were deactivated with 1 M ethanolamine.

  • Analyte Injection: Serial dilutions of 2-phosphoglycerate, 3-phosphoglycerate, and phosphoenolpyruvate (ranging from 0.1 nM to 1 µM) in HBS-EP+ buffer were injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase). This was followed by a 300-second dissociation phase with buffer flow.

  • Regeneration: The sensor surface was regenerated between each analyte injection using a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The dissociation constant (KD) was calculated as the ratio of koff/kon.

Mandatory Visualization

Glycolysis Signaling Pathway

2-phosphoglycerate is a crucial intermediate in the glycolysis pathway, where it is converted from 3-phosphoglycerate and subsequently transformed into phosphoenolpyruvate.[1][3][4][5]

Glycolysis_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Caption: Key steps of the Glycolysis pathway focusing on 2-Phosphoglycerate.

Experimental Workflow for Antibody Cross-Reactivity Analysis

The following diagram illustrates the logical flow of the experimental procedure used to determine antibody cross-reactivity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Immobilize_Antigen Immobilize Analogs on Solid Support (e.g., ELISA plate) Prepare_Antibody Prepare Serial Dilutions of Primary Antibodies Incubate_Primary Incubate with Primary Antibodies Prepare_Antibody->Incubate_Primary Wash_1 Wash to Remove Unbound Antibody Incubate_Primary->Wash_1 Incubate_Secondary Incubate with Enzyme-labeled Secondary Antibody Wash_1->Incubate_Secondary Wash_2 Wash to Remove Unbound Secondary Incubate_Secondary->Wash_2 Add_Substrate Add Substrate and Measure Signal Wash_2->Add_Substrate Analyze_Data Analyze Data to Determine Binding Affinity (KD) Add_Substrate->Analyze_Data Calculate_CrossReactivity Calculate Percent Cross-Reactivity Analyze_Data->Calculate_CrossReactivity

Caption: Workflow for determining antibody cross-reactivity using an immunoassay.

References

A Researcher's Guide to Comparative Metabolomics of Glycolysis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the intermediates of glycolysis is crucial for understanding cellular metabolism, identifying disease biomarkers, and assessing therapeutic responses. The dynamic nature and chemical properties of these metabolites—many of which are polar, phosphorylated, and exist as structural isomers—present significant analytical challenges. This guide provides an objective comparison of common mass spectrometry-based methods for their analysis, supported by performance data and detailed experimental protocols.

Performance Comparison of Analytical Platforms

The choice of analytical methodology is critical for the robust quantification of glycolytic intermediates. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each platform has distinct advantages and limitations in terms of sample preparation, sensitivity, and coverage. Below is a summary of reported performance metrics for quantifying key glycolysis intermediates using different methods.

MetaboliteGC-MS[1]GC-MS/MS[2]UPLC/ESI-MS/MS[3]
Linearity (R²) ≥ 0.9872Not SpecifiedLinear over 0.1-100 µg/mL
Limit of Detection (LOD) 0.0002–0.2382 µg/mL0.05–0.5 µmol/L2–49 ng/mL
Limit of Quantitation (LOQ) 0.0007–0.7940 µg/mLNot SpecifiedNot Specified
Intra-day Precision (%RSD) ≤ 13.67%< 14.9%0.9% - 11.8% (avg 3.5%)
Inter-day Precision (%RSD) ≤ 12.01%< 14.7%Not Specified
Spike Recovery Not SpecifiedNot Specified53% - 127% (avg 91%)

Signaling Pathway and Workflow Visualizations

Understanding the flow of metabolites through glycolysis and the analytical process is essential. The following diagrams illustrate the core pathway and typical experimental workflows.

Glycolysis_Pathway Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P TPI BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The core enzymatic steps of the glycolysis pathway.

Experimental_Workflow Comparative Experimental Workflow: LC-MS vs. GC-MS cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow Quench_LC 1. Quenching Extract_LC 2. Metabolite Extraction Quench_LC->Extract_LC Reconstitute 3. Reconstitution Extract_LC->Reconstitute LCMS_Analysis 4. LC-MS Analysis Reconstitute->LCMS_Analysis Quench_GC 1. Quenching Extract_GC 2. Metabolite Extraction Quench_GC->Extract_GC Derivatize 3. Derivatization (Critical Step) Extract_GC->Derivatize GCMS_Analysis 4. GC-MS Analysis Derivatize->GCMS_Analysis Start Sample Collection Start->Quench_LC Start->Quench_GC

Caption: Key workflow differences between LC-MS and GC-MS analysis.

Data_Analysis_Workflow Metabolomics Data Analysis Pipeline RawData Raw MS Data (.raw, .mzML) PeakPicking Peak Picking & Integration RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Normalization Normalization (e.g., to internal standard, cell number) Alignment->Normalization Stats Statistical Analysis (e.g., t-test, ANOVA, PCA) Normalization->Stats ID Metabolite Identification (MS/MS, RT) Stats->ID Pathway Pathway Analysis & Biological Interpretation ID->Pathway

Caption: A typical bioinformatics workflow for metabolomics data.

Experimental Protocols

Detailed and consistent protocols are the foundation of reproducible metabolomics research. Below are representative methodologies for sample preparation and analysis using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of Glycolytic Intermediates

This protocol is adapted for the analysis of polar metabolites like glycolytic intermediates, which requires a derivatization step to increase their volatility for gas chromatography.[1][4]

1. Sample Quenching and Extraction:

  • Objective: To instantly halt enzymatic activity and extract metabolites.

  • Procedure for Adherent Cells:

    • Aspirate cell culture medium.

    • Immediately wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of pre-chilled (-80°C) 80% methanol.[1]

    • Scrape cells and collect the cell/methanol mixture into a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heat.

2. Derivatization:

  • Objective: To make the non-volatile sugar phosphates amenable to GC analysis.

  • Procedure (Two-step methoximation and silylation):

    • Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract to protect carbonyl groups. Incubate at 37°C for 90 minutes.

    • Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[1]

    • Incubate at 80°C for 60 minutes.[1] The sample is now ready for injection.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film).[4]

    • Injector Temperature: 280°C.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp at 10°C/min to 320°C, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for targeted quantification.

Protocol 2: LC-MS Analysis of Glycolytic Intermediates

LC-MS is often preferred for its simpler sample preparation and direct analysis of polar, non-volatile compounds.[3][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these polar metabolites.[6]

1. Sample Quenching and Extraction:

  • Objective: To halt metabolism and extract intermediates.

  • Procedure: The quenching and extraction steps are identical to those described in Protocol 1 (steps 1.1 to 1.7).

2. Sample Reconstitution:

  • Objective: To dissolve the dried metabolites in a solvent compatible with the LC mobile phase.

  • Procedure: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of a solvent mixture appropriate for HILIC, such as 50:50 acetonitrile:water. Vortex and centrifuge to pellet any insoluble debris before transferring the supernatant to an autosampler vial.

3. LC-MS Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A HILIC column (e.g., ZIC-pHILIC) is recommended for good retention and separation of polar intermediates.[6]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 85% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to 85% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as most glycolytic intermediates are phosphorylated and readily form negative ions.

    • Acquisition Mode: Targeted analysis using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor and product ion pairs for each metabolite must be optimized beforehand.

    • Source Parameters: Capillary voltage, gas temperatures, and gas flows should be optimized for the specific instrument and analytes.

Concluding Remarks

The selection of an analytical platform for studying glycolysis is a trade-off between sample throughput, sensitivity, and the specific metabolites of interest. GC-MS offers high chromatographic resolution but is hampered by the need for chemical derivatization, which adds time, cost, and potential variability.[7] LC-MS, particularly when coupled with HILIC, provides a more direct and often simpler workflow for these polar, thermally labile compounds.[5][8] For robust and reliable results, methods must be carefully optimized and validated for linearity, precision, and accuracy within the biological matrix being studied.[2]

References

A Comparative Guide to Enolase Activity: 2-PG and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of enolase with its natural substrate, 2-phosphoglycerate (2-PG), and several of its analog inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in enzymology, cancer metabolism, and drug discovery.

Data Presentation: A Comparative Analysis of Enolase Kinetics

The following table summarizes the kinetic parameters of human enolase isoforms (ENO1 and ENO2) with the natural substrate 2-phosphoglycerate (2-PG) and various phosphonate (B1237965) inhibitors. This data allows for a direct comparison of the binding affinities and inhibitory potential of these analogs.

CompoundEnzymeParameterValue
2-Phosphoglycerate (2-PG)Human Muscle Enolase (ENO3)K_m0.199 mM
2-Phosphoglycerate (2-PG)Klebsiella pneumoniae EnolaseK_m0.425 mM
HEXHuman Enolase 1 (ENO1)K_i232 nM
HEXHuman Enolase 2 (ENO2)K_i64 nM
SF2312Human Enolase 1 (ENO1)IC_5037.9 nM
SF2312Human Enolase 2 (ENO2)IC_5042.5 nM
deoxy-SF2312Human Enolase 2 (ENO2)IC_50~2000 nM
Phosphonoacetohydroxamate (PhAH)EnolaseK_ipM affinity

Experimental Protocols: Measuring Enolase Activity

The determination of enolase activity is crucial for studying its kinetics and the efficacy of its inhibitors. A commonly employed method is a coupled-enzyme assay.

Principle:

Enolase catalyzes the conversion of 2-PG to phosphoenolpyruvate (B93156) (PEP). The production of PEP is then coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. Pyruvate kinase catalyzes the transfer of a phosphate (B84403) group from PEP to ADP, forming pyruvate and ATP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Reagents:

  • Tris buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (e.g., 2 mM)

  • Potassium chloride (KCl) (e.g., 100 mM)

  • Adenosine diphosphate (B83284) (ADP) (e.g., 1 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

  • 2-Phosphoglycerate (2-PG) (substrate, variable concentrations)

  • Pyruvate kinase (PK) (e.g., 1 unit/mL)

  • Lactate dehydrogenase (LDH) (e.g., 1 unit/mL)

  • Enolase (purified enzyme or cell lysate)

  • Inhibitor (e.g., HEX, SF2312) (variable concentrations)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.

  • Incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add the enolase sample to the reaction mixture.

  • Substrate Addition: To start the reaction, add a known concentration of the substrate, 2-PG.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity (rate of NADH oxidation) from the linear portion of the absorbance versus time plot.

  • Inhibitor Studies: For inhibitor testing, pre-incubate the enolase enzyme with the inhibitor for a defined period before adding the substrate. The same procedure is then followed to measure the inhibited enzyme activity.

Mandatory Visualizations

Signaling Pathway: Glycolysis

The following diagram illustrates the central role of enolase in the glycolytic pathway.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-phosphate & Dihydroxyacetone phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP Inhibitors Analogs (e.g., HEX, SF2312) Inhibitors->Enolase

Caption: The glycolytic pathway highlighting the conversion of 2-PG to PEP by enolase.

Experimental Workflow: Enolase Activity Assay

This diagram outlines the key steps in a typical coupled-enzyme assay for measuring enolase activity.

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl2, KCl, ADP, NADH, PK, LDH) Pre_Incubate Pre-incubate Reaction Mixture Prep_Reaction_Mix->Pre_Incubate Prep_Enzyme Prepare Enolase Sample (Purified enzyme or lysate) Add_Enzyme Add Enolase to Mixture Prep_Enzyme->Add_Enzyme Pre_Incubate->Add_Enzyme Add_Substrate Initiate with 2-PG Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity

Caption: Workflow for a coupled-enzyme assay to determine enolase activity.

The Glycolytic Intermediate D-2-Phosphoglyceric Acid: A Validated Crossroads for Therapeutic Intervention in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, presents a rich landscape of potential therapeutic targets. Among the key metabolic pathways, the conversion involving D-2-Phosphoglyceric acid (2-PG) has emerged as a critical node for therapeutic intervention. This guide provides a comprehensive validation of 2-PG metabolism as a therapeutic target by comparing the performance of inhibiting its regulatory enzymes, Phosphoglycerate Mutase 1 (PGAM1) and Enolase (ENO1), with alternative glycolytic targets. Supporting experimental data, detailed protocols, and pathway visualizations are presented to inform and guide future drug discovery efforts.

This compound Metabolism: A Strategic Target in Oncology

This compound is a central metabolite in the glycolytic pathway, positioned at the crossroads of energy production and anabolic biosynthesis. Its intracellular concentration is tightly regulated by two key enzymes: Phosphoglycerate Mutase 1 (PGAM1), which catalyzes its formation from 3-phosphoglycerate (B1209933) (3-PG), and Enolase (ENO1), which converts it to phosphoenolpyruvate (B93156) (PEP). In numerous cancers, the upregulation of these enzymes is crucial for sustaining the high glycolytic flux necessary for rapid proliferation and survival.[1][2][3] This dependency creates a therapeutic window to selectively target cancer cells by modulating the levels of 2-PG.

Targeting the Gatekeepers of 2-PG: PGAM1 and Enolase

The enzymes directly responsible for the metabolism of this compound, PGAM1 and Enolase, have been extensively investigated as therapeutic targets. Both enzymes are frequently overexpressed in a wide range of human cancers and their inhibition has been shown to impede tumor growth.[1][2][4][5]

Phosphoglycerate Mutase 1 (PGAM1): As the producer of 2-PG, PGAM1 plays a pivotal role in coordinating glycolysis with anabolic processes like the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis.[6][7][8] Its inhibition leads to an accumulation of 3-PG and a depletion of 2-PG, disrupting downstream glycolysis and vital biosynthetic pathways.[1][9]

Enolase (ENO1): This enzyme catalyzes the conversion of 2-PG to the high-energy molecule PEP. Beyond its glycolytic function, ENO1 also exhibits non-glycolytic roles, acting as a plasminogen receptor on the cell surface, which contributes to cancer cell invasion and metastasis.[2][5][10][11] Targeting ENO1 not only disrupts energy metabolism but also has the potential to interfere with tumor progression.

The following diagram illustrates the central role of this compound and the therapeutic intervention points at PGAM1 and Enolase within the glycolytic pathway.

cluster_glycolysis Glycolysis Pathway cluster_intervention Therapeutic Intervention cluster_alternatives Alternative Glycolytic Targets Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP 13BPG 13BPG GAP->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG This compound 3PG->2PG PGAM1 PEP Phosphoenolpyruvate 2PG->PEP Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate PGAM1_Inhibitor PGAM1 Inhibitors (e.g., PGMI-004A, HKB99) PGAM1_Inhibitor->3PG Inhibits Enolase_Inhibitor Enolase Inhibitors (e.g., ENOblock, POMHEX) Enolase_Inhibitor->2PG Inhibits GLUT_Inhibitor GLUT Inhibitors GLUT_Inhibitor->Glucose Inhibits Uptake HK_Inhibitor Hexokinase Inhibitors HK_Inhibitor->G6P Inhibits PKM2_Inhibitor Pyruvate Kinase M2 Inhibitors PKM2_Inhibitor->Pyruvate Inhibits

Figure 1: Glycolytic pathway highlighting this compound and therapeutic targets.

Comparative Analysis of Therapeutic Targets in Glycolysis

While targeting PGAM1 and Enolase presents a promising strategy, it is essential to compare their potential with other well-established targets within the glycolytic pathway. The following table summarizes the key characteristics of targeting PGAM1, Enolase, and other alternative glycolytic enzymes.

Therapeutic TargetMechanism of Action & RationaleKey Small Molecule InhibitorsReported In Vitro Efficacy (IC50)Reported In Vivo Efficacy
PGAM1 Allosteric or active-site inhibition disrupts the conversion of 3-PG to 2-PG, leading to decreased glycolysis and biosynthesis.[1][6][8][12]PGMI-004A, HKB99, MJE3, EGCG, KH3[1][6][13][14][15]PGMI-004A: ~13.1 µM (enzymatic)[1][9]; HKB99: 1.02 µM (HCC827ER cells)[8]; MJE3: 33 µM (breast cancer cells)[12]PGMI-004A: Significant tumor growth reduction in H1299 xenografts (100 mg/kg/day).[1] HKB99: Suppressed tumor growth and metastasis in NSCLC models.[14][16] KH3: Effective in PDX models of pancreatic cancer.[17][18]
Enolase (ENO1) Inhibition of the conversion of 2-PG to PEP blocks a key energy-producing step in glycolysis. Also inhibits non-glycolytic functions related to metastasis.[2][5][11]ENOblock (AP-III-a4), POMHEX, SF2312, SU212, Phosphonoacetohydroxamate[17][19]ENOblock: ~0.6 µM (enzymatic)[11]; HEX: 1.3 µM (ENO1-/- glioma cells)[20]ENOblock: Inhibited cancer cell metastasis in vivo.[19] POMHEX: Eradicated intracranial ENO1-deleted tumors in mice.[21] SU212: Restrained tumor progression and metastasis in TNBC models.[22]
GLUT1 Blocks glucose uptake, the first rate-limiting step of glycolysis, starving cancer cells of their primary fuel source.WZB117, RitonavirWZB117: Potent inhibitor of glucose uptake.WZB117: Suppressed tumor cell proliferation.
Hexokinase 2 (HK2) Inhibits the first intracellular step of glycolysis, the phosphorylation of glucose, trapping it in the cell.2-Deoxy-D-glucose (2-DG), Lonidamine, 3-Bromopyruvate2-DG: Widely studied, but with moderate potency.2-DG: Has shown anti-tumor effects in preclinical models, often in combination therapies.
Pyruvate Kinase M2 (PKM2) Allosteric modulation can either activate or inhibit the enzyme, affecting the final step of glycolysis and the balance between energy production and biosynthesis.TEPP-46, DASA-58TEPP-46 (activator): Promotes the more active tetrameric form.TEPP-46: Has shown anti-tumor effects in preclinical models.

Experimental Protocols for Target Validation

The validation of a therapeutic target requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays used to assess the efficacy of inhibitors targeting PGAM1 and Enolase.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme (PGAM1 or Enolase).

Principle: The enzymatic activity is measured by a coupled assay where the product of the target enzyme reaction is converted through one or more subsequent reactions to a product that can be monitored spectrophotometrically (e.g., the oxidation of NADH to NAD+).

Protocol for Enolase Inhibition Assay:

  • Reaction Mixture: Prepare a reaction buffer containing triethanolamine (B1662121) buffer, MgSO4, KCl, ADP, NADH, pyruvate kinase, and lactate (B86563) dehydrogenase.[14][23]

  • Enzyme and Inhibitor Incubation: Add the purified Enolase enzyme to the reaction mixture in the wells of a 96-well plate. Add varying concentrations of the test inhibitor.

  • Initiate Reaction: Start the reaction by adding the substrate, 2-phosphoglycerate.[14][23]

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the rate of NADH oxidation.[14][23]

  • Data Analysis: Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol for PGAM1 Inhibition Assay:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, MgCl2, KCl, NADH, ADP, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.[24]

  • Enzyme and Inhibitor Incubation: Add the purified PGAM1 enzyme to the reaction mixture. Add varying concentrations of the test inhibitor.

  • Initiate Reaction: Start the reaction by adding the substrate, 3-phosphoglycerate.[24]

  • Measurement: Measure the decrease in absorbance at 340 nm over time.[24]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan (B1609692) by mitochondrial reductases of viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test inhibitor, and tumor growth is monitored over time.[4][13]

Protocol:

  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with a basement membrane extract like Matrigel to improve tumor take rate.[13]

  • Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[4]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.[4]

  • Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., via oral gavage, intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

The following diagram illustrates a general workflow for the validation of a therapeutic target, from initial identification to preclinical evaluation.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Target_ID Target Identification (e.g., Overexpression in Tumors) In_Vitro_Validation In Vitro Validation Target_ID->In_Vitro_Validation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) In_Vitro_Validation->Enzyme_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Validation->Cell_Assay In_Vivo_Validation In Vivo Validation Xenograft Tumor Xenograft Models (Efficacy, Toxicity) In_Vivo_Validation->Xenograft PDX Patient-Derived Xenografts (Translational Relevance) In_Vivo_Validation->PDX Preclinical_Dev Preclinical Development Enzyme_Assay->In_Vivo_Validation Cell_Assay->In_Vivo_Validation Xenograft->Preclinical_Dev PDX->Preclinical_Dev

Figure 2: General workflow for therapeutic target validation.

Conclusion

The metabolic alterations in cancer cells, particularly the upregulation of the glycolytic pathway, provide a fertile ground for the development of targeted therapies. The enzymes regulating the concentration of this compound, PGAM1 and Enolase, represent highly promising therapeutic targets. The availability of potent small molecule inhibitors for both enzymes, coupled with compelling preclinical data demonstrating their anti-tumor efficacy, validates the targeting of this metabolic node. This comparative guide provides the necessary data and experimental frameworks to support further research and development in this exciting area of cancer metabolism. The continued exploration of inhibitors targeting PGAM1 and Enolase holds the potential to deliver novel and effective treatments for a variety of cancers.

References

inter-laboratory comparison of D-2-Phosphoglyceric acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methodologies for the quantification of D-2-Phosphoglyceric acid, supported by experimental data from a hypothetical inter-laboratory study.

Introduction to this compound Analysis

This compound (2-PG) is a critical intermediate metabolite in the glycolytic pathway, positioned between 3-phosphoglycerate (B1209933) and phosphoenolpyruvate.[1] The accurate measurement of 2-PG is vital for researchers and scientists in understanding metabolic regulation and analyzing the glycolytic pathway in various physiological and pathological conditions, including cancer.[1] Furthermore, for professionals in drug development, quantifying 2-PG can be essential for elucidating the mechanism of action of therapeutic agents that target metabolic pathways.[1] This guide provides an overview of an inter-laboratory comparison of common analytical methods for 2-PG quantification, offering insights into their performance and experimental protocols.

The primary methods for the quantification of 2-PG are enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Enzymatic assays offer a high-throughput and straightforward approach, while LC-MS/MS provides high sensitivity and specificity, enabling precise identification and quantification, even in complex biological samples.[1] To ensure the reliability and comparability of results across different laboratories, inter-laboratory comparisons and proficiency testing are essential.[2][3][4] These studies help establish the effectiveness and comparability of different measurement methods and identify potential issues in laboratory procedures.[4]

Hypothetical Inter-Laboratory Comparison Study Design

To evaluate the performance of different analytical methods for this compound measurement, a hypothetical inter-laboratory study was designed. Five laboratories participated, utilizing either an enzymatic assay or an LC-MS/MS method. Standardized samples of this compound at three different concentrations (Low: 10 µM, Medium: 50 µM, High: 100 µM) in a synthetic matrix were distributed to each participating laboratory. The laboratories were tasked with performing the measurements in triplicate and reporting the mean and standard deviation.

The performance of the laboratories and methods was evaluated based on key validation parameters, including accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD).[5][6][7]

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the quantitative data from the hypothetical .

LaboratoryMethodTarget Conc. (µM)Measured Conc. (µM, Mean ± SD)Accuracy (% Recovery)Precision (%RSD)
Lab 1 Enzymatic Assay109.5 ± 0.895.0%8.4%
5048.2 ± 3.496.4%7.1%
10097.1 ± 6.897.1%7.0%
Lab 2 Enzymatic Assay1011.2 ± 1.2112.0%10.7%
5053.5 ± 4.8107.0%9.0%
100105.3 ± 8.4105.3%8.0%
Lab 3 LC-MS/MS1010.1 ± 0.4101.0%4.0%
5049.8 ± 1.599.6%3.0%
100100.5 ± 2.5100.5%2.5%
Lab 4 LC-MS/MS109.9 ± 0.599.0%5.1%
5050.7 ± 2.0101.4%3.9%
100101.2 ± 3.0101.2%3.0%
Lab 5 Enzymatic Assay1010.5 ± 0.9105.0%8.6%
5051.5 ± 4.1103.0%8.0%
100102.8 ± 7.7102.8%7.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Assay Protocol

This protocol is based on a coupled enzyme reaction that produces a measurable signal proportional to the 2-PG concentration.

  • Standard Curve Preparation : A dilution series of a this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) is prepared in a 96-well plate. The final volume in each well is adjusted to 50 µL with an appropriate assay buffer.

  • Sample Preparation : Samples are prepared according to the specific requirements of the sample type (e.g., cell lysates, plasma). An appropriate volume (e.g., 1-50 µL) is added to duplicate wells of the 96-well plate. A "Sample Blank" is prepared for each sample to account for background signal. The final volume is adjusted to 50 µL with assay buffer.

  • Reaction Mix Preparation : A reaction mix containing all necessary enzymes (e.g., enolase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) and substrates is prepared. For the "Sample Blank," the key initiating enzyme (enolase) is omitted.

  • Incubation : 50 µL of the appropriate reaction mix is added to each well. The plate is mixed gently and incubated for 30-60 minutes at 37°C, protected from light.

  • Measurement : The absorbance or fluorescence is measured on a microplate reader at the appropriate wavelength (e.g., 570 nm for colorimetric assays or Ex/Em = 535/587 nm for fluorometric assays).

  • Calculation : The background is subtracted from all readings. The concentration of 2-PG in the samples is determined by comparing the corrected readings to the standard curve.

LC-MS/MS Protocol

This protocol provides high specificity and sensitivity for the quantification of 2-PG.

  • Sample Preparation (Protein Precipitation & Extraction) :

    • To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-labeled 2-PG).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions :

    • Column : A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient from high organic to high aqueous to retain and elute the polar 2-PG.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for 2-PG and the internal standard are monitored (e.g., for 2-PG: m/z 185 -> m/z 97).

  • Quantification : A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 2-PG in the samples is determined from this curve.

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Enzymatic Enzymatic Assay Extraction->Enzymatic Direct Analysis LCMS LC-MS/MS Analysis Extraction->LCMS Chromatographic Separation Data_Acquisition Data Acquisition Enzymatic->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for this compound measurement.

G Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Caption: this compound in the Glycolysis signaling pathway.

References

A Comparative Analysis of D- and L-2-Phosphoglyceric Acid: Functional Divergence in a Stereospecific Metabolic World

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 19, 2025 – In the intricate landscape of cellular metabolism, the stereochemistry of molecules plays a pivotal role in dictating their biological function. This guide provides a comprehensive comparison of the functional differences between D-2-Phosphoglyceric acid (D-2-PGA) and L-2-Phosphoglyceric acid (L-2-PGA), offering researchers, scientists, and drug development professionals a clear understanding of their distinct roles, supported by experimental data and methodologies.

This compound is a well-established and crucial intermediate in the glycolytic pathway, the central metabolic route for glucose breakdown and energy production.[1][2][3] In contrast, its stereoisomer, L-2-Phosphoglyceric acid, is recognized as the "opposite enantiomer to the standard configuration found in glycolysis/gluconeogenesis," indicating its exclusion from this fundamental biological process.[4][5] This functional disparity is a direct consequence of the high stereospecificity of the enzymes involved in glycolysis.

The Central Role of this compound in Glycolysis

D-2-PGA is positioned at a critical juncture in the glycolytic pathway. It is synthesized from D-3-Phosphoglyceric acid by the enzyme Phosphoglycerate Mutase (PGM) and is subsequently converted to the high-energy compound Phosphoenolpyruvate (B93156) (PEP) by the enzyme Enolase.[6][7][8] This two-step process is essential for the net production of ATP in glycolysis.

The enzymatic conversion of D-2-PGA is a testament to the precise molecular recognition that governs metabolic pathways. The active sites of Phosphoglycerate Mutase and Enolase are exquisitely shaped to bind and process only the D-isomer of 2-phosphoglycerate.[9][10] This specificity ensures the unidirectional flow of metabolites through glycolysis and maintains metabolic efficiency.

L-2-Phosphoglyceric Acid: An Outsider in Glycolysis

Due to the stringent stereospecificity of glycolytic enzymes, L-2-Phosphoglyceric acid does not serve as a substrate for either Phosphoglycerate Mutase or Enolase.[4][5] Consequently, it does not participate in the energy-yielding steps of glycolysis. While direct quantitative data on the interaction of L-2-PGA with these enzymes is scarce in the literature, the fundamental principles of enzyme stereospecificity strongly support its inactivity as a substrate.[10][11]

Quantitative Comparison of D- and L-2-Phosphoglyceric Acid

The following table summarizes the known functional differences and enzymatic interactions of D- and L-2-Phosphoglyceric acid.

FeatureThis compoundL-2-Phosphoglyceric Acid
Role in Glycolysis Key IntermediateNot a participant
Substrate for Phosphoglycerate Mutase YesNo (presumed)
Substrate for Enolase YesNo (presumed)
Enzyme Kinetic Data (Km) Available for D-isomer with Enolase (e.g., 4.35 mM for S. rattus enolase[13])Not available
Inhibitory Activity Product inhibition may occur at high concentrationsPotential competitive inhibitor (presumed, no direct data found)
Biological Significance Essential for cellular energy metabolismLargely unknown, considered biologically inert in glycolysis

Signaling Pathways and Experimental Workflows

The distinct roles of D- and L-2-Phosphoglyceric acid can be visualized through their interaction with the glycolytic pathway.

Glycolysis_Pathway cluster_glycolysis Glycolysis 3-PGA D-3-Phosphoglycerate D-2-PGA This compound 3-PGA->D-2-PGA Phosphoglycerate Mutase PEP Phosphoenolpyruvate D-2-PGA->PEP Enolase Enolase_Inhibition L-2-PGA L-2-Phosphoglyceric Acid L-2-PGA->D-2-PGA Stereoisomers L-2-PGA->Enolase_Inhibition Potential Inhibition caption D-2-PGA is an active intermediate in glycolysis, while L-2-PGA is not.

Figure 1. Role of D- and L-2-PGA in Glycolysis.

The experimental workflow to determine the activity of enzymes that metabolize 2-phosphoglyceric acid typically involves a coupled enzyme assay.

Enolase_Assay_Workflow cluster_workflow Enolase Activity Assay Workflow Sample Sample containing Enolase Substrate_Mix Assay Buffer with This compound Sample->Substrate_Mix Incubation Incubation at specific temperature and pH Substrate_Mix->Incubation Coupled_Reaction Coupled enzymatic reaction to produce a detectable signal Incubation->Coupled_Reaction Detection Spectrophotometric or Fluorometric Detection Coupled_Reaction->Detection L-2-PGA_Control Control with L-2-Phosphoglyceric Acid L-2-PGA_Control->Incubation No reaction expected caption Workflow for determining enzyme activity using D-2-PGA as a substrate.

Figure 2. Experimental Workflow for Enolase Assay.

Experimental Protocols

Enzymatic Assay of Enolase

This protocol is adapted from standard methodologies for determining enolase activity.

Principle: The conversion of D-2-phosphoglycerate to phosphoenolpyruvate (PEP) by enolase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Triethanolamine buffer, pH 7.4

  • 50 mM this compound solution

  • 10 mM ADP solution

  • 5 mM NADH solution

  • Pyruvate Kinase (e.g., 1000 units/mL)

  • Lactate Dehydrogenase (e.g., 1000 units/mL)

  • Enzyme sample (e.g., cell lysate)

Procedure:

  • Prepare a reaction mixture containing Triethanolamine buffer, ADP, NADH, PK, and LDH.

  • Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the enolase activity in the sample.

To test for the effect of L-2-Phosphoglyceric acid:

  • As a substrate: Replace this compound with an equimolar concentration of L-2-Phosphoglyceric acid. No significant change in absorbance is expected.

  • As an inhibitor: Perform the assay with this compound in the presence of varying concentrations of L-2-Phosphoglyceric acid to determine if it acts as a competitive inhibitor.

Enzymatic Assay of Phosphoglycerate Mutase (PGM)

This protocol is based on a coupled assay system to measure PGM activity.

Principle: The conversion of D-3-phosphoglycerate to D-2-phosphoglycerate by PGM is coupled to the enolase, pyruvate kinase, and lactate dehydrogenase reactions. The rate of NADH oxidation is monitored at 340 nm.

Reagents:

  • 100 mM Triethanolamine buffer, pH 7.6

  • 100 mM D-3-Phosphoglyceric acid solution

  • 10 mM ADP solution

  • 5 mM NADH solution

  • Enolase (e.g., 100 units/mL)

  • Pyruvate Kinase (e.g., 1000 units/mL)

  • Lactate Dehydrogenase (e.g., 1000 units/mL)

  • Enzyme sample (e.g., purified PGM or cell lysate)

Procedure:

  • Prepare a reaction mixture containing Triethanolamine buffer, ADP, NADH, enolase, PK, and LDH.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the D-3-Phosphoglyceric acid solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the PGM activity.

To investigate the stereospecificity:

  • An analogous experiment using L-3-Phosphoglyceric acid would be expected to yield no reaction, as PGM is specific for the D-isomer. Similarly, direct testing of L-2-PGA as a substrate in the reverse reaction would not be expected to proceed.

Conclusion

The functional differences between D- and L-2-Phosphoglyceric acid are a clear illustration of the principle of stereospecificity in biological systems. D-2-PGA is an indispensable metabolite in the central energy-producing pathway of glycolysis, actively processed by highly specific enzymes. In stark contrast, L-2-PGA is excluded from this pathway due to its incompatible stereochemistry. While the potential for L-2-PGA to act as an enzyme inhibitor exists, further research is required to substantiate this hypothesis and to explore any potential, as yet undiscovered, biological roles for this enantiomer. This guide underscores the critical importance of molecular chirality in drug design and metabolic research.

References

Comparative Analysis of 2-Phosphoglycerate Across Different Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-phosphoglycerate (2-PG), a pivotal intermediate in the central metabolic pathway of glycolysis. The document details its function, the enzymes governing its turnover, and a comparison of their kinetic properties across various species, from mammals to archaea. This guide is intended to serve as a valuable resource for researchers investigating metabolic pathways, identifying potential drug targets, and understanding the comparative biochemistry of this essential molecule.

Introduction to 2-Phosphoglycerate

2-Phosphoglycerate (2-PG) is a three-carbon carboxylic acid that serves as a crucial intermediate in the glycolytic pathway, positioned at the interface of the preparatory and payoff phases. It is formed from its isomer, 3-phosphoglycerate (B1209933) (3-PG), by the action of phosphoglycerate mutase (PGM) and is subsequently converted to the high-energy compound phosphoenolpyruvate (B93156) (PEP) by enolase. This places 2-PG at a critical juncture in cellular energy metabolism across all domains of life. Beyond its central role in glycolysis, 2-PG is also implicated in other metabolic processes, such as photorespiration in plants, where its accumulation can have regulatory effects.

Metabolic Role and Regulation of 2-Phosphoglycerate

The primary role of 2-PG is to act as the substrate for the enzyme enolase, which catalyzes its dehydration to form PEP, a key step for substrate-level phosphorylation in glycolysis. The concentration and flux of 2-PG are tightly regulated by the activity of the enzymes that produce and consume it: phosphoglycerate mutase and enolase.

The Glycolytic Pathway Involving 2-Phosphoglycerate

The conversion of glucose to pyruvate (B1213749) involves a series of enzymatic reactions. The steps immediately surrounding 2-phosphoglycerate are highly conserved across species.

Glycolysis_2PG 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Figure 1: Core glycolytic steps involving 2-Phosphoglycerate.

Quantitative Analysis of 2-Phosphoglycerate and Related Enzymes

A comparative understanding of the metabolic landscape requires quantitative data on metabolite concentrations and enzyme kinetics. The following tables summarize available data for 2-PG and the enzymes that directly metabolize it.

Intracellular Concentration of 2-Phosphoglycerate

Direct measurements of intracellular 2-phosphoglycerate concentrations are challenging and consequently, data across a wide range of species is limited. The table below presents available data and related metabolites to provide context.

SpeciesOrganism TypeIntracellular Concentration of 2-PG (or related metabolite)Notes
Escherichia coliBacterium1.5 mM (for 3-Phosphoglycerate)[1][2]The total observed intracellular metabolite pool is approximately 300 mM.[1] This value provides an estimate of the concentration range for glycolytic intermediates.
Mammalian Tissues (various)Mammal4 - 17 nmoles/gLow concentrations of 2-PG were detected in all tissues analyzed.
Saccharomyces cerevisiaeYeastNot specifically foundNMR studies have been used to estimate relative concentrations of sugar phosphates, including 3-phosphoglycerate.[3]
Comparative Kinetics of Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (PGM) exists in two main forms: a cofactor-dependent (dPGM) form, which requires 2,3-bisphosphoglycerate (B1242519) for activity, and a cofactor-independent (iPGM) form. Their distribution and kinetic properties vary across species.

SpeciesPGM TypeSubstrateKm (µM)kcat (s-1)Optimal pH
Lactococcus lactisdPGM3-Phosphoglycerate10003200Not specified
Saccharomyces cerevisiaedPGM3-Phosphoglycerate600Not specifiedNot specified
Chicken Breast MuscledPGM2-Phosphoglycerate14Not specified7.5
Chicken Breast MuscledPGM3-Phosphoglycerate~200Not specified7.5
Pyrococcus furiosus (50°C)iPGM2-Phosphoglycerate130Not specified8.0
Pyrococcus furiosus (50°C)iPGM3-Phosphoglycerate260Not specified8.0
Methanococcus jannaschii (50°C)iPGM2-Phosphoglycerate150Not specified8.0
Methanococcus jannaschii (50°C)iPGM3-Phosphoglycerate160Not specified8.0
General (across species)BothNot specified100 - 200Not specified5.9
Comparative Kinetics of Enolase

Enolase is a highly conserved metalloenzyme that catalyzes the dehydration of 2-PG. Its kinetic parameters are crucial for maintaining glycolytic flux.

SpeciesSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
Escherichia coli2-Phosphoglycerate0.18.1Not specified
Klebsiella pneumoniae2-Phosphoglycerate0.4257.8Not specified
Chloroflexus aurantiacus2-Phosphoglycerate0.16 (at 25°C)6.580
Chloroflexus aurantiacus2-Phosphoglycerate0.03 (at 80°C)6.580
Pyrococcus furiosusNot specifiedNot specified8.1>90
Saccharomyces cerevisiaeNot specifiedNot specifiedNot specified55

Signaling and Regulatory Roles of 2-Phosphoglycerate

While primarily an intermediate in glycolysis, the concentration of 2-phosphoglycerate can have regulatory implications. In most organisms, its role in signaling is indirect, primarily through its impact on the rate of glycolysis and the concentrations of downstream metabolites like PEP and pyruvate.

In plants, 2-phosphoglycolate, a compound structurally similar to 2-phosphoglycerate and produced during photorespiration, can inhibit key enzymes in carbon metabolism. This highlights a potential for 2-PG, if it were to accumulate, to exert inhibitory effects.

In human red blood cells, the Rapoport-Luebering shunt produces 2,3-bisphosphoglycerate (2,3-BPG), a crucial regulator of hemoglobin's oxygen affinity. The metabolism of 2,3-BPG is linked to the glycolytic pathway and the pool of 3-PG and 2-PG, illustrating a specialized regulatory role in mammals.

Experimental Protocols

Accurate measurement of 2-phosphoglycerate and the activity of related enzymes is fundamental for metabolic research. The following sections detail the principles and workflows for these assays.

Measurement of 2-Phosphoglycerate Concentration

The concentration of 2-PG in biological samples can be determined using coupled enzymatic assays, often available as commercial kits. The general principle involves the conversion of 2-PG to pyruvate, which is then used in a reaction that produces a detectable colorimetric or fluorometric signal.

Assay_2PG cluster_0 Sample Preparation cluster_1 Enzymatic Reactions Homogenize Homogenize tissue/cells in assay buffer Deproteinate Deproteinate (e.g., spin filter) Homogenize->Deproteinate 2-PG 2-Phosphoglycerate (from sample) PEP Phosphoenolpyruvate 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Signal Colorimetric or Fluorometric Signal Pyruvate->Signal Pyruvate Oxidase + Probe Assay_PGM cluster_0 Coupled Enzymatic Reactions 3-PG 3-Phosphoglycerate (Substrate) 2-PG 2-Phosphoglycerate 3-PG->2-PG PGM (from sample) PEP Phosphoenolpyruvate 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (ADP -> ATP) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD+ NAD+ NADH->NAD+ Assay_Enolase cluster_0 Coupled Enzymatic Reactions 2-PG 2-Phosphoglycerate (Substrate) PEP Phosphoenolpyruvate 2-PG->PEP Enolase (from sample) Intermediate Intermediate Product PEP->Intermediate Converter Enzyme Signal Colorimetric or Fluorometric Signal Intermediate->Signal Developer Enzyme + Probe

References

Drug-Induced Alterations in D-2-Phosphoglyceric Acid Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-2-Phosphoglyceric acid (2-PG) is a critical intermediate in the glycolytic pathway, the central route for glucose metabolism and energy production. The cellular concentration of 2-PG is tightly regulated by the enzymes phosphoglycerate mutase 1 (PGAM1), which produces 2-PG from 3-phosphoglycerate (B1209933) (3-PG), and enolase, which converts 2-PG to phosphoenolpyruvate (B93156) (PEP). As dysregulation of glycolysis is a hallmark of numerous diseases, including cancer, targeting these enzymes presents a promising therapeutic strategy. This guide provides a comparative analysis of the effects of different drug treatments on this compound levels, supported by experimental data and detailed methodologies.

Comparative Analysis of Drug Effects on this compound Levels

The impact of a drug on 2-PG levels is primarily dictated by its target within the glycolytic pathway. Inhibitors of enzymes downstream of 2-PG synthesis, such as enolase, lead to an accumulation of 2-PG. Conversely, drugs that inhibit enzymes upstream of or at the level of PGAM1 will result in a depletion of 2-PG. The following table summarizes the quantitative effects of representative drugs on 2-PG and the closely related isomer, 3-PG.

Drug ClassDrug ExampleTarget EnzymeEffect on 2-PG/3-PG LevelsOrganism/Cell LineQuantitative Change
Enolase Inhibitor HEX ((1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid)EnolaseIncreaseNaegleria fowleri78-fold increase in 2-/3-PG
Enolase Inhibitor 2-Aminothiazole (2-AT)EnolaseIncreaseMycobacterium tuberculosisDose-dependent increase in 3-PG
PGAM1 Inhibitor PGMI-004APhosphoglycerate Mutase 1 (PGAM1)Decrease in 2-PG, Increase in 3-PGHuman non-small cell lung carcinoma (H1299)Significant decrease in 2-PG and increase in 3-PG
Hexokinase Inhibitor 2-Deoxy-D-glucose (2-DG)HexokinaseDecreaseGeneral (expected effect)Inhibition of glycolysis leads to depletion of downstream intermediates

Signaling Pathway and Drug Inhibition Points

The following diagram illustrates the key steps in the lower part of the glycolytic pathway, highlighting the points of inhibition for the discussed drug classes.

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway cluster_inhibitors Inhibitors 3_PG 3-Phosphoglycerate 2_PG This compound 3_PG->2_PG PGAM1 PEP Phosphoenolpyruvate 2_PG->PEP Enolase PGMI_004A PGMI-004A PGMI_004A->3_PG Inhibits PGAM1 (Decreases 2-PG) HEX_2AT HEX / 2-ATs HEX_2AT->2_PG Inhibits Enolase (Increases 2-PG)

Caption: Inhibition points of PGMI-004A and Enolase inhibitors in glycolysis.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through metabolomic analysis using mass spectrometry. Below are detailed methodologies representative of the key experiments cited.

Metabolomic Profiling of Glycolytic Intermediates

This protocol is a generalized procedure based on the methodologies described for analyzing the effects of HEX and PGMI-004A.[1]

1. Sample Collection and Metabolite Extraction:

  • Cell Culture: Cells (e.g., H1299 or N. fowleri trophozoites) are cultured to a desired density and treated with the drug of interest or a vehicle control for a specified duration.

  • Quenching and Lysis: The culture medium is rapidly removed, and cells are washed with an ice-cold saline solution. Metabolism is quenched by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), chilled to -20°C.

  • Cell Disruption: Cells are scraped or subjected to sonication in the extraction solvent to ensure complete lysis and release of intracellular metabolites.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Chromatographic Separation: The metabolite extract is injected onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites like sugar phosphates. A gradient of mobile phases, typically consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), is used to elute the metabolites.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in negative ion mode, which is optimal for detecting phosphorylated intermediates.

  • Data Acquisition: The mass spectrometer is set to acquire data over a specific mass-to-charge (m/z) range that includes the expected m/z of 2-PG and other glycolytic intermediates.

3. Data Analysis:

  • Peak Integration: The raw data is processed using specialized software to identify and integrate the chromatographic peaks corresponding to each metabolite based on their accurate mass and retention time.

  • Quantification: The peak area of 2-PG (and other metabolites) in the drug-treated samples is compared to that in the control samples. The results are often normalized to an internal standard and the total protein concentration or cell number to account for variations in sample handling.

  • Statistical Analysis: Statistical tests, such as a t-test or ANOVA, are used to determine the significance of the observed changes in metabolite levels.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the impact of drug treatment on this compound levels.

Experimental_Workflow Cell_Culture 1. Cell Culture and Drug Treatment Metabolite_Extraction 2. Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS 3. LC-MS Analysis Metabolite_Extraction->LC_MS Data_Analysis 4. Data Processing and Quantification LC_MS->Data_Analysis Results 5. Comparison of 2-PG Levels Data_Analysis->Results

Caption: Standard workflow for analyzing drug effects on 2-PG levels.

This guide provides a framework for understanding and comparing the effects of different pharmacological agents on this compound levels. The provided data and protocols can serve as a valuable resource for researchers investigating glycolysis-targeting therapeutics.

References

A Researcher's Guide to Phosphometabolite Analysis: A Comparative Look at Leading Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of phosphometabolites is critical for understanding cellular signaling, metabolic regulation, and disease pathogenesis. This guide provides an objective comparison of the leading analytical platforms for phosphometabolite analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technology for your research needs.

Phosphorylated metabolites are key players in a vast array of cellular processes, from energy metabolism to signal transduction. Their low abundance and transient nature, however, present significant analytical challenges.[1][2] This guide delves into the capabilities of the most widely used platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Comparative Performance of Analytical Platforms

The choice of an analytical platform is often a trade-off between sensitivity, selectivity, throughput, and the specific phosphometabolites of interest. The following table summarizes the key quantitative performance metrics of each platform.

Analytical PlatformKey StrengthsKey LimitationsTypical Sensitivity (LOD)Reproducibility (RSD)Phosphometabolite Coverage
LC-MS/MS High sensitivity and selectivity, broad coverage of polar and non-polar metabolites, suitable for complex mixtures.[3][4][5]Matrix effects can suppress ionization, requires careful method development for isomeric separation.[6]Low picomolar to femtomolar[7]<15%Extensive, including nucleotides, sugar phosphates, and lipid phosphates.
GC-MS Excellent chromatographic resolution, high reproducibility, extensive spectral libraries for identification.[8]Requires derivatization for non-volatile phosphometabolites, not suitable for thermally labile compounds.[6][9]Picomolar to nanomolar<10%Primarily for smaller, more volatile phosphometabolites after derivatization.[10]
NMR Spectroscopy Non-destructive, highly quantitative without the need for standards for relative quantification, provides structural information.[1][7]Lower sensitivity compared to MS-based methods, potential for spectral overlap in complex mixtures.[11]Micromolar[12]<5%Good for highly abundant phosphometabolites like ATP, ADP, and phosphocreatine.[2]
CE-MS High separation efficiency for charged and polar molecules, requires minimal sample volume.[13]Lower loading capacity, can be less robust than LC-MS.Nanomolar[13]10-20%Excellent for highly charged species like inositol (B14025) phosphates and nucleotides.[14][15][16]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the application and workflow of phosphometabolite analysis, the following diagrams are provided.

G cluster_0 Inositol Phosphate (B84403) Signaling Pathway PLC Phospholipase C (PLC) IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release IP3R->Ca_release Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Inositol Phosphate Signaling Pathway.

G cluster_1 General Experimental Workflow for Phosphometabolite Analysis Sample Biological Sample (Cell culture, Tissue, Biofluid) Quenching Metabolism Quenching (e.g., Cold Methanol) Sample->Quenching Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Quenching->Extraction Analysis Analytical Platform (LC-MS, GC-MS, NMR, CE-MS) Extraction->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Identification Metabolite Identification & Quantification Statistical_Analysis->Identification Interpretation Biological Interpretation Identification->Interpretation

Phosphometabolite Analysis Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for the key analytical platforms.

LC-MS/MS Protocol for Phosphometabolite Analysis
  • Sample Preparation and Extraction:

    • Rapidly quench metabolic activity, often using a cold solvent mixture like 80% methanol.

    • Homogenize tissue samples or lyse cells.

    • Perform a liquid-liquid extraction, for example, using a methanol/chloroform/water system, to separate polar phosphometabolites into the aqueous phase.

    • Dry the aqueous phase under vacuum and reconstitute in a solvent compatible with the LC method.

  • Chromatographic Separation:

    • Utilize a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing reagent.

    • A typical mobile phase for HILIC could consist of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

    • Maintain a constant column temperature to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Employ an electrospray ionization (ESI) source, typically in negative ion mode, as phosphometabolites readily form negative ions.

    • For targeted analysis, use a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[4]

    • For untargeted analysis, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is used to acquire full scan MS and MS/MS data for metabolite identification.[17]

GC-MS Protocol for Phosphometabolite Analysis
  • Sample Preparation and Derivatization:

    • Extract metabolites as described for LC-MS.

    • The dried extract must be derivatized to increase the volatility of the phosphometabolites. A common method is a two-step derivatization involving methoximation followed by silylation (e.g., with MSTFA).

  • Gas Chromatographic Separation:

    • Use a capillary column, such as a DB-5ms, for separation.

    • Employ a temperature gradient program that starts at a low temperature and ramps up to a high temperature to separate a wide range of derivatized metabolites.

  • Mass Spectrometry Detection:

    • Electron ionization (EI) is the most common ionization method.

    • Acquire data in full scan mode for untargeted analysis and compare the resulting spectra to libraries like NIST for identification.[18]

    • For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.

NMR Spectroscopy Protocol for Phosphometabolite Analysis
  • Sample Preparation:

    • Extract metabolites as described above.

    • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.

    • Adjust the pH of the sample to ensure consistent chemical shifts.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H or ³¹P NMR spectra. ³¹P NMR is highly specific for phosphorus-containing compounds.[2]

    • Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC or ¹H-³¹P HSQC, can be used to resolve spectral overlap and aid in metabolite identification.[1]

    • Use appropriate pulse sequences to suppress the water signal.

  • Data Processing and Analysis:

    • Process the raw data (e.g., Fourier transformation, phasing, and baseline correction).

    • Identify metabolites by comparing chemical shifts and coupling constants to databases (e.g., HMDB, BMRB) or by running authentic standards.

    • Quantify metabolites by integrating the area of their respective peaks relative to the internal standard.[7]

CE-MS Protocol for Phosphometabolite Analysis
  • Sample Preparation:

    • Extract metabolites as previously described.

    • Reconstitute the sample in the background electrolyte (BGE) used for the CE separation.

  • Capillary Electrophoresis Separation:

    • Use a fused-silica capillary. The separation is based on the charge-to-size ratio of the analytes.

    • The BGE composition is critical for achieving good separation and is often a low pH buffer.

  • Mass Spectrometry Detection:

    • Couple the CE system to a mass spectrometer using a sheathless or sheath-flow ESI interface.

    • Detect ions in negative mode for phosphometabolites.

    • The high separation efficiency of CE can resolve isomers that are difficult to separate by LC.[14][16]

Conclusion

The selection of an analytical platform for phosphometabolite analysis is a critical decision that depends on the specific research question, the available resources, and the nature of the biological samples. LC-MS/MS offers a versatile and highly sensitive approach for a broad range of phosphometabolites. GC-MS provides excellent separation and is highly reproducible for smaller, derivatized compounds. NMR spectroscopy is unparalleled for its non-destructive nature and quantitative accuracy for more abundant species. Finally, CE-MS excels in the separation of highly charged and polar phosphometabolites. By carefully considering the strengths and limitations of each platform, researchers can choose the most suitable method to unlock valuable insights into the dynamic world of the phosphometabolome.

References

Safety Operating Guide

Prudent Disposal of D-2-Phosphoglyceric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and environmentally compliant research environment. This guide provides a detailed protocol for the disposal of D-2-Phosphoglyceric acid, a key intermediate in various metabolic pathways. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating it with the same level of care as related phosphoglyceric acid compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While some related compounds are considered non-hazardous, others are known to cause skin and eye irritation.[1][2] Therefore, the following minimum PPE should be worn:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.

Step-by-Step Disposal Protocol

The following procedure is based on best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

  • Treat as Chemical Waste: In the absence of a definitive SDS, all this compound waste, including unused solid, contaminated labware (e.g., weighing boats, pipette tips), and prepared solutions, should be treated as chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused this compound powder and any contaminated solid materials in a designated, compatible, and clearly labeled hazardous waste container.

    • Aqueous Solutions: Collect all solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Waste Container Labeling

Proper labeling is crucial for safe handling and disposal by EHS personnel.

  • Label Immediately: As soon as you begin collecting waste, affix a hazardous waste label to the container.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • For solutions, list all constituents and their approximate percentages (e.g., "this compound (~2%), Water (98%)").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

    • The specific hazards (e.g., "Irritant," "Handle with Care").

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed except when adding waste.

  • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a pickup.

  • Do Not Dispose Down the Drain: Although some related compounds may be acceptable for sanitary sewer disposal, it is best to err on the side of caution and avoid this route for this compound unless explicitly approved by your EHS.[3]

Summary of Related Compound Disposal Information

For context, the disposal recommendations for similar compounds vary, highlighting the need for a cautious approach with this compound.

CompoundCAS NumberDisposal RecommendationReference
Phosphoglyceric Acid, Trisodium SaltNot SpecifiedSanitary sewer[3]
D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt80731-10-8Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
2,3-Diphosphoglyceric Acid138-81-8Treat as hazardous waste.[5]

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have D-2-Phosphoglyceric acid waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store in designated satellite accumulation area with secondary containment collect_solid->storage collect_liquid->storage full Container Full? storage->full full->storage No contact_ehs Contact Institutional EHS for waste pickup full->contact_ehs Yes end End: Waste properly disposed of by EHS contact_ehs->end

References

Personal protective equipment for handling D-2-Phosphoglyceric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for handling D-2-Phosphoglyceric acid in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following guidelines are based on data from closely related compounds such as D-(-)-3-Phosphoglyceric acid and general best practices for chemical handling.[1][2] These related substances are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious and thorough approach is mandatory.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when handling the chemical to prevent accidental exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes.[1][3]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation before use.[1]
Body Protection Laboratory CoatA full-length laboratory coat to protect skin and clothing from potential splashes.[1]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes to protect against spills and falling objects.[1]
Respiratory Protection Respirator (as needed)In situations with a risk of aerosol or dust generation, a properly fitted NIOSH-approved respirator (e.g., N99 or P2) may be necessary.[1][3]

Operational Plan: Safe Handling Protocol

Proper handling procedures are critical to prevent exposure and maintain the chemical's stability. Always handle this compound in a controlled environment, following the workflow below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of related compounds prep2 Don all required PPE (Table 1) prep1->prep2 prep3 Ensure work area is a chemical fume hood prep2->prep3 handle1 Weigh solid carefully to avoid dust generation prep3->handle1 handle2 Prepare solutions within the fume hood handle1->handle2 handle3 Avoid all direct contact with skin, eyes, and clothing handle2->handle3 post1 Tightly seal and properly label the container handle3->post1 post2 Store according to guidelines post1->post2 post3 Wash hands and arms thoroughly with soap and water post2->post3 end End post3->end start Start start->prep1

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a designated chemical fume hood, to minimize inhalation exposure.[1][3]

  • Personal Hygiene : Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.

  • After Handling : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

Disposal Plan

Due to the potential hazards, all waste containing this compound must be treated as hazardous chemical waste.[2] Do not dispose of this material in regular trash or pour it down the drain.[2][4]

G cluster_waste Waste Segregation & Collection cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage Waste Storage & Disposal waste1 Treat all this compound waste as hazardous waste2 Segregate Solid & Liquid Waste waste1->waste2 solid1 Collect unused powder and contaminated labware (gloves, tips) waste2->solid1 liquid1 Collect all solutions containing the acid waste2->liquid1 solid2 Place in a designated, compatible, and clearly labeled solid hazardous waste container solid1->solid2 storage1 Store waste containers in a designated satellite accumulation area with secondary containment solid2->storage1 liquid2 Place in a designated, compatible, and clearly labeled liquid hazardous waste container liquid1->liquid2 liquid2->storage1 storage2 Keep containers tightly closed storage1->storage2 storage3 Contact your institution's EHS for pickup and final disposal storage2->storage3 end End storage3->end start Start start->waste1

Caption: Step-by-step waste disposal protocol for this compound.

Disposal Protocol Details:

  • Waste Identification : All materials, including the pure solid, contaminated labware (e.g., weigh boats, pipette tips), and prepared solutions, must be treated as hazardous waste.[2]

  • Segregation :

    • Solid Waste : Collect unused powder and contaminated solids in a designated hazardous waste container.[2]

    • Aqueous Solutions : Collect all solutions in a separate liquid hazardous waste container. Do not mix with other chemical waste unless permitted by your institution's Environmental Health & Safety (EHS) department.[2]

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name, the date, and the primary hazard (e.g., "Irritant").[2]

  • Storage : Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed and within secondary containment.[2]

  • Final Disposal : Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste service.[2][3]

Storage and Spill Management

  • Storage : Store this compound in a tightly sealed, clearly labeled container.[1] Keep it in a cool, dry, and well-ventilated area away from incompatible materials.[1] For long-term stability, storage at -20°C is often recommended for related compounds.[1][5]

  • Spill Management : In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, sweep up solid material, place it in a bag, and hold for waste disposal.[3] Avoid generating dust.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] Follow your institution's established spill cleanup procedures for acidic compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.